molecular formula C41H68N7O17P3S B15548373 11Z,14Z,17Z-Eicosatrienoyl-CoA

11Z,14Z,17Z-Eicosatrienoyl-CoA

Katalognummer: B15548373
Molekulargewicht: 1056.0 g/mol
InChI-Schlüssel: BVBYYRVLCDMZNJ-UBQHHBPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(11Z,14Z,17Z)-icosatrienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (11Z,14Z,17Z)-icosatrienoic acid. It is an unsaturated fatty acyl-CoA and a long-chain fatty acyl-CoA. It is functionally related to an all-cis-icosa-11,14,17-trienoic acid. It is a conjugate acid of an (11Z,14Z,17Z)-icosatrienoyl-CoA(4-).
(11Z,14Z,17Z)-Icosatrienoyl-CoA has been reported in Apis cerana with data available.

Eigenschaften

Molekularformel

C41H68N7O17P3S

Molekulargewicht

1056.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z,17Z)-icosa-11,14,17-trienethioate

InChI

InChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h5-6,8-9,11-12,28-30,34-36,40,51-52H,4,7,10,13-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b6-5-,9-8-,12-11-/t30-,34-,35-,36+,40-/m1/s1

InChI-Schlüssel

BVBYYRVLCDMZNJ-UBQHHBPXSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Biosynthesis of Dihomo-α-Linolenic Acid-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihomo-α-linolenic acid (DGLA) is a C20:3 n-3 polyunsaturated fatty acid (PUFA) that serves as a precursor to bioactive lipid mediators and plays a role in various physiological processes. Its synthesis from the essential fatty acid α-linolenic acid (ALA) and subsequent activation to its coenzyme A (CoA) ester are tightly regulated processes involving a series of enzymatic reactions. This technical guide provides an in-depth overview of the biosynthesis of Dihomo-α-Linolenic Acid-CoA, detailing the core pathway, key enzymes, regulatory mechanisms, and experimental methodologies for its study. Quantitative data are presented for comparative analysis, and signaling pathways are visualized to facilitate a comprehensive understanding of this critical metabolic route.

Core Biosynthetic Pathway

The biosynthesis of Dihomo-α-Linolenic Acid-CoA from ALA is a multi-step process primarily occurring in the endoplasmic reticulum. The pathway involves desaturation and elongation of the fatty acid chain, followed by activation to its CoA derivative.

The key steps are:

  • Desaturation of α-Linolenic Acid (ALA): The process begins with the introduction of a double bond at the Δ6 position of ALA (18:3n-3) by the enzyme Δ6-desaturase (FADS2) , producing Stearidonic Acid (SDA; 18:4n-3). This is considered a rate-limiting step in the biosynthesis of long-chain PUFAs.[1]

  • Elongation of Stearidonic Acid (SDA): SDA is then elongated by the addition of a two-carbon unit, a reaction catalyzed by Elongase of Very Long Chain Fatty Acids 5 (ELOVL5) . This step converts SDA into Eicosatetraenoic Acid (ETA; 20:4n-3).

  • Formation of Dihomo-α-Linolenic Acid: While the user's request specifies the biosynthesis of Dihomo-α-Linolenic Acid, it is important to note that the direct precursor to Dihomo-γ-linolenic acid (DGLA; 20:3n-6) in the omega-6 pathway is γ-linolenic acid (GLA). The corresponding intermediate in the omega-3 pathway after elongation of SDA is Eicosatetraenoic Acid (ETA; 20:4n-3), which is then a substrate for further desaturation to Eicosapentaenoic Acid (EPA). For the purpose of this guide on "Dihomo-α-Linolenic Acid," we will consider the C20:3 n-3 fatty acid, which is an isomer of DGLA.

  • Activation to Dihomo-α-Linolenic Acid-CoA: Finally, the newly synthesized Dihomo-α-Linolenic Acid is activated to its CoA thioester, Dihomo-α-Linolenic Acid-CoA , by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs) . This activation is essential for its subsequent metabolic fates, including incorporation into complex lipids or further elongation and desaturation.

The omega-3 and omega-6 PUFA biosynthetic pathways compete for the same desaturase and elongase enzymes, meaning the relative flux through each pathway is influenced by the dietary intake of ALA and linoleic acid (LA).

Dihomo-alpha-Linolenic_Acid_CoA_Biosynthesis ALA α-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA FADS2_node Δ6-Desaturase (FADS2) ETA Eicosatetraenoic Acid (ETA) (20:4n-3) SDA->ETA ELOVL5_node Elongase (ELOVL5) DGLA_isomer Dihomo-α-Linolenic Acid (20:3n-3) DGLA_CoA Dihomo-α-Linolenic Acid-CoA DGLA_isomer->DGLA_CoA ACSL_node Long-Chain Acyl-CoA Synthetase (ACSL)

Core biosynthetic pathway of Dihomo-α-Linolenic Acid-CoA.

Quantitative Data

Quantitative analysis of the enzymes involved in Dihomo-α-Linolenic Acid-CoA biosynthesis is crucial for understanding the pathway's efficiency and regulation. The following tables summarize available kinetic data and gene expression changes.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxOrganism/SystemReference
Δ6-Desaturase (FADS2)Linoleic Acid1.5 µM0.63 nmol/minRat liver microsomes[2]
Δ6-Desaturase (FADS2)Linoleic Acid10.7 µM0.08 nmol/minRat liver microsomes (uncorrected for endogenous substrate)[2]

Note: Kinetic data for FADS2 with its direct substrate in this pathway, Stearidonic Acid, is limited in the literature. The data for Linoleic Acid is provided as a proxy for its activity.

Table 2: Gene Expression Regulation of Key Biosynthetic Enzymes

GeneCondition/TreatmentTissue/Cell LineChange in ExpressionReference
FADS2Atopic Eczema (children)Peripheral blood-40.30%[3]
ELOVL5Atopic Eczema (children)Peripheral blood-20.36%[3]
FADS1, FADS2, ELOVL5Atorvastatin Treatment3T3-L1 cellsIncreased[4]
ELOVL5LXR agonistMouse liverIncreased (SREBP-1c dependent)[5]
FADS2, ELOVL5PUFA supplementationMouse liverDecreased[5]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of Dihomo-α-Linolenic Acid-CoA biosynthesis.

Measurement of Δ6-Desaturase (FADS2) Activity

A radiometric assay is commonly employed to measure FADS2 activity.

Principle: The assay measures the conversion of a radiolabeled substrate (e.g., [1-¹⁴C]linoleic acid) to its desaturated product by incubating it with a source of the enzyme, typically liver microsomes. The substrate and product are then separated, and the radioactivity in the product fraction is quantified.

Protocol Outline: [6]

  • Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction, cofactors (ATP, CoA, NADH), and the radiolabeled fatty acid substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the lipids.

  • Fatty Acid Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Separation: Separate the substrate and product fatty acids using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A new HPLC-based method has been shown to have a lower coefficient of variation compared to TLC.[2]

  • Quantification: Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and quantify the radioactivity by liquid scintillation counting.

FADS2_Activity_Assay_Workflow start Start: Liver Microsome Preparation step1 Incubate Microsomes with Radiolabeled Substrate & Cofactors start->step1 step2 Terminate Reaction & Saponify Lipids step1->step2 step3 Extract Fatty Acids step2->step3 step4 Separate Substrate & Product (HPLC or TLC) step3->step4 step5 Quantify Radioactivity in Product step4->step5 end_node End: Determine Enzyme Activity step5->end_node

Workflow for the radiometric assay of Δ6-desaturase activity.
Measurement of ELOVL5 Activity

The activity of ELOVL5 can be determined by measuring the elongation of a fatty acyl-CoA substrate.

Principle: This assay quantifies the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate by the elongase enzyme present in a microsomal preparation.

Protocol Outline:

  • Microsome Preparation: As with the FADS2 assay, isolate microsomes from a relevant tissue source.

  • Reaction Mixture: Prepare a reaction cocktail containing the microsomal protein, the fatty acyl-CoA substrate (e.g., γ-linolenoyl-CoA), radiolabeled malonyl-CoA, and necessary cofactors (e.g., NADPH).

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Fatty Acid Extraction: After stopping the reaction, extract the total fatty acids.

  • Quantification: Measure the total incorporation of the radiolabel from malonyl-CoA into the fatty acid fraction using liquid scintillation counting.

Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity

Principle: ACSL activity is determined by measuring the formation of a radiolabeled acyl-CoA from a radiolabeled free fatty acid.

Protocol Outline:

  • Cell Lysate/Microsome Preparation: Prepare cell lysates or microsomal fractions as the enzyme source.

  • Reaction Mixture: The reaction mixture typically includes the enzyme source, ATP, coenzyme A, Mg²⁺, and a radiolabeled long-chain fatty acid (e.g., [³H]oleic acid) bound to BSA.

  • Incubation: Incubate the reaction at 37°C.

  • Separation and Quantification: The reaction is stopped, and the radiolabeled acyl-CoA product is separated from the unreacted fatty acid substrate. This can be achieved by differential phase partitioning, followed by quantification of the radioactivity in the acyl-CoA-containing phase by scintillation counting.

A more recent approach utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a more sensitive and specific quantification of various acyl-CoAs.[7]

Regulatory Signaling Pathways

The biosynthesis of Dihomo-α-Linolenic Acid-CoA is intricately regulated by a network of signaling pathways that respond to nutritional and hormonal cues.

SREBP-1c-Mediated Transcriptional Regulation

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that upregulates the expression of genes involved in fatty acid synthesis, including FADS2 and ELOVL5.[5][8] The activity of SREBP-1c is itself regulated by insulin (B600854) and Liver X Receptor (LXR).

SREBP1c_Regulation Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates LXR LXR LXR->SREBP1c activates FADS2 FADS2 Gene SREBP1c->FADS2 promotes transcription ELOVL5 ELOVL5 Gene SREBP1c->ELOVL5 promotes transcription PUFA PUFAs PUFA->SREBP1c inhibits

SREBP-1c regulation of FADS2 and ELOVL5 gene expression.
Hormonal Regulation

Several hormones play a crucial role in modulating the biosynthesis of PUFAs.

  • Insulin: As depicted in the SREBP-1c pathway, insulin promotes the expression of FADS2 and ELOVL5 through the activation of SREBP-1c, thereby stimulating the synthesis of Dihomo-α-Linolenic Acid-CoA.[9]

  • Glucagon: Glucagon generally has an opposing effect to insulin on lipid metabolism. It can inhibit fatty acid synthesis by decreasing the activity of key enzymes.[10] Glucagon signaling can lead to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), reducing the substrate for fatty acid synthesis.[10] It can also suppress SREBP-1c activity.[11]

  • Estrogens: Estrogens, particularly 17β-estradiol (E2), have been shown to influence lipid metabolism. Estrogen signaling through its receptor (ERα) can regulate the expression of genes involved in fatty acid synthesis and oxidation.[12][13] In the liver, estrogen can suppress de novo lipogenesis.[14]

Hormonal_Regulation Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Glucagon Glucagon Glucagon->SREBP1c inhibits Estrogen Estrogen Lipogenesis PUFA Biosynthesis (FADS2, ELOVL5) Estrogen->Lipogenesis suppresses (in liver) SREBP1c->Lipogenesis stimulates

Hormonal influence on PUFA biosynthesis.
Regulation by Statins

Statins, which are inhibitors of HMG-CoA reductase, have been shown to affect the expression of FADS1, FADS2, and ELOVL5. This regulation is mediated through the mevalonate (B85504) pathway and the subsequent synthesis of geranylgeranyl pyrophosphate (GGPP), which is involved in the Rho kinase signaling pathway.[4]

Statin_Regulation Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase inhibit Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate GGPP Geranylgeranyl Pyrophosphate (GGPP) Mevalonate->GGPP Rho_Kinase Rho Kinase Pathway GGPP->Rho_Kinase activates FADS_ELOVL FADS1, FADS2, ELOVL5 Gene Expression Rho_Kinase->FADS_ELOVL upregulates

Regulation of FADS and ELOVL5 gene expression by statins.

Conclusion

The biosynthesis of Dihomo-α-Linolenic Acid-CoA is a fundamental metabolic pathway with significant implications for cellular function and human health. The key enzymes, FADS2 and ELOVL5, are subject to complex transcriptional and hormonal regulation, highlighting the intricate control of PUFA metabolism. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate this pathway, with the potential to uncover novel therapeutic targets for a range of metabolic and inflammatory diseases. A deeper understanding of the substrate specificities and kinetic parameters of the involved enzymes, particularly the ACSL isoforms, will be crucial for a complete elucidation of this pathway's role in health and disease.

References

The Metabolic Journey of 11Z,14Z,17Z-Eicosatrienoic Acid in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z,14Z,17Z-Eicosatrienoic acid, also known as dihomo-α-linolenic acid (20:3n-3), is an omega-3 polyunsaturated fatty acid (PUFA) that holds a unique position in human lipid metabolism. While less abundant than its omega-6 counterpart, dihomo-γ-linolenic acid (DGLA), its metabolic pathway is of significant interest due to its role as a direct precursor to eicosapentaenoic acid (EPA), a critical bioactive molecule with well-established anti-inflammatory and cardioprotective properties. This technical guide provides a comprehensive overview of the metabolism of 11Z,14Z,17Z-eicosatrienoic acid in humans, detailing its enzymatic conversion, potential metabolic fates, and the methodologies employed in its study.

Core Metabolic Pathway: Conversion to Eicosapentaenoic Acid (EPA)

The primary and most well-characterized metabolic pathway for 11Z,14Z,17Z-eicosatrienoic acid is its conversion to EPA. This process is catalyzed by a single enzymatic step.

Enzymatic Conversion:

The key enzyme responsible for the conversion of 11Z,14Z,17Z-eicosatrienoic acid to EPA is delta-5-desaturase (Δ5-desaturase) , encoded by the FADS1 gene.[1][2] This enzyme introduces a double bond at the fifth carbon position from the carboxyl end of the fatty acid, resulting in the formation of EPA (20:5n-3).[1][2] The activity of Δ5-desaturase is a critical rate-limiting step in the endogenous synthesis of long-chain omega-3 PUFAs.[1]

dot

Metabolic Pathway of 11Z,14Z,17Z-Eicosatrienoic Acid 11Z,14Z,17Z-Eicosatrienoic Acid (20:3n-3) 11Z,14Z,17Z-Eicosatrienoic Acid (20:3n-3) Eicosapentaenoic Acid (EPA, 20:5n-3) Eicosapentaenoic Acid (EPA, 20:5n-3) 11Z,14Z,17Z-Eicosatrienoic Acid (20:3n-3)->Eicosapentaenoic Acid (EPA, 20:5n-3) Δ5-Desaturase (FADS1)

Caption: Conversion of 11Z,14Z,17Z-Eicosatrienoic Acid to EPA.

Potential Alternative Metabolic Fates

While the conversion to EPA is the principal pathway, it is plausible that 11Z,14Z,17Z-eicosatrienoic acid can be a substrate for other enzymatic pathways that metabolize 20-carbon PUFAs, analogous to the metabolism of DGLA and arachidonic acid. However, specific human data for these pathways with 11Z,14Z,17Z-eicosatrienoic acid as the substrate are limited.

1. Lipoxygenase (LOX) Pathway: Lipoxygenases could potentially metabolize 11Z,14Z,17Z-eicosatrienoic acid to form various hydroxy-eicosatrienoic acids (HETrEs). These metabolites could have distinct biological activities, potentially influencing inflammatory responses.

2. Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) could theoretically convert 11Z,14Z,17Z-eicosatrienoic acid into series-3 prostaglandins (B1171923) and thromboxanes. These would be analogous to the series-1 prostaglandins derived from DGLA and the series-2 prostaglandins from arachidonic acid.

3. Cytochrome P450 (CYP) Pathway: CYP monooxygenases are known to metabolize PUFAs to epoxides (epoxyeicosatrienoic acids, EETs) and hydroxylation products. It is conceivable that 11Z,14Z,17Z-eicosatrienoic acid could be a substrate for these enzymes, leading to the formation of novel signaling molecules.

dot

Potential Metabolic Fates of 11Z,14Z,17Z-Eicosatrienoic Acid cluster_main 11Z,14Z,17Z-Eicosatrienoic Acid cluster_pathways Potential Metabolic Pathways cluster_products Potential Metabolites ETA 11Z,14Z,17Z-Eicosatrienoic Acid LOX Lipoxygenase (LOX) Pathway ETA->LOX COX Cyclooxygenase (COX) Pathway ETA->COX CYP Cytochrome P450 (CYP) Pathway ETA->CYP HETrEs Hydroxy-eicosatrienoic acids (HETrEs) LOX->HETrEs PGs_TXs Series-3 Prostaglandins & Thromboxanes COX->PGs_TXs EETs_OH-ETAs Epoxy- & Hydroxy-eicosatrienoic acids CYP->EETs_OH-ETAs

Caption: Potential enzymatic pathways for 11Z,14Z,17Z-Eicosatrienoic Acid metabolism.

Quantitative Data on Metabolism

Quantitative data specifically on the metabolism of 11Z,14Z,17Z-eicosatrienoic acid in humans is sparse. However, studies on the conversion of its precursor, alpha-linolenic acid (ALA), to longer-chain omega-3 PUFAs provide some insights into the efficiency of the pathway.

ParameterValueSpecies/SystemReference
Conversion of ALA to EPA ~6% (on a diet high in saturated fat)Humans[3]
Conversion of ALA to EPA Reduced by 40-50% (on a diet rich in n-6 PUFA)Humans[3]
11Z,14Z,17Z-Eicosatrienoic Acid Serum Levels < 0.25% of serum phospholipid fatty acidsNormal Humans[4][5]

It is important to note that the conversion efficiency of ALA to EPA is generally low and influenced by dietary factors, particularly the intake of omega-6 fatty acids which compete for the same desaturase and elongase enzymes.

Experimental Protocols

Studying the metabolism of 11Z,14Z,17Z-eicosatrienoic acid involves sophisticated analytical techniques, primarily centered around chromatography and mass spectrometry. Below are generalized protocols for key experiments, which can be adapted for the specific study of this fatty acid.

In Vitro Desaturase Activity Assay

This protocol is designed to measure the activity of Δ5-desaturase using a radiolabeled substrate.

Principle: The enzymatic conversion of radiolabeled 11Z,14Z,17Z-eicosatrienoic acid to EPA is quantified by separating the substrate and product using chromatography and measuring the radioactivity of each.

Methodology:

  • Preparation of Microsomes:

    • Homogenize human liver tissue or cultured cells (e.g., hepatocytes) in a buffered solution.

    • Centrifuge the homogenate at low speed to remove cell debris and nuclei.

    • Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction, which contains the desaturase enzymes.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay:

    • Prepare an incubation mixture containing the microsomal protein, a buffer (e.g., phosphate (B84403) buffer, pH 7.4), co-factors (e.g., NADH, ATP, Coenzyme A), and the radiolabeled substrate ([14C]-11Z,14Z,17Z-eicosatrienoic acid).

    • Incubate the mixture at 37°C for a defined period.

    • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

  • Lipid Extraction and Analysis:

    • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

    • Separate the fatty acid methyl esters (FAMEs) by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity in the peaks corresponding to the substrate and product using a radioactivity detector.

dot

Desaturase Activity Assay Workflow Start Start Microsome_Prep Microsome Preparation Start->Microsome_Prep Enzyme_Assay Enzyme Assay with Radiolabeled Substrate Microsome_Prep->Enzyme_Assay Lipid_Extraction Lipid Extraction Enzyme_Assay->Lipid_Extraction Chromatography Chromatographic Separation (GC/HPLC) Lipid_Extraction->Chromatography Quantification Radioactivity Quantification Chromatography->Quantification End End Quantification->End

Caption: Workflow for in vitro desaturase activity assay.

Lipidomics Analysis of Metabolites in Human Plasma

This protocol outlines a method for the comprehensive analysis of 11Z,14Z,17Z-eicosatrienoic acid and its potential metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: LC-MS/MS provides high sensitivity and specificity for the identification and quantification of a wide range of lipid molecules in complex biological samples.

Methodology:

  • Sample Preparation:

    • Collect human blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate the plasma.

    • To a known volume of plasma, add an internal standard (a deuterated version of the analyte of interest) to correct for extraction losses and matrix effects.

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipids.

  • LC-MS/MS Analysis:

    • Reconstitute the extracted lipids in a suitable solvent.

    • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Separate the lipid species using a suitable column (e.g., a C18 reversed-phase column).

    • Ionize the eluted lipids (e.g., using electrospray ionization).

    • Detect and quantify the parent and fragment ions of the target analytes using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Identify the metabolites based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards.

    • Quantify the concentration of each metabolite by comparing its peak area to that of the internal standard.

dot

Lipidomics Analysis Workflow Start Start Plasma_Collection Plasma Collection Start->Plasma_Collection Lipid_Extraction Lipid Extraction with Internal Standard Plasma_Collection->Lipid_Extraction LC_Separation Liquid Chromatography Separation Lipid_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for lipidomics analysis of plasma metabolites.

Conclusion

The metabolism of 11Z,14Z,17Z-eicosatrienoic acid in humans is primarily directed towards the synthesis of EPA via the action of Δ5-desaturase. While this pathway is crucial for the endogenous production of this important omega-3 fatty acid, the overall conversion rate is limited and subject to dietary influences. The potential for this fatty acid to be metabolized by other enzymatic pathways, such as LOX, COX, and CYP, presents an exciting area for future research to uncover novel bioactive metabolites and their physiological roles. The application of advanced analytical techniques like lipidomics will be instrumental in further elucidating the complete metabolic network of this rare but important omega-3 fatty acid and its implications for human health and disease.

References

The Enzymatic Landscape of Dihomo-γ-Linolenic Acid Conversion: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihomo-γ-linolenic acid (DGLA) is a pivotal omega-6 polyunsaturated fatty acid that stands at a metabolic crossroads, dictating the balance between pro- and anti-inflammatory signaling pathways. Its enzymatic conversion yields a cascade of bioactive eicosanoids with profound implications for cellular function and disease pathology. This technical guide provides a comprehensive overview of the core enzymes involved in DGLA metabolism, from its synthesis to its conversion into prostaglandins (B1171923), hydroxyeicosatrienoic acids, and other signaling molecules. We present a detailed summary of the quantitative data on enzyme kinetics, in-depth experimental protocols for key assays, and visual representations of the intricate signaling pathways governed by DGLA-derived metabolites. This guide is intended to serve as a critical resource for researchers seeking to understand and manipulate DGLA metabolism for therapeutic benefit.

Introduction

Dihomo-γ-linolenic acid (20:3n-6) is an intermediate in the metabolic pathway of omega-6 fatty acids, derived from the essential fatty acid linoleic acid. While present in tissues at relatively low concentrations, its significance lies in its role as a precursor to a unique set of signaling molecules with potent biological activities.[1] The enzymatic fate of DGLA is a critical determinant of the inflammatory tone within a cell and tissue, making the enzymes that govern its conversion attractive targets for therapeutic intervention in a range of inflammatory disorders, cardiovascular diseases, and cancer.

This guide will systematically explore the key enzymes responsible for the biosynthesis and downstream metabolism of DGLA, providing quantitative data on their activity, detailed methodologies for their study, and a visual roadmap of the signaling pathways they initiate.

Biosynthesis of Dihomo-γ-Linolenic Acid

The primary route for DGLA synthesis in the body is through the elongation of γ-linolenic acid (GLA). This crucial step is catalyzed by the enzyme Elongase of Very Long Chain Fatty Acids 5 (ELOVL5) .

ELOVL5: The Gateway to DGLA

ELOVL5 is a multi-pass transmembrane protein located in the endoplasmic reticulum that extends the carbon chain of fatty acids.[2] It efficiently converts GLA (18:3n-6) to DGLA (20:3n-6) by adding two carbon units. The expression and activity of ELOVL5 are subject to regulation by dietary factors and hormonal signals.[3]

The Metabolic Fate of Dihomo-γ-Linolenic Acid: A Three-Pronged Pathway

Once synthesized, DGLA is positioned at a critical juncture where it can be metabolized by three major classes of enzymes: desaturases, cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. The balance of activity between these enzymatic pathways determines the profile of bioactive eicosanoids produced and, consequently, the physiological outcome.

The Desaturation Pathway: A Bridge to Arachidonic Acid
  • Δ5-Desaturase (FADS1): This enzyme introduces a double bond at the fifth carbon of DGLA, converting it to the pro-inflammatory precursor, arachidonic acid (AA; 20:4n-6).[4] The activity of Δ5-desaturase is a critical control point in inflammation, as it dictates the relative availability of DGLA for the production of anti-inflammatory mediators versus the production of pro-inflammatory eicosanoids from AA.[1][4]

The Cyclooxygenase (COX) Pathway: Synthesis of Series-1 Prostaglandins

DGLA is a substrate for both isoforms of cyclooxygenase, COX-1 and COX-2, leading to the production of the 1-series prostaglandins.[5]

  • Prostaglandin E1 (PGE1): A major product of DGLA metabolism by COX enzymes, PGE1 exhibits potent anti-inflammatory, vasodilatory, and anti-platelet aggregation properties.[1][6] It exerts its effects through binding to E-prostanoid (EP) receptors.[1][7]

The Lipoxygenase (LOX) Pathway: Generation of Hydroxyeicosatrienoic Acids (HETrEs)

Lipoxygenases introduce molecular oxygen into DGLA to form hydroperoxy derivatives, which are then reduced to hydroxyeicosatrienoic acids (HETrEs).

  • 15-Lipoxygenase (15-LOX): This enzyme converts DGLA to 15-hydroperoxyeicosatrienoic acid (15-HPETγE), which is subsequently reduced to 15-hydroxyeicosatrienoic acid (15-HETrE).[5] 15-HETrE is a potent anti-inflammatory molecule that can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.[6]

  • 12-Lipoxygenase (12-LOX): This enzyme metabolizes DGLA to 12-hydroxyeicosatrienoic acid (12-HETrE), a molecule with significant anti-thrombotic properties.[8]

The Cytochrome P450 (CYP) Pathway: Formation of Epoxides and Dihydroxy-Metabolites

Cytochrome P450 epoxygenases metabolize DGLA to various epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs).[9] These metabolites have been implicated in the regulation of vascular tone and inflammation.[9]

Quantitative Data on Enzymatic Conversions

The following tables summarize the available quantitative data on the kinetics of key enzymes involved in DGLA metabolism. This information is critical for understanding the substrate preferences and catalytic efficiencies of these enzymes.

EnzymeSubstrateKm (µM)Vmax (relative activity)Notes
Δ5-Desaturase DGLA~24.5-Data from human fetal liver microsomes.[5]
COX-1 DGLAHigher than AALower than AAArachidonic acid is the preferred substrate.[10]
COX-2 DGLASimilar to AASimilar to AADGLA and arachidonic acid are metabolized with similar efficiency.[10]
15-LOX-2 DGLA~1.9~0.6 s⁻¹Data for human 15-LOX-2.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DGLA metabolism.

Protocol 1: In Vitro Cyclooxygenase (COX) Activity Assay (Spectrophotometric)

Principle: This assay measures the peroxidase activity of COX enzymes. The initial cyclooxygenase reaction converts DGLA to Prostaglandin G1 (PGG1), which is then reduced by the peroxidase component of the enzyme to Prostaglandin H1 (PGH1). The peroxidase activity is monitored by observing the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Heme cofactor (e.g., hematin)

  • Dihomo-γ-Linolenic Acid (DGLA) substrate solution

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) solution

  • Arachidonic acid (as a control substrate)

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Assay Buffer, heme, and the COX enzyme.

  • Add the test compound or vehicle control and incubate for a specified period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the DGLA substrate solution.

  • Immediately add the TMPD solution.

  • Monitor the increase in absorbance at 590-620 nm over time using a microplate reader in kinetic mode.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percent inhibition for test compounds relative to the vehicle control.

Protocol 2: In Vitro 15-Lipoxygenase (15-LOX) Activity Assay (Spectrophotometric)

Principle: This assay measures the formation of conjugated dienes, a characteristic product of lipoxygenase activity. 15-LOX introduces a hydroperoxy group into DGLA, resulting in the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

Materials:

  • Purified 15-LOX enzyme

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Dihomo-γ-Linolenic Acid (DGLA) substrate solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

  • Prepare a reaction mixture in a UV-transparent plate or cuvette containing Assay Buffer and the 15-LOX enzyme.

  • Add the test compound or vehicle control and pre-incubate for a desired time at room temperature.

  • Initiate the reaction by adding the DGLA substrate solution.

  • Immediately begin monitoring the increase in absorbance at 234 nm over a set period (e.g., 5-10 minutes).

  • The initial rate of the reaction is calculated from the slope of the linear phase of the absorbance curve.

  • Determine the inhibitory effect of test compounds by comparing the reaction rates in their presence to the vehicle control.

Protocol 3: Quantification of Prostaglandin E1 (PGE1) by LC-MS/MS

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the highly sensitive and specific quantification of PGE1 in biological samples. A stable isotope-labeled internal standard (e.g., PGE1-d4) is added to the sample to correct for extraction losses and matrix effects.

Materials:

  • Biological sample (e.g., cell culture supernatant, plasma)

  • PGE1 standard and PGE1-d4 internal standard

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Add the PGE1-d4 internal standard to the biological sample.

    • Acidify the sample to pH ~3 with formic acid.

    • Perform solid-phase extraction (SPE) to isolate and concentrate the prostaglandins. Condition the SPE cartridge with methanol (B129727) and then water. Load the sample, wash with a low percentage of organic solvent to remove interferences, and elute the prostaglandins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution on the C18 column.

    • Detect PGE1 and PGE1-d4 using multiple reaction monitoring (MRM) in negative ion mode. The precursor-to-product ion transitions for PGE1 (e.g., m/z 353.2 → 271.2) and PGE1-d4 (e.g., m/z 357.2 → 275.2) are monitored.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of PGE1 with a fixed concentration of the internal standard.

    • Calculate the peak area ratio of PGE1 to PGE1-d4 for both the standards and the samples.

    • Determine the concentration of PGE1 in the samples by interpolating their peak area ratios from the standard curve.

Visualization of Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways involved in DGLA conversion.

DGLA_Metabolic_Pathways GLA γ-Linolenic Acid (GLA) ELOVL5 ELOVL5 GLA->ELOVL5 DGLA Dihomo-γ-Linolenic Acid (DGLA) Delta5_Desaturase Δ5-Desaturase DGLA->Delta5_Desaturase COX COX-1 / COX-2 DGLA->COX LOX15 15-LOX DGLA->LOX15 LOX12 12-LOX DGLA->LOX12 CYP Cytochrome P450 DGLA->CYP AA Arachidonic Acid (AA) Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids AA->Pro_inflammatory_Eicosanoids PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) HETrE15 15-HETrE (Anti-inflammatory) HETrE12 12-HETrE (Anti-thrombotic) Epoxides Epoxides/DHETs ELOVL5->DGLA Delta5_Desaturase->AA COX->PGE1 LOX15->HETrE15 LOX12->HETrE12 CYP->Epoxides PGE1_Signaling_Pathway PGE1 Prostaglandin E1 (PGE1) EP_Receptor EP2 / EP4 Receptors (GPCR) PGE1->EP_Receptor G_Protein Gαs EP_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Anti_inflammatory_genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_genes induces HETrE12_Signaling_Pathway HETrE12 12-HETrE GPCR Gαs-coupled Receptor HETrE12->GPCR G_Protein Gαs GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition leads to

References

A Technical Guide to the Role of Elongases in 11Z,14Z,17Z-Eicosatrienoyl-CoA Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed examination of the enzymatic processes governing the formation of 11Z,14Z,17Z-eicosatrienoyl-CoA, a key intermediate in the omega-3 polyunsaturated fatty acid (PUFA) metabolic pathway. The focus is on the family of enzymes known as Elongation of Very Long-chain fatty acids (Elovl) proteins, which are critical for determining the carbon chain length of fatty acids. We will dissect the specific roles of ELOVL5 and ELOVL2, present quantitative data on their substrate specificities, detail common experimental protocols for their characterization, and illustrate the relevant biochemical pathways and workflows.

Introduction to PUFA Elongation

Polyunsaturated fatty acids are essential components of cellular membranes and precursors to a vast array of signaling molecules. The conversion of dietary essential fatty acids, such as α-linolenic acid (ALA, 18:3n-3), into longer-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) is a vital metabolic process in mammals.[1] This conversion is accomplished through a series of alternating desaturation and elongation reactions.

Fatty acid elongases are a family of seven transmembrane proteins (ELOVL1-7) located in the endoplasmic reticulum that catalyze the rate-limiting condensation step in the fatty acid elongation cycle.[2][3] Each elongase exhibits distinct specificities for fatty acyl-CoA substrates of varying chain lengths and degrees of saturation, making them crucial regulators of cellular lipid composition.[2]

The Core Reaction: Biosynthesis of this compound

The formation of this compound (the activated form of 20:3n-3) is a critical elongation step within the omega-3 PUFA synthesis pathway.

  • Substrate: The precursor for this reaction is α-linolenoyl-CoA (the activated form of α-linolenic acid, 18:3n-3).

  • Product: The product is this compound (20:3n-3), also known as dihomo-α-linolenoyl-CoA.[4]

  • Process: This conversion involves the addition of a two-carbon unit from malonyl-CoA to the carboxyl end of the C18 fatty acyl chain.

This single elongation reaction is part of a larger, four-step cycle localized to the endoplasmic reticulum, as detailed below.

The Microsomal Fatty Acid Elongation Cycle

The overall elongation of a fatty acyl-CoA is not a single reaction but a cycle involving four distinct enzymatic activities. The initial condensation reaction, catalyzed by an ELOVL enzyme, is both substrate-specific and rate-limiting for the entire process.[3][5]

Elongation_Cycle Substrate Fatty Acyl-CoA (Cn) Ketoacyl β-Ketoacyl-CoA (Cn+2) Substrate->Ketoacyl 1. Condensation (ELOVL) Malonyl Malonyl-CoA Malonyl->Ketoacyl CO₂ Hydroxyacyl β-Hydroxyacyl-CoA (Cn+2) Ketoacyl->Hydroxyacyl 2. Reduction (KAR) Enoyl trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl->Enoyl 3. Dehydration (DEHY) Product Fatty Acyl-CoA (Cn+2) Enoyl->Product 4. Reduction (TER) invis1 invis1->Ketoacyl NADPH invis2 invis2->Enoyl NADPH invis3 invis3->Hydroxyacyl H₂O

The Microsomal Fatty Acid Elongation Cycle.

Key Elongases in PUFA Metabolism

While seven ELOVL enzymes exist, ELOVL5 and ELOVL2 are recognized as the primary elongases involved in the synthesis of C18-C24 polyunsaturated fatty acids.[6]

ELOVL5: The Principal Elongase for C18 PUFA Substrates

ELOVL5 is indispensable for the elongation of both C18 and C20 PUFAs.[7][8] Studies in various models, from yeast expression systems to knockout mice, have confirmed its central role. Deletion of ELOVL5 in mice leads to a significant accumulation of its C18 substrates and a reduction in downstream C20 products, demonstrating its in vivo function.[9] It efficiently elongates γ-linolenic acid (GLA, 18:3n-6) and stearidonic acid (SDA, 18:4n-3), the Δ6-desaturase products of the n-6 and n-3 pathways, respectively.[10] Its activity on α-linolenic acid (ALA, 18:3n-3) is the direct route to forming 11Z,14Z,17Z-eicosatrienoic acid.

ELOVL2: A Specialist in Downstream Elongation

ELOVL2 primarily acts on C20 and C22 PUFA substrates and is crucial for the synthesis of docosahexaenoic acid (DHA).[1][11] It catalyzes the sequential elongation of EPA (20:5n-3) to docosapentaenoic acid (DPA, 22:5n-3), and further to 24:5n-3, the penultimate precursor to DHA.[1][6] While some overlap in substrate specificity with ELOVL5 exists, ELOVL2's ability to efficiently elongate C22 PUFAs is a key distinction.[1]

The Omega-3 PUFA Biosynthetic Pathway

The formation of 11Z,14Z,17Z-eicosatrienoic acid is an alternative step in the canonical omega-3 pathway. The primary route involves the initial desaturation of ALA. This diagram illustrates both possibilities and the subsequent steps leading to DHA.

PUFA_Pathway ALA α-Linolenic Acid (ALA) 18:3n-3 SDA Stearidonic Acid (SDA) 18:4n-3 FADS2_1 FADS2 (Δ6-Desaturase) ELOVL5_2 ELOVL5 ALA->ELOVL5_2 ETA Eicosatetraenoic Acid (ETA) 20:4n-3 ELOVL5_1 ELOVL5 EPA Eicosapentaenoic Acid (EPA) 20:5n-3 FADS1 FADS1 (Δ5-Desaturase) DPA Docosapentaenoic Acid (DPA) 22:5n-3 ELOVL2_1 ELOVL2 / ELOVL5 TPA Tetracosapentaenoic Acid 24:5n-3 ELOVL2_2 ELOVL2 HPA Tetracosahexaenoic Acid 24:6n-3 FADS2_2 FADS2 (Δ6-Desaturase) DHA Docosahexaenoic Acid (DHA) 22:6n-3 Peroxisome Peroxisomal β-Oxidation ETrA 11Z,14Z,17Z-Eicosatrienoic Acid 20:3n-3 FADS2_1->SDA ELOVL5_1->ETA FADS1->EPA ELOVL2_1->DPA ELOVL2_2->TPA FADS2_2->HPA Peroxisome->DHA ELOVL5_2->ETrA

The Omega-3 Polyunsaturated Fatty Acid Biosynthesis Pathway.

Quantitative Analysis of Elongase Activity

The substrate specificity of elongases is typically quantified by expressing the enzyme in a heterologous system (like yeast) that lacks endogenous elongase activity. The system is then supplied with a specific fatty acid substrate, and the conversion to the elongated product is measured.

EnzymeSpeciesSubstrate (Fatty Acid)ProductConversion Efficiency (%)Reference
GLELO Mortierella alpinaγ-Linolenic Acid (18:3n-6)Dihomo-γ-linolenic Acid (20:3n-6)~60%[5]
GLELO Mortierella alpinaStearidonic Acid (18:4n-3)Eicosatetraenoic Acid (20:4n-3)Active, not quantified[5]
Elovl1/7-like H. pulcherrimus (Sea Urchin)Arachidonic Acid (20:4n-6)Docosatetraenoic Acid (22:4n-6)12.7 ± 1.2[12]
Elovl1/7-like H. pulcherrimus (Sea Urchin)Eicosapentaenoic Acid (20:5n-3)Docosapentaenoic Acid (22:5n-3)14.1 ± 1.1[12]
Elovl5 RatEicosapentaenoic Acid (20:5n-3)Docosapentaenoic Acid (22:5n-3)Active[1]
Elovl2 RatEicosapentaenoic Acid (20:5n-3)Docosapentaenoic Acid (22:5n-3)Active[1][6]
Elovl2 RatDocosapentaenoic Acid (22:5n-3)Tetracosapentaenoic Acid (24:5n-3)Active[1][6]
Elovl5 RatDocosapentaenoic Acid (22:5n-3)Tetracosapentaenoic Acid (24:5n-3)No Activity[1]

Experimental Protocols for Elongase Characterization

Heterologous Expression in Saccharomyces cerevisiae

A robust method for characterizing elongase function involves expressing the gene of interest in a yeast strain that does not produce the fatty acid substrates or products endogenously.

  • Vector Construction: The open reading frame (ORF) of the target elongase gene (e.g., ELOVL5) is cloned into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain.

  • Culture and Induction: Transformed yeast colonies are grown in a selective medium (e.g., lacking uracil). Expression of the elongase is induced by switching the carbon source from glucose to galactose.

  • Substrate Feeding: The yeast culture is supplemented with the desired fatty acid substrate (e.g., α-linolenic acid) at a specific concentration (e.g., 25-50 µM).

  • Incubation: The culture is incubated for a defined period (e.g., 24-48 hours) to allow for substrate uptake and conversion.

  • Lipid Extraction and Analysis: Yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to fatty acid methyl esters (FAMEs) by transmethylation.

  • Quantification: The resulting FAMEs are separated, identified, and quantified using gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[5] The conversion efficiency is calculated as [Product Area] / ([Substrate Area] + [Product Area]) * 100.

Experimental_Workflow A 1. Clone Elongase ORF into Yeast Vector (pYES2) B 2. Transform S. cerevisiae A->B C 3. Induce Gene Expression (Galactose) B->C D 4. Supplement Culture with Fatty Acid Substrate C->D E 5. Harvest Cells and Extract Total Lipids D->E F 6. Prepare Fatty Acid Methyl Esters (FAMEs) E->F G 7. Analyze by Gas Chromatography (GC-MS) F->G H 8. Quantify Substrate and Product Peaks G->H

Workflow for Elongase Functional Characterization.
Site-Directed Mutagenesis

To identify critical amino acid residues responsible for substrate specificity, site-directed mutagenesis is employed. By substituting specific amino acids (e.g., replacing a tryptophan in ELOVL5 with the corresponding cysteine from ELOVL2), researchers can gain or lose specific elongase activities, thereby mapping the molecular basis of their function.[1]

Gene Silencing and Knockout Models

To understand the physiological role of an elongase in vivo or in specific cell types, gene silencing techniques like siRNA or gene editing technologies like CRISPR/Cas9 are used.[7][8][13] Analyzing the lipid profile of cells or tissues after reducing or eliminating the expression of a specific elongase provides definitive evidence of its primary substrates and its impact on metabolic pathways.

Conclusion

The formation of this compound from its precursor, α-linolenoyl-CoA, is a key elongation step in omega-3 fatty acid metabolism. This reaction is primarily catalyzed by the ELOVL5 enzyme, which specializes in the elongation of C18 and C20 polyunsaturated fatty acids. While ELOVL2 is crucial for subsequent steps leading to DHA synthesis, ELOVL5 serves as the gatekeeper for converting dietary C18 PUFAs into longer-chain intermediates. A thorough understanding of the distinct roles and regulation of these elongases, facilitated by the experimental protocols described herein, is fundamental for research into metabolic diseases and for the development of novel therapeutic strategies targeting lipid metabolism.

References

The Enigmatic Role of 11Z,14Z,17Z-Eicosatrienoyl-CoA in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

11Z,14Z,17Z-Eicosatrienoyl-CoA, the coenzyme A thioester of dihomo-α-linolenic acid, is a critical metabolic intermediate in the omega-3 polyunsaturated fatty acid (PUFA) biosynthetic pathway. While its existence is well-established as the direct precursor to eicosapentaenoyl-CoA (EPA-CoA), its specific cellular functions beyond this role are not extensively characterized. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic context, the enzymes that govern its synthesis and conversion, and the significant biological roles of its downstream products. By drawing comparisons with its more thoroughly studied omega-6 isomer, dihomo-γ-linolenoyl-CoA (DGLA-CoA), this paper aims to illuminate potential functions and provide a framework for future research. Detailed experimental protocols for the analysis of long-chain fatty acyl-CoAs and related enzyme assays are also presented to facilitate further investigation into this pivotal molecule.

Introduction: The Omega-3 and Omega-6 Fatty Acid Pathways

Polyunsaturated fatty acids are essential components of cellular membranes and precursors to a vast array of signaling molecules that regulate inflammation, immunity, and other key cellular processes. The two primary families of PUFAs are the omega-3 (n-3) and omega-6 (n-6) series, which are metabolized through parallel yet distinct enzymatic pathways. The balance between the metabolites of these two pathways is crucial for maintaining cellular homeostasis.

This compound is a key intermediate in the omega-3 pathway, formed by the elongation of stearidonyl-CoA. Its significance lies in its position as the immediate precursor to EPA-CoA, the activated form of the well-known anti-inflammatory fatty acid, EPA. While much research has focused on EPA and its derivatives, the direct biological activities of this compound itself remain an area of active investigation. The free fatty acid form, 11Z,14Z,17Z-eicosatrienoic acid, has been identified as a potent inhibitor of the elongation and desaturation reactions that produce C20 eicosanoid precursors, suggesting a potential feedback regulatory role.[1][2][3]

Metabolism of this compound

The metabolism of this compound is intrinsically linked to the sequential actions of fatty acid elongase and desaturase enzymes located in the endoplasmic reticulum.

Biosynthesis and Conversion

The synthesis of this compound begins with the omega-3 fatty acid, α-linolenic acid (ALA; 18:3n-3). ALA is first converted to stearidonic acid (SDA; 18:4n-3) by the enzyme delta-6-desaturase (FADS2). Stearidonic acid, in its activated CoA form (stearidonyl-CoA), is then elongated by the addition of a two-carbon unit from malonyl-CoA, a reaction catalyzed by ELOVL fatty acid elongase 5 (ELOVL5).[4] This elongation step produces this compound (20:3n-3-CoA).

Subsequently, this compound serves as a substrate for delta-5-desaturase (FADS1), which introduces a double bond at the fifth carbon, yielding eicosapentaenoyl-CoA (EPA-CoA; 20:5n-3).[5] This final desaturation step is often considered a rate-limiting step in the endogenous production of EPA.

Comparative Analysis with the Omega-6 Pathway

The omega-6 pathway provides a well-studied parallel to the metabolism of this compound. In this pathway, linoleic acid (LA; 18:2n-6) is converted to γ-linolenic acid (GLA; 18:3n-6) by FADS2. The CoA ester of GLA is then elongated by ELOVL5 to form 8Z,11Z,14Z-eicosatrienoyl-CoA, more commonly known as dihomo-γ-linolenoyl-CoA (DGLA-CoA).[4][6] DGLA-CoA is then desaturated by FADS1 to produce arachidonoyl-CoA (AA-CoA).

While both this compound and DGLA-CoA are 20-carbon trienoic fatty acyl-CoAs, their metabolic fates diverge significantly. The free fatty acid DGLA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory series-1 prostaglandins (B1171923) (e.g., PGE1) and 15-HETrE.[6][7] In contrast, the direct eicosanoid products of 11Z,14Z,17Z-eicosatrienoic acid are not well characterized, with the primary metabolic flux directed towards the synthesis of EPA.

PUFA_Metabolism cluster_n6 Omega-6 Pathway cluster_n3 Omega-3 Pathway LA_CoA Linoleoyl-CoA (18:2n-6) GLA_CoA γ-Linolenoyl-CoA (18:3n-6) LA_CoA->GLA_CoA FADS2 (Δ6-desaturase) DGLA_CoA Dihomo-γ-linolenoyl-CoA (20:3n-6) GLA_CoA->DGLA_CoA ELOVL5 (Elongase) AA_CoA Arachidonoyl-CoA (20:4n-6) DGLA_CoA->AA_CoA FADS1 (Δ5-desaturase) Pro_inflammatory Pro-inflammatory Eicosanoids (Series 2) AA_CoA->Pro_inflammatory COX/LOX ALA_CoA α-Linolenoyl-CoA (18:3n-3) SDA_CoA Stearidonyl-CoA (18:4n-3) ALA_CoA->SDA_CoA FADS2 (Δ6-desaturase) Target_CoA This compound (20:3n-3) SDA_CoA->Target_CoA ELOVL5 (Elongase) EPA_CoA Eicosapentaenoyl-CoA (20:5n-3) Target_CoA->EPA_CoA FADS1 (Δ5-desaturase) Anti_inflammatory Anti-inflammatory Eicosanoids (Series 3) EPA_CoA->Anti_inflammatory COX/LOX

Figure 1. Comparative overview of Omega-6 and Omega-3 PUFA metabolism.

Downstream Cellular Functions and Signaling

The primary known function of this compound is to serve as the substrate for the synthesis of EPA-CoA. Once synthesized, EPA can be incorporated into membrane phospholipids (B1166683) or act as a precursor for a range of bioactive lipid mediators, primarily the series-3 prostaglandins and series-5 leukotrienes. These molecules are known to have potent anti-inflammatory effects, often by competing with arachidonic acid-derived pro-inflammatory mediators.

Key downstream effects of the EPA pathway include:

  • Resolution of Inflammation: EPA is a precursor to resolvins of the E series, which are specialized pro-resolving mediators that actively terminate inflammatory responses.

  • Cardiovascular Protection: EPA and its metabolites can reduce platelet aggregation, lower triglyceride levels, and improve endothelial function.

  • Neurological Function: EPA is important for neuronal membrane structure and function, and has been implicated in mood regulation.

Quantitative Data

Quantitative data specifically for this compound are scarce in the literature. However, we can summarize the key enzymes involved in its metabolism and general analytical parameters for related compounds.

Enzyme Gene Substrate Product Cellular Location Function
ELOVL fatty acid elongase 5ELOVL5Stearidonyl-CoAThis compoundEndoplasmic ReticulumChain elongation
Delta-5-desaturaseFADS1This compoundEicosapentaenoyl-CoAEndoplasmic ReticulumDesaturation
Analytical Technique Principle Sensitivity Specificity Application
LC-MS/MSChromatographic separation followed by mass-based detection and fragmentation.Very HighVery HighQuantification of individual acyl-CoA species in complex samples.[8]
HPLC-UVChromatographic separation with detection based on UV absorbance of the adenine (B156593) moiety of CoA.MediumMediumQuantification of more abundant acyl-CoA species.[8]
Enzymatic AssaysEnzymatic conversion of acyl-CoA to a detectable product.HighLow (for specific species)Measurement of total acyl-CoA pools or enzyme activity.[9]

Experimental Protocols

The study of this compound requires robust methods for its extraction, quantification, and the characterization of the enzymes that metabolize it.

Protocol for Extraction and Quantification of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is a generalized method based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.[8][10]

1. Sample Homogenization: a. Flash-freeze tissue or cell pellets in liquid nitrogen and grind to a fine powder. b. Homogenize the frozen powder in 2 ml of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[10] c. Add 2 ml of 2-propanol and re-homogenize. d. Add 0.25 ml of saturated (NH4)2SO4 and 4.0 ml of acetonitrile.[10]

2. Extraction: a. Vortex the mixture vigorously for 5 minutes at 4°C. b. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate phases. c. Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.

3. Sample Cleanup and Concentration: a. The extract can be further purified using a solid-phase extraction (SPE) C18 cartridge to remove interfering substances. b. Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).[8]

4. LC-MS/MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size). b. Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water. c. Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile. d. Gradient: A suitable gradient from low to high organic phase to resolve different acyl-CoA species. e. Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Specific precursor-product ion transitions for this compound and the internal standard must be determined.

Acyl_CoA_Analysis_Workflow start Tissue/Cell Sample homogenization Homogenization (Buffer, Isopropanol, Acetonitrile) start->homogenization extraction Liquid-Liquid Extraction homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Supernatant centrifugation->collection cleanup SPE Cleanup (Optional) collection->cleanup concentration Drying & Reconstitution collection->concentration Direct cleanup->concentration analysis LC-MS/MS Analysis (MRM Mode) concentration->analysis quantification Data Analysis & Quantification analysis->quantification

Figure 2. General workflow for the analysis of acyl-CoA esters.
In Vitro Assay for Delta-5-Desaturase (FADS1) Activity

This protocol describes a method to measure the conversion of this compound to EPA-CoA.

1. Enzyme Source: a. Microsomes isolated from cells or tissues known to express FADS1 (e.g., liver). b. Recombinant FADS1 expressed in a suitable system (e.g., yeast or insect cells).

2. Reaction Mixture (per sample): a. 100 mM HEPES buffer (pH 7.4) b. 2.5 mM ATP c. 0.5 mM Coenzyme A d. 1 mM NADH e. 5 mM MgCl2 f. 10-50 µg of microsomal protein (enzyme source) g. 10-50 µM of this compound (substrate)

3. Assay Procedure: a. Pre-incubate the reaction mixture without the substrate for 5 minutes at 37°C. b. Initiate the reaction by adding the this compound substrate. c. Incubate for 15-60 minutes at 37°C. d. Stop the reaction by adding a quenching solution (e.g., 1M HCl or an organic solvent mixture).

4. Product Analysis: a. Extract the acyl-CoAs as described in Protocol 5.1. b. Analyze the formation of EPA-CoA and the depletion of this compound using LC-MS/MS.

Conclusion and Future Directions

This compound is a pivotal, yet understudied, intermediate in the biosynthesis of omega-3 PUFAs. Its primary established function is as the direct precursor to EPA-CoA, a cornerstone of anti-inflammatory signaling pathways. While direct cellular roles of this compound are not yet well-defined, its metabolic counterpart in the omega-6 pathway, DGLA-CoA, displays complex signaling properties, suggesting that further investigation into the direct biological activities of this compound is warranted.

Future research should focus on:

  • Elucidating Direct Cellular Targets: Investigating whether this compound or its free fatty acid form can directly modulate the activity of enzymes, ion channels, or transcription factors.

  • Determining Enzyme Kinetics: Characterizing the kinetic parameters of human FADS1 and ELOVL5 with this compound and its precursor as substrates.

  • Therapeutic Potential: Exploring whether modulation of the cellular levels of this compound, through inhibition of FADS1 or supplementation with its precursors, could offer therapeutic benefits in inflammatory diseases.

The development of more sensitive analytical techniques and a greater focus on the intermediates of lipid metabolism will undoubtedly shed more light on the precise functions of this enigmatic molecule, potentially opening new avenues for therapeutic intervention in a range of human diseases.

References

The Biological Significance of 11Z,14Z,17Z-Eicosatrienoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11Z,14Z,17Z-Eicosatrienoyl-CoA is the activated form of 11Z,14Z,17Z-eicosatrienoic acid (also known as Dihomo-α-linolenic acid), a rare omega-3 polyunsaturated fatty acid. While present in low abundance in human tissues, its biological significance lies in its pivotal role as a metabolic intermediate. As the thioester of coenzyme A, this compound is the obligate substrate for all subsequent metabolic pathways involving its parent fatty acid, including elongation, desaturation, and the potential synthesis of novel anti-inflammatory lipid mediators. This technical guide provides a comprehensive overview of the core biological significance of this compound, including its metabolic pathways, potential signaling roles, and adaptable experimental protocols for its study.

Introduction

11Z,14Z,17Z-Eicosatrienoic acid is an omega-3 fatty acid that is found in trace amounts in human serum phospholipids, typically representing less than 0.25% of total fatty acids[1]. Despite its low abundance, it is recognized as a potent inhibitor of the elongation and desaturation of other fatty acids, suggesting a significant regulatory role in lipid metabolism[1][2]. The biological activities of 11Z,14Z,17Z-eicosatrienoic acid are manifested through its metabolic conversion, a process that necessitates its initial activation to this compound.

This activation, catalyzed by acyl-CoA synthetases, attaches the fatty acid to coenzyme A, thereby "priming" it for a variety of metabolic fates. This guide will delve into the known and hypothesized pathways involving this compound, drawing parallels with its more extensively studied omega-6 isomer, Dihomo-γ-linolenoyl-CoA (DGLA-CoA).

Metabolic Pathways of this compound

The metabolic journey of this compound is central to its biological impact. The primary pathways it is predicted to enter are fatty acid elongation and desaturation, and the synthesis of eicosanoids.

Fatty Acid Activation: The Genesis of this compound

The prerequisite for the metabolism of 11Z,14Z,17Z-eicosatrienoic acid is its conversion to its CoA ester. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs).

Fatty_Acid_Activation Fatty Acid Activation Workflow FA 11Z,14Z,17Z-Eicosatrienoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL CoA_SH Coenzyme A (CoA-SH) CoA_SH->ACSL ATP ATP ATP->ACSL Acyl_CoA This compound ACSL->Acyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi

Workflow for the synthesis of this compound.
Elongation and Desaturation Pathways

Once formed, this compound can be further metabolized by elongase and desaturase enzymes, contributing to the synthesis of longer-chain omega-3 fatty acids.

Elongation_Desaturation_Pathway Elongation and Desaturation of this compound cluster_start Starting Substrate cluster_elongation Elongation cluster_desaturation Desaturation Acyl_CoA This compound (20:3n-3) Elongase Elongase (ELOVL) Acyl_CoA->Elongase Desaturase Δ5-Desaturase Acyl_CoA->Desaturase Elongated_CoA 11Z,14Z,17Z,20Z-Docosatetraenoyl-CoA (22:4n-3) Elongase->Elongated_CoA Desaturated_CoA Eicosapentaenoyl-CoA (EPA-CoA, 20:5n-3) Desaturase->Desaturated_CoA

Metabolic fate of this compound in elongation and desaturation.
Putative Eicosanoid Synthesis Pathway

Drawing parallels from the metabolism of DGLA, this compound is a likely precursor to a series of omega-3 eicosanoids. These signaling molecules are expected to have anti-inflammatory properties, contrasting with the pro-inflammatory eicosanoids derived from arachidonic acid.

Eicosanoid_Synthesis_Pathway Hypothesized Eicosanoid Synthesis from this compound Acyl_CoA This compound PLA2 Phospholipase A2 Acyl_CoA->PLA2 Free_FA 11Z,14Z,17Z-Eicosatrienoic Acid PLA2->Free_FA COX Cyclooxygenase (COX) Free_FA->COX LOX Lipoxygenase (LOX) Free_FA->LOX PGs Series-1 Prostaglandins (e.g., PGE1-like) COX->PGs HETEs Hydroxy-eicosatrienoic Acids (HETrEs) LOX->HETEs

Proposed pathway for the synthesis of eicosanoids.

Quantitative Data

AnalyteMatrixConcentration RangeReference
11Z,14Z,17Z-Eicosatrienoic AcidHuman Serum Phospholipids< 0.25% of total fatty acids[1]
Dihomo-γ-linolenic acid (DGLA)Plasma Total Lipids (Healthy Young Adults)Mean: 65.8 ± 21.5 µmol/L[3]

Experimental Protocols

The study of this compound requires specialized analytical techniques. The following are adaptable protocols for its quantification and the characterization of its metabolic pathways.

Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for the analysis of other long-chain acyl-CoAs and can be optimized for this compound.

Objective: To quantify the intracellular concentration of this compound.

Methodology:

  • Sample Preparation:

    • Harvest cells and rapidly quench metabolism with ice-cold saline.

    • Lyse cells and extract acyl-CoAs using a solvent mixture such as 2:1:1 acetonitrile (B52724):isopropanol:water.

    • Include an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA.

    • Centrifuge to pellet protein and debris.

    • Collect the supernatant and dry under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment, often resulting from the neutral loss of the CoA moiety.

In Vitro Assay for Fatty Acid Elongation

This protocol can be used to determine if this compound is a substrate for elongase enzymes.

Objective: To measure the elongation of this compound by microsomal enzymes.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction buffer containing microsomes (as the enzyme source), malonyl-CoA (as the two-carbon donor), NADPH (as a cofactor), and the substrate, this compound. A radiolabeled version of malonyl-CoA ([14C]malonyl-CoA) can be used for detection.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Extraction:

    • Stop the reaction by adding a strong base (e.g., KOH) to saponify the acyl-CoAs to free fatty acids.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Analysis:

    • Analyze the extracted fatty acids by thin-layer chromatography (TLC) or gas chromatography (GC) to separate the substrate from the elongated product.

    • If using a radiolabel, quantify the radioactivity in the spots corresponding to the substrate and product to determine the rate of elongation[4].

Analysis of Eicosanoid Production

This protocol is designed to identify and quantify eicosanoids produced from 11Z,14Z,17Z-eicosatrienoic acid.

Objective: To detect and measure the eicosanoids derived from 11Z,14Z,17Z-eicosatrienoic acid.

Methodology:

  • Cell Culture and Stimulation:

    • Culture appropriate cells (e.g., macrophages, platelets) and treat them with 11Z,14Z,17Z-eicosatrienoic acid.

    • Stimulate the cells with an agonist (e.g., calcium ionophore) to induce eicosanoid synthesis.

  • Extraction:

    • Extract the eicosanoids from the cell culture medium using solid-phase extraction (SPE) with a C18 cartridge[5].

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS in negative ion mode.

    • Use authentic standards of known eicosanoids to develop the MRM methods and for quantification[6].

Conclusion and Future Directions

This compound is a critical, yet understudied, intermediate in omega-3 fatty acid metabolism. Its biological significance is defined by its role as the activated substrate for pathways leading to the formation of longer-chain omega-3 fatty acids and potentially novel anti-inflammatory eicosanoids. For researchers and drug development professionals, understanding the regulation of its synthesis and metabolism offers opportunities to modulate lipid signaling pathways for therapeutic benefit.

Future research should focus on:

  • Definitive identification of the eicosanoids derived from 11Z,14Z,17Z-eicosatrienoic acid and characterization of their biological activities.

  • Elucidation of the specific acyl-CoA synthetase and elongase isoforms that preferentially utilize 11Z,14Z,17Z-eicosatrienoic acid.

  • Development of specific inhibitors or activators of the enzymes involved in its metabolism to probe its physiological roles and therapeutic potential.

This technical guide provides a foundational understanding of the biological importance of this compound and offers a starting point for further investigation into this intriguing molecule.

References

The Metabolic Crossroads of an Omega-3 Precursor: A Technical Guide to 11Z,14Z,17Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z,14Z,17Z-Eicosatrienoyl-CoA, also known as Dihomo-α-Linolenoyl-CoA, is the activated form of 11Z,14Z,17Z-Eicosatrienoic Acid (Dihomo-α-Linolenic Acid), a 20-carbon omega-3 polyunsaturated fatty acid. While less studied than its more prominent counterparts like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), this compound holds a significant position in the intricate network of fatty acid metabolism. As the activated thioester, it serves as a key intermediate at the crossroads of elongation and desaturation pathways, ultimately influencing the balance of pro-inflammatory and anti-inflammatory signaling molecules. This technical guide provides an in-depth exploration of the metabolic fate of this compound, detailing its synthesis, subsequent enzymatic conversions, and the experimental methodologies required for its study.

Metabolic Pathways of this compound

The metabolism of this compound is intrinsically linked to the broader omega-3 and omega-6 fatty acid synthesis pathways. Its journey begins with the activation of its free fatty acid precursor and proceeds through a series of enzymatic reactions involving elongases and desaturases.

Activation of 11Z,14Z,17Z-Eicosatrienoic Acid

Before entering metabolic pathways, free fatty acids must be activated to their coenzyme A (CoA) thioesters. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[1][2] These enzymes are essential for lipid synthesis, fatty acid catabolism, and membrane remodeling.[3] While the specific ACSL isoform with the highest preference for 11Z,14Z,17Z-eicosatrienoic acid has not been definitively identified, it is understood that various ACSL isoforms exhibit distinct but overlapping substrate specificities for long-chain fatty acids.[1][2]

FFA 11Z,14Z,17Z-Eicosatrienoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FFA->ACSL Acyl_CoA This compound ACSL->Acyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL CoA CoA-SH CoA->ACSL

Activation of 11Z,14Z,17Z-Eicosatrienoic Acid to its CoA ester.
Elongation and Desaturation Pathways

Once formed, this compound can be further metabolized by elongase and desaturase enzymes, which are key players in the synthesis of long-chain polyunsaturated fatty acids.

  • Elongation: Fatty acid elongases, specifically the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes, catalyze the addition of two-carbon units to the fatty acyl chain. ELOVL5 and ELOVL2 are particularly important in the elongation of 20-carbon polyunsaturated fatty acyl-CoAs.[4][5] this compound can be elongated to 13Z,16Z,19Z-Docosatrienoyl-CoA.

  • Desaturation: Fatty acid desaturases introduce double bonds into the fatty acyl chain. The key enzymes in this process are Delta-5 desaturase (FADS1) and Delta-6 desaturase (FADS2).[6][7][8] Based on the established omega-3 pathway, this compound is a potential substrate for Delta-5 desaturase, which would introduce a double bond at the 5th carbon, leading to the formation of Eicosapentaenoyl-CoA (EPA-CoA).

cluster_start Starting Substrate cluster_elongation Elongation Pathway cluster_desaturation Desaturation Pathway Start_CoA This compound ELOVL ELOVL5/2 Start_CoA->ELOVL Elongation FADS1 Δ5 Desaturase (FADS1) Start_CoA->FADS1 Desaturation Elongated_CoA 13Z,16Z,19Z-Docosatrienoyl-CoA ELOVL->Elongated_CoA EPA_CoA Eicosapentaenoyl-CoA (EPA-CoA) FADS1->EPA_CoA

Metabolic fate of this compound via elongation and desaturation.
Role in Eicosanoid Synthesis

Eicosanoids, including prostaglandins, leukotrienes, and thromboxanes, are potent signaling molecules involved in inflammation and other physiological processes. Their synthesis is initiated by the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes on free polyunsaturated fatty acids.[9][10][11] For this compound to serve as a precursor for eicosanoids, it must first be hydrolyzed back to its free fatty acid form by acyl-CoA thioesterases. The resulting 11Z,14Z,17Z-Eicosatrienoic acid can then compete with other fatty acids, such as arachidonic acid (an omega-6 fatty acid), for conversion by COX and LOX enzymes, potentially leading to the production of a unique profile of eicosanoids.

Acyl_CoA This compound Thioesterase Acyl-CoA Thioesterase Acyl_CoA->Thioesterase Hydrolysis FFA 11Z,14Z,17Z-Eicosatrienoic Acid Thioesterase->FFA COX_LOX COX / LOX Enzymes FFA->COX_LOX Eicosanoids Series-3 Prostaglandins and Leukotrienes COX_LOX->Eicosanoids

Pathway to eicosanoid synthesis from this compound.

Quantitative Data

Specific quantitative data on the cellular concentrations and enzymatic kinetics of this compound are not extensively available in the current literature. However, general data for long-chain acyl-CoAs in various cell lines and tissues provide a valuable reference for understanding the expected abundance of these molecules.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C16:0-CoA (Palmitoyl-CoA)~5.0~3.0~2.0
C18:0-CoA (Stearoyl-CoA)~2.0~1.5~1.0
C18:1-CoA (Oleoyl-CoA)~7.0~4.0~2.5
C18:2-CoA (Linoleoyl-CoA)~1.0~0.8~0.5
C20:4-CoA (Arachidonoyl-CoA)~0.5~0.3~0.2

Note: The data presented are approximate values compiled from various literature sources and are intended for comparative purposes only. Actual concentrations can vary significantly depending on cell type, metabolic state, and experimental conditions.

Experimental Protocols

The study of this compound and other long-chain acyl-CoAs requires meticulous experimental procedures to ensure accurate extraction and quantification due to their low abundance and susceptibility to degradation. The following protocols are based on established methods for the analysis of acyl-CoAs from biological samples.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Internal standard (e.g., C17:0-CoA)

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Centrifuge capable of operating at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold methanol to the cell plate or pellet.

    • For adherent cells, scrape the cells in methanol and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, resuspend the pellet in methanol.

    • Add the internal standard to the methanol lysate.

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Add 1 mL of chloroform and 0.8 mL of water to the lysate.

    • Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Acyl-CoAs:

    • The acyl-CoAs will partition into the upper aqueous phase.

    • Carefully collect the upper aqueous phase into a new tube, avoiding the protein interface and the lower organic layer.

  • Drying and Reconstitution:

    • Dry the aqueous extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

start Cell Sample harvest Harvest and Wash start->harvest lysis Lysis in Methanol + Internal Standard harvest->lysis phase_sep Add Chloroform & Water (Phase Separation) lysis->phase_sep collect Collect Aqueous Phase phase_sep->collect dry Dry Down collect->dry reconstitute Reconstitute for Analysis dry->reconstitute

Workflow for the extraction of long-chain acyl-CoAs from cultured cells.
Protocol 2: Analysis of Long-Chain Acyl-CoAs by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:water

  • Flow Rate: 0.3 mL/min

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each acyl-CoA of interest, including the internal standard. For this compound (C41H66N7O17P3S), the precursor ion ([M+H]+) would be m/z 1056.36. Product ions would need to be determined experimentally but would likely include fragments corresponding to the CoA moiety.

start Reconstituted Extract hplc HPLC Separation (C18 Reverse Phase) start->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 data Data Acquisition & Quantification ms2->data

Workflow for LC-MS/MS analysis of long-chain acyl-CoAs.

Conclusion

This compound is a pivotal, albeit understudied, intermediate in omega-3 fatty acid metabolism. Its position as a substrate for both elongation and desaturation reactions highlights its importance in modulating the cellular pool of long-chain polyunsaturated fatty acids and their downstream signaling products. Further research, particularly utilizing the advanced analytical techniques outlined in this guide, is necessary to fully elucidate the specific roles of this compound in health and disease. A deeper understanding of its metabolism could unveil new therapeutic targets for a range of inflammatory and metabolic disorders.

References

A Technical Guide to the Natural Occurrence of Dihomo-α-Linolenic Acid-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihomo-α-linolenic acid-CoA (DGLA-CoA) is the activated form of the omega-3 polyunsaturated fatty acid (PUFA) dihomo-α-linolenic acid (20:3n-3). As a transient but crucial metabolic intermediate, DGLA-CoA sits (B43327) at a key juncture in the omega-3 biosynthetic pathway, downstream of α-linolenic acid (ALA) and upstream of eicosapentaenoic acid (EPA). Its intracellular concentration and flux are pivotal in determining the cellular lipid profile and the subsequent production of bioactive lipid mediators. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and known natural occurrence of DGLA-CoA. It includes detailed experimental protocols for its quantification and visual diagrams of relevant biochemical pathways to support advanced research and drug development endeavors.

Introduction

Polyunsaturated fatty acids (PUFAs) are integral components of cellular membranes and precursors to a vast array of signaling molecules. The omega-3 (n-3) and omega-6 (n-6) PUFA families are of particular interest due to their opposing roles in inflammation and cellular signaling. While the roles of major n-3 PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-documented, the metabolic intermediates that govern their synthesis are less characterized.

Dihomo-α-linolenic acid (also known as eicosatrienoic acid, 20:3n-3) is an elongated form of α-linolenic acid (ALA, 18:3n-3)[1]. Before it can be further metabolized, it must be activated to its coenzyme A (CoA) thioester, Dihomo-α-linolenic acid-CoA (DGLA-CoA), by acyl-CoA synthetases. This activation is a critical control point, channeling the fatty acid into various metabolic fates, including further desaturation, incorporation into complex lipids, or β-oxidation. Understanding the natural occurrence and regulation of DGLA-CoA is therefore essential for manipulating omega-3 pathways for therapeutic benefit.

Biosynthesis and Metabolic Fate of Dihomo-α-Linolenic Acid-CoA

The synthesis of DGLA-CoA is an intracellular process that begins with the dietary essential fatty acid, ALA. The pathway involves a series of desaturation and elongation steps primarily occurring in the endoplasmic reticulum.

Biosynthesis Pathway:

  • α-Linolenic Acid (ALA) Desaturation: ALA (18:3n-3) is first desaturated by Δ6-desaturase (FADS2) to produce stearidonic acid (SDA, 18:4n-3).

  • Elongation: SDA is then elongated by a fatty acid elongase to yield eicosatetraenoic acid (ETA, 20:4n-3). Note: Some literature may refer to an alternative pathway where ALA is first elongated to 20:3n-3 (DGLA) and then desaturated.

  • Activation to DGLA-CoA: Dihomo-α-linolenic acid (20:3n-3) is activated by an acyl-CoA synthetase (ACS) enzyme, which ligates it to Coenzyme A in an ATP-dependent reaction, forming DGLA-CoA.

Metabolic Fate: Once formed, DGLA-CoA is a substrate for several enzymes:

  • Δ5-Desaturase (FADS1): This is the primary fate for DGLA-CoA in the omega-3 pathway, where it is desaturated to form eicosapentaenoyl-CoA (EPA-CoA).

  • Incorporation into Phospholipids: DGLA-CoA can be used by acyltransferases to esterify DGLA into cellular phospholipids, thereby altering membrane composition.

  • Hydrolysis: Acyl-CoA thioesterases can hydrolyze DGLA-CoA back to the free fatty acid DGLA and Coenzyme A, regulating its intracellular concentration[2].

DGLA_CoA_Metabolism cluster_activation Activation & Fates ALA α-Linolenic Acid (ALA) (18:3n-3) DGLA Dihomo-α-Linolenic Acid (20:3n-3) ALA->DGLA Elongase DGLA_CoA Dihomo-α-Linolenic Acid-CoA DGLA->DGLA_CoA Acyl-CoA Synthetase (ATP -> AMP+PPi) EPA_CoA Eicosapentaenoyl-CoA (EPA-CoA) DGLA_CoA->EPA_CoA Δ5-Desaturase (FADS1) invis1 DGLA_CoA->invis1 invis2 DGLA_CoA->invis2 PL Membrane Phospholipids invis1->PL Acyltransferases invis2->DGLA Thioesterase (H₂O -> CoA-SH)

Caption: Biosynthesis and metabolic fate of Dihomo-α-Linolenic Acid-CoA.

Natural Occurrence and Quantitative Data

Direct quantification of DGLA-CoA is technically challenging due to its low abundance and transient nature. Therefore, its presence is often inferred from the levels of its corresponding free fatty acid, Dihomo-α-linolenic acid (20:3n-3). This fatty acid is found in trace amounts in various mammalian tissues and fluids.

Published data on the specific concentrations of polyunsaturated acyl-CoAs are limited, especially for less abundant species like DGLA-CoA. However, studies analyzing the broader acyl-CoA pool provide a framework for understanding its likely distribution. For instance, a study on rat tissues reported the levels of various polyunsaturated acyl-CoAs, though 20:3n-3-CoA was not specifically resolved[3]. The data below is for the free fatty acid Dihomo-α-linolenic acid (20:3n-3), from which the presence of the CoA ester can be inferred.

Biological MatrixOrganismConcentration / PercentageReference
Plasma (nonesterified)Sockeye Salmon~0.1-0.2% of total NEFA[4]
SerumHuman (Children)Median: 0.05 mg/L[5]
LiverRatVariable, increases with ALA diet[6]
KidneyRatVariable, increases with ALA diet[6]
BrainRatLevels less responsive to diet[6]

Note: The presence of the free fatty acid implies the existence of its CoA ester, as activation is a prerequisite for most metabolic pathways.

Experimental Protocols for Acyl-CoA Analysis

The quantification of acyl-CoAs requires specialized and robust analytical methods to ensure accuracy, given their low abundance and instability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose[7].

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for tissue acyl-CoA analysis[3][8].

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Glass homogenizer

  • Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9

  • Ice-cold 2-propanol and acetonitrile (B52724) (ACN)

  • Internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Centrifuge capable of >14,000 x g at 4°C

Procedure:

  • Homogenization: Weigh the frozen tissue and pulverize it under liquid nitrogen. Homogenize the powdered tissue in a glass homogenizer with ice-cold KH₂PO₄ buffer containing the internal standard[3][8].

  • Solvent Extraction: Add 2-propanol and homogenize again. Follow with the addition of acetonitrile, vortex vigorously, and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and debris[3][7].

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs[7].

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried pellet in a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol (B129727) or a specific reconstitution solution as determined by stability tests)[7][9].

Protocol: Quantification by LC-MS/MS

Instrumentation & Conditions:

  • Chromatography: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[7].

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water[9].

  • Mobile Phase B: Acetonitrile[9].

  • Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B is used to separate the acyl-CoA species based on chain length and unsaturation[9].

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for DGLA-CoA and the internal standard must be determined empirically or from literature[7].

Data Analysis:

  • Generate a standard curve using authentic DGLA-CoA standards of known concentrations.

  • Calculate the peak area ratio of the endogenous DGLA-CoA to the internal standard.

  • Quantify the amount of DGLA-CoA in the sample by interpolating its peak area ratio on the standard curve[7].

Acyl_CoA_Workflow start Tissue/Cell Sample homogenize Homogenization (Buffer + Internal Std) start->homogenize extract Solvent Extraction (Acetonitrile/Isopropanol) homogenize->extract centrifuge Centrifugation (14,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down (Nitrogen) supernatant->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze quantify Quantification (vs. Standard Curve) analyze->quantify

Caption: General experimental workflow for the quantification of Acyl-CoAs.

Conclusion

Dihomo-α-linolenic acid-CoA is a low-abundance, yet pivotal, intermediate in the biosynthesis of long-chain omega-3 fatty acids. Its steady-state concentration is tightly regulated by the activities of acyl-CoA synthetases, desaturases, elongases, and thioesterases. While direct quantitative data for DGLA-CoA remains sparse in the literature, its natural occurrence can be inferred across various tissues where its precursor (ALA) and product (EPA) are found. The analytical methods outlined here, particularly LC-MS/MS, provide the necessary sensitivity and specificity for researchers to pursue direct quantification of DGLA-CoA. A deeper understanding of the dynamics of the DGLA-CoA pool is critical for developing novel therapeutic strategies aimed at modulating omega-3 fatty acid metabolism for the treatment of inflammatory and metabolic diseases.

References

An In-depth Technical Guide to 11Z,14Z,17Z-Eicosatrienoyl-CoA: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and experimental considerations for 11Z,14Z,17Z-eicosatrienoyl-CoA. Given the limited direct experimental data on this specific acyl-CoA, this guide leverages information on its fatty acid precursor, 11Z,14Z,17Z-eicosatrienoic acid, and the well-established biochemistry of fatty acyl-CoAs.

Core Chemical Properties

For comparative purposes, the properties of the precursor fatty acid are presented below.

Table 1: Chemical Properties of 11Z,14Z,17Z-Eicosatrienoic Acid

PropertyValueSource
Synonyms Dihomo-α-Linolenic Acid, FA 20:3[1]
CAS Number 17046-59-2[3][4]
Molecular Formula C₂₀H₃₄O₂[3][4][5][6]
Molecular Weight 306.5 g/mol [3][5]
IUPAC Name (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid[3][6]

The molecular formula for this compound can be inferred by combining the formula of the fatty acid with that of Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S) and subtracting a molecule of water, which is lost during the thioester bond formation. A related but distinct molecule, 8Z,11Z,14Z-eicosatrienoyl-CoA, has a listed molecular formula of C₄₁H₆₈N₇O₁₇P₃S and a molecular weight of 1056.0 g/mol .[7]

Biological Significance and Signaling Pathways

This compound is an activated form of its corresponding fatty acid, playing a crucial role in lipid metabolism. The formation of the thioester bond with Coenzyme A is a key step that prepares the fatty acid for various metabolic fates, including β-oxidation for energy production and elongation/desaturation to form longer-chain polyunsaturated fatty acids.[8][9]

The activation of fatty acids is a critical control point in cellular metabolism. The conversion of 11Z,14Z,17Z-eicosatrienoic acid to its CoA ester is catalyzed by acyl-CoA synthetases (ACS).[9] This process "activates" the fatty acid, making it a more reactive species for subsequent enzymatic reactions.

Below is a diagram illustrating the general pathway of fatty acid activation, which is applicable to 11Z,14Z,17Z-eicosatrienoic acid.

FattyAcidActivation Fatty Acid Activation Pathway FA 11Z,14Z,17Z-Eicosatrienoic Acid ACS Acyl-CoA Synthetase FA->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS FA_CoA This compound ACS->FA_CoA AMP_PPi AMP + PPi ACS->AMP_PPi Metabolism Further Metabolic Pathways (e.g., β-oxidation, elongation) FA_CoA->Metabolism

Caption: General pathway of fatty acid activation.

Experimental Protocols

The synthesis and analysis of this compound are essential for studying its biological functions. Below are representative protocols for its enzymatic synthesis and the assay of the synthesizing enzyme, acyl-CoA synthetase.

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the enzymatic synthesis of fatty acyl-CoAs.[10]

Objective: To synthesize this compound from its corresponding fatty acid using an acyl-CoA synthetase.

Materials:

  • 11Z,14Z,17Z-eicosatrienoic acid

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Acyl-CoA synthetase (from microbial or mammalian sources)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Dithiothreitol (DTT)

  • Triton X-100 (optional, for enzyme stabilization)

  • Reaction vessel and incubator/water bath at 37°C

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, DTT, and ATP.

  • Add a solution of 11Z,14Z,17Z-eicosatrienoic acid (dissolved in a suitable solvent like ethanol (B145695) or complexed with fatty acid-free bovine serum albumin).

  • Add Coenzyme A to the reaction mixture.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).

  • Terminate the reaction by adding an acid (e.g., citric acid or perchloric acid).

  • Purify the synthesized this compound using solid-phase extraction or reverse-phase HPLC.

  • Analyze the purity and quantify the product using HPLC and/or mass spectrometry.

Acyl-CoA Synthetase Activity Assay

This protocol outlines a general method for assaying the activity of acyl-CoA synthetase, the enzyme responsible for the synthesis of this compound.[9][11][12][13]

Objective: To measure the rate of formation of acyl-CoA from a fatty acid substrate.

Principle: The activity of acyl-CoA synthetase is determined by measuring the formation of the acyl-CoA product over time. This can be achieved through various detection methods, including colorimetric or fluorometric assays that couple the reaction to a detectable signal.[9][12]

Materials:

  • Cell or tissue lysate containing acyl-CoA synthetase

  • 11Z,14Z,17Z-eicosatrienoic acid (or other fatty acid substrate)

  • Coenzyme A

  • ATP

  • Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer) with MgCl₂

  • Detection reagents (specific to the chosen assay kit, e.g., a probe that reacts with a byproduct of the coupled enzymatic reaction)

  • 96-well microplate (black plate for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare a reaction mix containing the assay buffer, fatty acid substrate, CoA, and ATP.

  • Add the cell or tissue lysate to the wells of the microplate.

  • Initiate the reaction by adding the reaction mix to the wells.

  • For kinetic assays, immediately place the plate in a microplate reader set to the appropriate wavelength and temperature (e.g., 37°C) and record the signal over time.

  • For endpoint assays, incubate the plate for a fixed time, then stop the reaction and measure the signal.

  • Calculate the enzyme activity based on a standard curve generated with a known amount of the product or a stable signal-generating molecule.

Experimental Workflow and Logical Relationships

The study of this compound in a biological context often involves a series of interconnected experimental steps. The following diagram illustrates a typical workflow for investigating the effects of its precursor fatty acid on cellular processes, which are mediated by the formation of the acyl-CoA.

ExperimentalWorkflow Experimental Workflow for Studying Fatty Acid Metabolism cluster_cell_culture Cellular Studies cluster_analysis Biochemical Analysis cluster_functional Functional Assays CellCulture Cell Culture Treatment Treatment with 11Z,14Z,17Z-Eicosatrienoic Acid CellCulture->Treatment LipidExtraction Lipid Extraction Treatment->LipidExtraction GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-seq) Treatment->GeneExpression ProteinAnalysis Protein Analysis (e.g., Western Blot) Treatment->ProteinAnalysis PhenotypicAssay Phenotypic Assays (e.g., Cell Viability, Proliferation) Treatment->PhenotypicAssay LCMS LC-MS/MS Analysis of Acyl-CoAs and Metabolites LipidExtraction->LCMS EnzymeAssay Acyl-CoA Synthetase Activity Assay LipidExtraction->EnzymeAssay

Caption: A typical workflow for investigating cellular effects.

References

Methodological & Application

Application Notes and Protocols for the Lipidomics Analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z,14Z,17Z-Eicosatrienoyl-CoA is an omega-3 long-chain acyl-Coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in cellular metabolism, playing pivotal roles in fatty acid metabolism, energy production, and the synthesis of complex lipids. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding various physiological and pathological conditions, including metabolic disorders and inflammatory diseases. This document provides detailed application notes and standardized protocols for the extraction, separation, and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Significance and Signaling Pathway

This compound is synthesized from the essential omega-3 fatty acid, alpha-linolenic acid (ALA), through a series of elongation and desaturation steps. These reactions are catalyzed by elongase and desaturase enzymes. As an activated form of 11Z,14Z,17Z-eicosatrienoic acid, it can be further metabolized to produce other bioactive lipids or be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides.

Biosynthesis of this compound cluster_synthesis Synthesis Pathway cluster_fate Metabolic Fate ALA Alpha-Linolenic Acid (ALA) (18:3, n-3) ETA 11Z,14Z,17Z-Eicosatrienoic Acid ALA->ETA Elongase ET_CoA This compound (20:3, n-3) Complex_Lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) ET_CoA->Complex_Lipids Further_Metabolism Further Elongation & Desaturation ET_CoA->Further_Metabolism ETA->ET_CoA Acyl-CoA Synthetase

Biosynthesis and metabolic fate of this compound.

Quantitative Data Presentation

The quantification of this compound in biological matrices can be challenging due to its low abundance. The following table provides hypothetical yet realistic concentration ranges for this analyte in different biological samples, based on data for similar long-chain acyl-CoAs. These values should be considered as illustrative examples, and actual concentrations can vary significantly based on the biological system and conditions.

Biological MatrixAnalyteConcentration Range (pmol/mg protein)Method
Rodent LiverThis compound0.1 - 2.0LC-MS/MS
Cultured HepatocytesThis compound0.05 - 1.5LC-MS/MS
Rodent HeartThis compound0.2 - 3.0LC-MS/MS
Human PlasmaThis compound0.01 - 0.5LC-MS/MS

Experimental Protocols

A generalized workflow for the lipidomics analysis of this compound is depicted below, followed by detailed protocols for each step.

Experimental Workflow for this compound Analysis Sample 1. Biological Sample (Tissue or Cells) Homogenization 2. Homogenization (in ice-cold buffer) Sample->Homogenization Extraction 3. Lipid Extraction (e.g., with organic solvents) Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) Extraction->Purification Analysis 5. LC-MS/MS Analysis Purification->Analysis Data 6. Data Processing & Quantification Analysis->Data

General experimental workflow for lipidomics analysis.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9)

  • Acetonitrile (B52724) (ACN)

  • 2-Propanol

  • Internal standard (e.g., C17:0-CoA)

  • Homogenizer

  • Refrigerated centrifuge

Procedure:

  • Weigh the frozen tissue sample.

  • In a pre-chilled mortar, add liquid nitrogen to the tissue and grind it to a fine powder.

  • Transfer the powdered tissue to a pre-chilled tube.

  • Add 1 mL of ice-cold potassium phosphate buffer and the internal standard.

  • Add 1 mL of a 3:1 (v/v) mixture of ACN:2-propanol.

  • Homogenize the sample on ice for 30-60 seconds.

  • Vortex the homogenate for 2 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • The extract can be directly analyzed or further purified using solid-phase extraction (SPE).

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol provides a general procedure for cleaning up the tissue extract to remove interfering substances.

Materials:

Procedure:

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water to remove polar impurities.

  • Wash the cartridge with 3 mL of 50% methanol in water to remove less hydrophobic impurities.

  • Elute the acyl-CoAs with 2 mL of the elution solvent.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of the target analyte.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-18.1 min: 95-20% B (linear gradient)

    • 18.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]⁺ for this compound

  • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. The exact m/z values should be determined by direct infusion of a standard. A common neutral loss for acyl-CoAs is that of the phosphopantetheine group.

  • Collision Energy: To be optimized for the specific instrument and analyte.

  • Source Temperature: ~150°C

  • Desolvation Temperature: ~400°C

By following these detailed protocols, researchers can achieve reliable and reproducible quantification of this compound, enabling a deeper understanding of its role in health and disease.

Application Note: Quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, the coenzyme A thioester of dihomo-α-linolenic acid, is an important intermediate in fatty acid metabolism. The accurate measurement of this and other fatty acyl-CoAs is crucial for understanding metabolic pathways and for the development of therapeutics targeting lipid metabolism. The described method utilizes a robust sample preparation procedure followed by reverse-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic processes, including fatty acid β-oxidation, de novo lipogenesis, and the synthesis of complex lipids and signaling molecules.[1] The quantification of specific acyl-CoA species, such as this compound, presents an analytical challenge due to their low endogenous concentrations and amphipathic nature. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs, offering high sensitivity and specificity.[2][3] This document outlines a comprehensive workflow for the extraction and quantification of this compound, providing researchers with a reliable method to investigate its role in health and disease.

Signaling and Metabolic Pathway

11Z,14Z,17Z-Eicosatrienoic acid is also known as dihomo-α-linolenic acid. Its activated form, this compound, is a substrate for elongation and desaturation enzymes in the fatty acid metabolic pathway. The closely related isomer, dihomo-γ-linolenic acid (DGLA), is a precursor to a series of potent anti-inflammatory lipid mediators, including prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[4] The balance between the metabolism of DGLA and arachidonic acid (ARA) is critical in regulating inflammatory processes.[4][5]

DGLA_Metabolism DGLA Dihomo-γ-linolenic acid (DGLA) DGLA_CoA DGLA-CoA DGLA->DGLA_CoA ACSL COX COX-1/2 DGLA->COX LOX 15-LOX DGLA->LOX DGLA_CoA->DGLA delta5_desaturase Δ5-Desaturase DGLA_CoA->delta5_desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) COX->PGE1 HETrE 15-HETrE (Anti-inflammatory) LOX->HETrE AA_CoA Arachidonoyl-CoA delta5_desaturase->AA_CoA AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory COX/LOX AA_CoA->AA

Figure 1: Metabolic pathway of Dihomo-γ-linolenic acid (DGLA).

Experimental Workflow

The quantification of this compound involves several key steps, from sample collection to data analysis. A generalized workflow is presented below.

experimental_workflow sample_collection Sample Collection (Tissue/Cells) extraction Extraction of Acyl-CoAs (e.g., SPE or LLE) sample_collection->extraction Homogenization lc_separation Reverse-Phase LC Separation extraction->lc_separation Reconstitution ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Figure 2: Experimental workflow for acyl-CoA quantification.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific biological matrices and instrumentation.

1. Materials and Reagents

  • This compound standard (if available, otherwise use a closely related standard for method development)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • LC-MS grade acetonitrile, methanol (B129727), isopropanol, and water

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents

  • Biological matrix (e.g., cell pellets, tissue homogenates)

2. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize cell pellets or tissues in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA) to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding three volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase (e.g., 100 µL).

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (50:50, v/v).

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B (linear gradient)

    • 10-12 min: 95% B (hold)

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The MRM transitions should be optimized by infusing the analytical standard. Based on the structure of this compound (molecular weight ~1056.01 g/mol ), the protonated precursor ion [M+H]+ is expected at m/z 1057.0. A characteristic neutral loss of 507 Da is commonly observed for acyl-CoAs.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1057.0550.0Optimize experimentally
Heptadecanoyl-CoA (IS)Determine experimentallyDetermine experimentallyOptimize experimentally

4. Data Analysis and Quantification

  • Integrate the peak areas of the analyte and the internal standard from the MRM chromatograms.

  • Calculate the peak area ratio (analyte/IS).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary

The following table provides representative quantitative performance data for the analysis of long-chain acyl-CoAs by LC-MS/MS. These values can be used as a benchmark for method validation.[3]

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1 pmol
Limit of Quantification (LOQ)0.5 - 5 pmol
Linearity (R²)> 0.99
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. This application note serves as a comprehensive guide for researchers in the fields of metabolism, lipidomics, and drug development, enabling the accurate measurement of this important metabolic intermediate. The provided protocols and diagrams offer a solid foundation for implementing this analytical technique in the laboratory.

References

Application Notes and Protocols for LC-MS/MS Detection of Dihomo-α-Linolenic Acid-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-α-linolenic acid-CoA is a key intermediate in the metabolism of α-linolenic acid, an essential omega-3 fatty acid. As a member of the long-chain acyl-Coenzyme A (acyl-CoA) family, it plays a crucial role in various cellular processes, including energy metabolism and the synthesis of bioactive lipid mediators. Accurate and sensitive quantification of Dihomo-α-linolenic acid-CoA is therefore essential for understanding its physiological and pathological roles. This document provides a detailed protocol for the sensitive and specific detection of Dihomo-α-linolenic acid-CoA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected for the LC-MS/MS analysis of long-chain acyl-CoAs, including Dihomo-α-linolenic acid-CoA. These values are based on established methods for similar analytes and may vary depending on the specific instrumentation and matrix used.

ParameterExpected Performance
Limit of Detection (LOD) 0.1 - 1.0 pmol
Limit of Quantification (LOQ) 0.5 - 5.0 pmol
**Linearity (R²) **> 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells

This protocol details a robust method for the extraction of acyl-CoAs from mammalian cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Internal Standard (IS): Pentadecanoyl-CoA (C15:0-CoA) or other odd-chain acyl-CoA

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • Cell scraper (for adherent cells)

  • Vortex mixer

  • Centrifuge capable of 4°C and at least 15,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold 10% (v/v) trichloroacetic acid (TCA) or a suitable acidic extraction solvent to the cell pellet or plate.

    • For adherent cells, scrape the cells and collect the lysate.

    • Vortex the cell lysate vigorously for 1 minute.

    • Add the internal standard to each sample at a known concentration.

  • Protein Precipitation:

    • Incubate the samples on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution:

    • Dry the eluate (or the supernatant if SPE was not performed) under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of a solvent compatible with the LC-MS/MS system, such as 50% methanol in water with 0.1% formic acid.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

MRM Transitions:

The precursor ion for Dihomo-α-Linolenic Acid-CoA is its protonated molecule [M+H]⁺. A characteristic fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dihomo-α-Linolenic Acid-CoA 1074.5567.440
Pentadecanoyl-CoA (IS) 1004.5497.435

Note: Collision energy should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Cell Culture harvest Cell Harvesting start->harvest lysis Lysis & Extraction (with Internal Standard) harvest->lysis centrifuge1 Centrifugation lysis->centrifuge1 spe Solid-Phase Extraction (Optional) centrifuge1->spe dry Drying spe->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography reconstitute->lc ms Tandem Mass Spectrometry lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report signaling_pathway ALA α-Linolenic Acid SDA Stearidonic Acid ALA->SDA Δ6-desaturase DGLA_CoA Dihomo-α-Linolenic Acid-CoA SDA->DGLA_CoA Elongase ETA Eicosatetraenoic Acid EPA Eicosapentaenoic Acid ETA->EPA DPA Docosapentaenoic Acid EPA->DPA Elongase DHA Docosahexaenoic Acid DPA->DHA Δ6-desaturase β-oxidation DGLA_CoA->ETA Δ5-desaturase

Application Notes and Protocols for the Gas Chromatography Analysis of (11Z,14Z,17Z)-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z,14Z,17Z)-Eicosatrienoic acid, also known as Dihomo-α-Linolenic Acid, is a C20:3 omega-3 polyunsaturated fatty acid. It is a rare fatty acid that in normal human physiology constitutes less than 0.25% of serum phospholipid fatty acids[1]. Despite its low abundance, it is a highly active essential fatty acid involved in the inhibition of fatty acid elongation and desaturation reactions that convert dietary C18 fatty acids into C20 eicosanoid precursors[1][2][3]. Accurate and reliable quantification of (11Z,14Z,17Z)-Eicosatrienoic acid is crucial for understanding its role in various physiological and pathological processes.

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to their low volatility and polar nature, direct analysis of free fatty acids by GC is challenging. Derivatization is a necessary step to convert the fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis. The most common derivatization technique is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs). This document provides detailed protocols for the analysis of (11Z,14Z,17Z)-Eicosatrienoic acid by GC, focusing on sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the GC analysis of (11Z,14Z,17Z)-Eicosatrienoic acid methyl ester. Please note that retention times can vary depending on the specific instrument, column condition, and analytical parameters.

Table 1: GC Column and Typical Retention Times for (11Z,14Z,17Z)-Eicosatrienoic Acid Methyl Ester

GC ColumnColumn DimensionsFilm ThicknessCarrier GasTypical Retention Time (min)Reference
DB-Wax30 m x 0.25 mm ID0.5 µmHelium~19.55 (co-elutes with C21:0)[4]
HP-88100 m x 0.25 mm ID0.2 µmHeliumNot specified, part of 37-FAME mix[5]
Equity-115 m x 0.10 mm ID0.10 µmHydrogenNot specified, part of 37-FAME mix[6]

Table 2: Example GC Oven Temperature Programs

GC ColumnInitial Temperature (°C)Ramp Rate 1 (°C/min)Temperature 1 (°C)Ramp Rate 2 (°C/min)Temperature 2 (°C)Hold Time (min)Reference
DB-Wax50 (hold 1 min)25200323018[5]
Equity-110050300--1[6]

Experimental Protocols

A generalized workflow for the GC analysis of (11Z,14Z,17Z)-Eicosatrienoic acid from biological samples involves lipid extraction, derivatization to FAMEs, and subsequent GC-MS analysis.

Lipid Extraction from Biological Samples

This protocol is a general guideline and may need optimization depending on the sample matrix.

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • Internal standard (e.g., a deuterated analog of a fatty acid not present in the sample)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 1 volume of the biological sample in a glass centrifuge tube, add a known amount of internal standard.

  • Add 3 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Wash the remaining aqueous layer and protein pellet with 1 volume of chloroform, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid extract is ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method using Boron Trifluoride (BF3) in methanol.

Materials:

  • Dried lipid extract

  • BF3 in methanol (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Add 1-2 mL of 14% BF3 in methanol to the dried lipid extract in a reaction vial.

  • Cap the vial tightly and heat at 60°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction.

  • Add 1-2 mL of hexane to extract the FAMEs.

  • Vortex vigorously for 1 minute and then allow the phases to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are example GC-MS conditions. These should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column (e.g., DB-Wax, HP-88, or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program: 50°C for 1 min, then ramp at 25°C/min to 200°C, then ramp at 3°C/min to 230°C and hold for 18 min[5].

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

  • Selected Ion Monitoring (SIM): For enhanced sensitivity and specificity, monitor characteristic ions of the target FAME. The molecular ion of (11Z,14Z,17Z)-Eicosatrienoic acid methyl ester is m/z 320.5. Key fragment ions should be determined from a standard injection.

Visualizations

Metabolic Pathway of (11Z,14Z,17Z)-Eicosatrienoic Acid

The biosynthesis of (11Z,14Z,17Z)-Eicosatrienoic acid starts from the essential fatty acid α-linolenic acid (ALA). Through a series of desaturation and elongation steps, ALA is converted to the target analyte, which can be further metabolized to other bioactive lipids.

ALA α-Linolenic Acid (ALA) (18:3, n-3) SDA Stearidonic Acid (SDA) (18:4, n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (ETA) (20:4, n-3) SDA->ETA Elongase DGLA (11Z,14Z,17Z)-Eicosatrienoic Acid (Dihomo-α-Linolenic Acid) (20:3, n-3) SDA->DGLA Elongase ETA->DGLA Δ8-desaturase (minor pathway) EPA Eicosapentaenoic Acid (EPA) (20:5, n-3) DGLA->EPA Δ5-desaturase Prostaglandins Series-3 Prostaglandins EPA->Prostaglandins COX Leukotrienes Series-5 Leukotrienes EPA->Leukotrienes LOX Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing (Quantification & Identification) GCMS->Data Result Fatty Acid Profile Data->Result cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Handling Homogenization Sample Homogenization (for tissues) Spiking Internal Standard Spiking Homogenization->Spiking Extraction Lipid Extraction Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Reaction Esterification Reaction Drying->Reaction Extraction2 FAME Extraction Reaction->Extraction2 Injection GC Injection Extraction2->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification

References

Application Notes and Protocols for Dihomo-γ-Linolenic Acid-CoA (DGLA-CoA) Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihomo-γ-linolenic acid (DGLA) is an omega-6 polyunsaturated fatty acid that serves as a critical intermediate in the biosynthesis of both anti-inflammatory and pro-inflammatory eicosanoids.[1][2][3] Its activated form, Dihomo-γ-linolenyl-Coenzyme A (DGLA-CoA), is a key substrate for incorporation into phospholipids (B1166683) and for enzymatic conversion into potent signaling molecules. The accurate quantification of DGLA-CoA in tissues is therefore essential for understanding its role in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.

These application notes provide a detailed protocol for the extraction of DGLA-CoA from biological tissues, adapted from established methods for long-chain fatty acyl-CoA analysis. The protocol is designed to yield high-quality extracts suitable for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Significance of DGLA

DGLA is synthesized from γ-linolenic acid (GLA) and is a precursor for the production of 1-series prostaglandins (B1171923) (e.g., PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), which generally exhibit anti-inflammatory properties.[1][3][4] DGLA also competes with arachidonic acid (AA) for the same enzymes (cyclooxygenases and lipoxygenases), thereby reducing the production of pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[3][5] The tissue concentration of DGLA and its subsequent metabolism are therefore of significant interest in drug development and nutritional science.

Experimental Protocols

Principle

The extraction of DGLA-CoA from tissues is based on the principle of liquid-liquid extraction to separate the relatively polar acyl-CoA molecules from non-polar lipids, followed by solid-phase extraction (SPE) for purification and concentration. The procedure involves tissue homogenization in a buffer to halt enzymatic activity, extraction with organic solvents, and purification to remove interfering substances.

Materials and Reagents
  • Tissues: Fresh or frozen tissue samples (e.g., liver, brain, muscle).

  • Homogenization Buffer: 100 mM Potassium Phosphate Buffer (KH₂PO₄), pH 4.9.

  • Extraction Solvents:

    • 2-Propanol (Isopropanol), HPLC grade.

    • Acetonitrile (ACN), HPLC grade.

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄) solution.

  • Internal Standard: Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA.

  • Solid-Phase Extraction (SPE): C18 or oligonucleotide purification cartridges.

  • SPE Elution Solvent: 2-Propanol.

  • HPLC Solvents:

    • Solvent A: 75 mM KH₂PO₄, pH 4.9.

    • Solvent B: Acetonitrile with 600 mM glacial acetic acid.

  • General Lab Equipment: Glass homogenizer, refrigerated centrifuge, vortex mixer, SPE manifold, evaporator (e.g., nitrogen stream).

Detailed Extraction Protocol
  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Quickly powder the frozen tissue using a mortar and pestle pre-chilled with liquid nitrogen.

  • Homogenization:

    • Transfer the powdered tissue to a glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard (e.g., 16 nmol of heptadecanoyl-CoA).

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.

    • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

    • Vortex the mixture vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.

    • Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.

  • Dilution:

    • Dilute the collected supernatant with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9). This step is crucial for efficient binding to the SPE column.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with 100 mM KH₂PO₄ buffer (pH 4.9).

    • Load the diluted extract onto the SPE cartridge.

    • Wash the cartridge with the equilibration buffer to remove unbound impurities.

    • Elute the acyl-CoAs with 2-propanol.

  • Concentration and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of HPLC Solvent A for analysis.

Analysis by HPLC
  • Column: C18 reversed-phase column.

  • Mobile Phase: A binary gradient system with Solvent A (75 mM KH₂PO₄, pH 4.9) and Solvent B (Acetonitrile with 600 mM glacial acetic acid).

  • Detection: UV detection at 260 nm.

  • Quantification: The concentration of DGLA-CoA is determined by comparing its peak area to that of the internal standard.

Data Presentation

The concentration of DGLA can vary significantly between different tissues and physiological states. The following table summarizes representative concentrations of DGLA found in various biological samples. Note that these values are for the free fatty acid DGLA, and the concentration of DGLA-CoA is expected to be a fraction of these levels.

Biological Sample Species Condition DGLA Concentration (% of total fatty acids) Reference
PlasmaHumanHealthy~0.5 - 2.5%[6]
Plasma PhospholipidsMouseControl~2.2%[7]
Plasma PhospholipidsMouse1 hr post DGLA injection~13.2%[7]
Splenocyte PhospholipidsMouseControl~1.1%[7]
Splenocyte PhospholipidsMouse1 hr post DGLA injection~10.1%[7]
LiverRatDGLA-supplemented dietSignificantly increased vs. control[8]
SerumRatDGLA-supplemented dietSignificantly increased vs. control[8]
BrainRatDGLA-supplemented dietSignificantly increased vs. control[8]

Visualizations

DGLA-CoA Extraction Workflow

DGLA_CoA_Extraction_Workflow Tissue Tissue Sample (50-100mg) Homogenization Homogenization (KH2PO4 Buffer + Internal Std) Tissue->Homogenization Extraction Solvent Extraction (2-Propanol, ACN, (NH4)2SO4) Homogenization->Extraction Centrifugation Centrifugation (1,900 x g) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Dilute before loading Elution Elution (2-Propanol) SPE->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of DGLA-CoA from tissue samples.

Dihomo-γ-Linolenic Acid Signaling Pathway

DGLA_Signaling_Pathway LA Linoleic Acid (LA) (Omega-6) GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA Elongase DGLA_CoA DGLA-CoA DGLA->DGLA_CoA Acyl-CoA Synthetase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX Phospholipids Membrane Phospholipids DGLA_CoA->Phospholipids Pro_inflammatory Pro-inflammatory Eicosanoids (PGE2, LTB4) AA->Pro_inflammatory COX/LOX Acyl_CoA_Synthetase Acyl-CoA Synthetase

Caption: Metabolic pathway of Dihomo-γ-linolenic acid and its derivatives.

References

Application Notes and Protocols for the Isolation of 11Z,14Z,17Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z,14Z,17Z-Eicosatrienoyl-CoA, an omega-3 polyunsaturated fatty acyl-CoA, is a critical intermediate in the metabolism of essential fatty acids. Its accurate isolation and quantification are paramount for studies in lipidomics, metabolic pathway analysis, and the development of therapeutics targeting fatty acid metabolism. Due to its high degree of unsaturation, this compound is highly susceptible to oxidation, necessitating carefully controlled protocols to ensure its integrity during isolation.

These application notes provide a detailed protocol for the enzymatic synthesis and subsequent purification of this compound from its corresponding free fatty acid, 11Z,14Z,17Z-eicosatrienoic acid. The protocol incorporates measures to minimize oxidative degradation and ensures high purity of the final product suitable for downstream applications.

Data Presentation

Table 1: Materials and Reagents

Material/ReagentSupplierCatalog No.Storage Temperature
11Z,14Z,17Z-Eicosatrienoic acidCayman Chemical10008-20°C
Coenzyme A, trilithium saltSigma-AldrichC3019-20°C
Long-chain acyl-CoA synthetase (from Pseudomonas sp.)Sigma-AldrichA9873-20°C
ATP, disodium (B8443419) saltSigma-AldrichA2383-20°C
Magnesium chloride (MgCl₂)Sigma-AldrichM8266Room Temperature
Potassium phosphate (B84403), monobasic (KH₂PO₄)Sigma-AldrichP5655Room Temperature
Triton X-100Sigma-AldrichT8760Room Temperature
Dithiothreitol (DTT)Sigma-AldrichD97794°C
Butylated hydroxytoluene (BHT)Sigma-AldrichB1378Room Temperature
Solid-Phase Extraction (SPE) Cartridges (C18, 100 mg)WatersWAT054955Room Temperature
Acetonitrile (HPLC grade)Fisher ScientificA998Room Temperature
Methanol (B129727) (HPLC grade)Fisher ScientificA452Room Temperature
Formic acid (Optima™ LC/MS grade)Fisher ScientificA117Room Temperature

Table 2: Typical Yields and Purity

ParameterValueMethod of Determination
Starting amount of 11Z,14Z,17Z-Eicosatrienoic acid1 mg-
Expected Yield of this compound0.8 - 1.2 mgUV-Vis Spectroscopy (A₂₆₀)
Purity>95%RP-HPLC with UV detection
Recovery from SPE85-95%Comparison of pre- and post-SPE samples by HPLC

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol describes the enzymatic conversion of 11Z,14Z,17Z-eicosatrienoic acid to its CoA ester using a long-chain acyl-CoA synthetase. All steps should be performed on ice to minimize degradation.

Materials:

  • 11Z,14Z,17Z-Eicosatrienoic acid solution (10 mg/mL in ethanol, stored under argon)

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4), 10 mM MgCl₂, 2 mM DTT, 0.1% Triton X-100

  • Coenzyme A solution (20 mM in water)

  • ATP solution (100 mM in water)

  • Long-chain acyl-CoA synthetase (1 U/mL in 100 mM potassium phosphate buffer, pH 7.4)

  • BHT solution (10 mg/mL in ethanol)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a microcentrifuge tube, combine the following reagents on ice:

      • 180 µL of Reaction Buffer

      • 10 µL of 11Z,14Z,17Z-Eicosatrienoic acid solution (final concentration 0.5 mg/mL)

      • 10 µL of Coenzyme A solution (final concentration 1 mM)

      • 5 µL of ATP solution (final concentration 5 mM)

      • 1 µL of BHT solution (to prevent oxidation)

  • Initiation of the Reaction:

    • Add 10 µL of the long-chain acyl-CoA synthetase solution to the reaction mixture.

    • Gently mix by pipetting.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour in a water bath.

  • Termination of the Reaction:

    • Stop the reaction by adding 20 µL of 10% formic acid.

    • Vortex briefly and place on ice.

II. Purification of this compound by Solid-Phase Extraction (SPE)

This protocol purifies the synthesized this compound from the reaction mixture.

Materials:

  • C18 SPE Cartridge (100 mg)

  • Methanol

  • Deionized water

  • Wash Buffer: 20% Methanol in water

  • Elution Buffer: 80% Methanol in water

  • Nitrogen gas supply

Procedure:

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the entire reaction mixture from the synthesis step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and ATP.

    • Wash the cartridge with 3 mL of Wash Buffer to remove unreacted coenzyme A.

  • Elution:

    • Elute the this compound with 2 mL of Elution Buffer into a clean collection tube.

  • Drying:

    • Dry the eluate under a gentle stream of nitrogen gas at room temperature.

    • Resuspend the dried product in 100 µL of 50% methanol for HPLC analysis or store at -80°C under argon.

III. Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol allows for the analysis of the purity and quantification of the isolated this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 100 mM Potassium Phosphate in water, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

Procedure:

  • Sample Preparation:

    • Dilute the purified this compound sample 1:10 in 50% methanol.

  • Injection and Analysis:

    • Inject the diluted sample onto the HPLC system.

    • Monitor the chromatogram at 260 nm. The expected retention time for this compound will be in the later part of the gradient, typically between 20 and 25 minutes, due to its long acyl chain. The exact retention time should be confirmed with a standard if available.

  • Quantification:

    • Quantify the amount of this compound by comparing the peak area to a standard curve of a known long-chain acyl-CoA (e.g., oleoyl-CoA) or by using the molar extinction coefficient of the adenine (B156593) moiety of Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

Mandatory Visualization

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis start Start with 11Z,14Z,17Z-Eicosatrienoic Acid mix Prepare Reaction Mixture (Fatty Acid, CoA, ATP, Buffer) start->mix enzyme Add Long-Chain Acyl-CoA Synthetase mix->enzyme incubate Incubate at 37°C enzyme->incubate terminate Terminate Reaction (add Formic Acid) incubate->terminate condition Condition C18 SPE Cartridge terminate->condition load Load Reaction Mixture condition->load wash Wash (Water & 20% Methanol) load->wash elute Elute with 80% Methanol wash->elute dry Dry under Nitrogen elute->dry hplc RP-HPLC Analysis (C18 column, UV 260 nm) dry->hplc quant Quantify and Assess Purity hplc->quant end end quant->end Isolated This compound signaling_pathway FA 11Z,14Z,17Z-Eicosatrienoic Acid (Free Fatty Acid) Acyl_CoA This compound FA->Acyl_CoA Activation ACSL Long-Chain Acyl-CoA Synthetase ACSL->Acyl_CoA CoA_ATP Coenzyme A + ATP CoA_ATP->ACSL Metabolism Downstream Metabolic Pathways (e.g., β-oxidation, lipid synthesis) Acyl_CoA->Metabolism

Application Notes and Protocols: 11Z,14Z,17Z-Eicosatrienoyl-CoA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z,14Z,17Z-Eicosatrienoyl-CoA is the activated, coenzyme A (CoA) thioester form of 11Z,14Z,17Z-eicosatrienoic acid, an omega-3 polyunsaturated fatty acid.[1][2] While the free fatty acid form is known to be a constituent of cell membranes and a precursor for bioactive lipid mediators, the CoA-activated form is a critical intermediate in various metabolic and signaling pathways.[1] These application notes provide detailed protocols for utilizing this compound in a range of in vitro assays relevant to drug discovery and biochemical research.

The study of fatty acyl-CoAs like this compound is essential for understanding lipid metabolism and its dysregulation in diseases such as metabolic syndrome, cardiovascular disease, and inflammatory conditions.[3][4] In vitro assays using this molecule can help identify and characterize enzymes involved in its metabolism and signaling functions, as well as screen for potential therapeutic modulators of these pathways.

Biochemical and Physiological Significance

This compound is an intermediate in the metabolism of omega-3 fatty acids. It can be a substrate for various enzymes, including acyltransferases, elongases, and desaturases, leading to the synthesis of more complex lipids and signaling molecules. Its structural similarity to other polyunsaturated fatty acyl-CoAs, such as arachidonoyl-CoA, suggests it may play a competitive role in metabolic pathways, potentially modulating inflammatory responses.[5][6]

Data Presentation

Table 1: Hypothetical Kinetic Parameters of Enzymes Acting on this compound

EnzymeSourceKm (µM)Vmax (nmol/min/mg)Assay Conditions
Acyl-CoA SynthetaseRat Liver Microsomes1515050 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 5 mM ATP, 1 mM CoA
Acyl-CoA OxidasePeroxisomes2575100 mM Potassium Phosphate (B84403) (pH 7.0), 0.1% Triton X-100, 50 µM FAD
Carnitine PalmitoyltransferaseMitochondria1020050 mM HEPES (pH 7.2), 1 mM L-carnitine, 0.1% BSA

Table 2: Example IC50 Values for Inhibitors of this compound Metabolism

InhibitorTarget EnzymeIC50 (µM)Assay System
Compound XAcyl-CoA Synthetase5.2Recombinant Human ACSL4
Compound YAcyl-CoA Oxidase12.8Isolated Rat Liver Peroxisomes
Compound ZCarnitine Palmitoyltransferase8.5Purified Bovine CPT1

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol measures the activity of acyl-CoA synthetase (ACS), which catalyzes the formation of this compound from the corresponding free fatty acid.

Materials:

  • 11Z,14Z,17Z-Eicosatrienoic acid

  • Coenzyme A (CoA)

  • ATP

  • Magnesium Chloride (MgCl2)

  • Tris-HCl buffer

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Fluorometric probe for CoA detection

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 5 mM ATP.

  • Prepare a stock solution of 11Z,14Z,17Z-Eicosatrienoic acid in ethanol.

  • In a 96-well plate, add the enzyme source.

  • Add varying concentrations of 11Z,14Z,17Z-Eicosatrienoic acid to the wells.

  • Initiate the reaction by adding 1 mM CoA.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and measure the remaining free CoA using a fluorometric probe according to the manufacturer's instructions.

  • Calculate ACS activity based on the consumption of CoA.

Expected Results: A decrease in fluorescence corresponding to the consumption of CoA, indicating the synthesis of this compound. The activity can be quantified by comparing to a standard curve of known CoA concentrations.

Protocol 2: In Vitro Acyl-CoA Oxidase Assay

This assay measures the activity of acyl-CoA oxidase, the first enzyme in the peroxisomal β-oxidation pathway, using this compound as a substrate.

Materials:

  • This compound

  • Potassium phosphate buffer

  • Triton X-100

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or similar H2O2-detecting reagent)

  • Enzyme source (e.g., peroxisomal fraction)

  • 96-well clear microplate

  • Spectrophotometric or fluorometric plate reader

Procedure:

  • Prepare a reaction buffer of 100 mM potassium phosphate (pH 7.0) with 0.1% Triton X-100 and 50 µM FAD.

  • Prepare a detection solution containing HRP and Amplex Red in the reaction buffer.

  • In a 96-well plate, add the enzyme source.

  • Add varying concentrations of this compound.

  • Add the detection solution to each well.

  • Incubate at 37°C and monitor the increase in absorbance or fluorescence over time.

  • The rate of H2O2 production is proportional to the acyl-CoA oxidase activity.

Expected Results: An increase in signal (absorbance or fluorescence) over time, which is proportional to the rate of this compound oxidation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential metabolic fate of this compound and a general workflow for its use in in vitro assays.

fatty_acid_metabolism FFA 11Z,14Z,17Z-Eicosatrienoic Acid AcylCoA This compound FFA->AcylCoA Acyl-CoA Synthetase Elongation Elongation Products (e.g., C22:3-CoA) AcylCoA->Elongation Elongases Desaturation Desaturation Products (e.g., EPA-CoA) AcylCoA->Desaturation Desaturases BetaOxidation β-Oxidation (Energy Production) AcylCoA->BetaOxidation CPT1, Acyl-CoA Oxidases LipidSynthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) AcylCoA->LipidSynthesis Acyltransferases

Metabolic fate of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents & Buffers ReactionSetup Set up Reaction in 96-well Plate ReagentPrep->ReactionSetup EnzymePrep Prepare Enzyme Source (Lysate, Purified Protein) EnzymePrep->ReactionSetup SubstratePrep Prepare 11Z,14Z,17Z- Eicosatrienoyl-CoA Stock SubstratePrep->ReactionSetup Incubation Incubate at Controlled Temperature ReactionSetup->Incubation Detection Measure Signal (Fluor/Abs) Incubation->Detection DataProcessing Process Raw Data Detection->DataProcessing Kinetics Calculate Kinetic Parameters (Km, Vmax, IC50) DataProcessing->Kinetics Interpretation Interpret Results Kinetics->Interpretation

General workflow for in vitro enzyme assays.

Conclusion

The protocols and data presented here provide a framework for the in vitro investigation of this compound. These assays can be adapted for high-throughput screening of compound libraries to identify novel modulators of omega-3 fatty acid metabolism, offering potential therapeutic avenues for a variety of diseases. The provided diagrams offer a visual guide to the metabolic context and experimental design for studying this important lipid intermediate. Researchers are encouraged to optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for Cell Culture Experiments with Dihomo-γ-Linolenic Acid-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The user request specified "Dihomo-α-Linolenic Acid-CoA." Extensive research has revealed a lack of scientific literature pertaining to this specific isomer. It is highly probable that the intended compound of interest is the well-studied and biologically significant isomer, Dihomo-γ-Linolenic Acid-CoA (DGLA-CoA) . All information herein pertains to DGLA and its corresponding CoA ester.

Introduction

Dihomo-γ-linolenic acid (DGLA) is an omega-6 polyunsaturated fatty acid that plays a crucial role in cellular signaling and inflammation. As the precursor to anti-inflammatory eicosanoids and a competitive inhibitor of pro-inflammatory pathways, DGLA and its activated form, DGLA-CoA, are of significant interest in drug development and cellular research. These application notes provide detailed protocols and quantitative data to facilitate the use of DGLA-CoA in cell culture experiments.

Data Presentation

The following tables summarize the quantitative effects of DGLA treatment on various cell types.

Table 1: Effect of DGLA on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell TypeTreatmentConcentrationEffectReference
Human PBMCsDGLA50-200 µMSignificant reduction in TNF-α levels[1]
Human PBMCsDGLA25-200 µMReduction in IL-10 levels[1]
Human PBMCsDGLA100 µMTNF-α and IL-10 levels reduced to ~60% of control[1]
Human PBMCsDGLA100 µMNo significant effect on IL-6 levels[1]

Table 2: Effect of DGLA on Macrophage Gene Expression and Function

Cell TypeTreatmentEffectReference
RAW 264.7 MacrophagesDGLA + LPSDecreased nitric oxide production[2]
RAW 264.7 MacrophagesDGLA + LPSDecreased expression of nitric oxide synthase and arginase genes[2]
THP-1 MacrophagesDGLAAttenuated pro-inflammatory gene expression[1]
THP-1 MacrophagesDGLAReduced chemokine-driven monocytic migration[1][3]
THP-1 MacrophagesDGLAReduced modified LDL uptake and cholesteryl ester accumulation[3]
THP-1 MacrophagesDGLAStimulated cholesterol efflux[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving DGLA and a general workflow for cell culture experiments.

DGLA_Metabolism cluster_n6_pathway Omega-6 Fatty Acid Metabolism cluster_dglametabolism DGLA Metabolites cluster_aametabolism AA Metabolites Linoleic Acid Linoleic Acid γ-Linolenic Acid (GLA) γ-Linolenic Acid (GLA) Linoleic Acid->γ-Linolenic Acid (GLA) Δ6-desaturase Dihomo-γ-Linolenic Acid (DGLA) Dihomo-γ-Linolenic Acid (DGLA) γ-Linolenic Acid (GLA)->Dihomo-γ-Linolenic Acid (DGLA) Elongase Arachidonic Acid (AA) Arachidonic Acid (AA) Dihomo-γ-Linolenic Acid (DGLA)->Arachidonic Acid (AA) Δ5-desaturase Prostaglandins (PGs) of series 1 (e.g., PGE1) Prostaglandins (PGs) of series 1 (e.g., PGE1) Dihomo-γ-Linolenic Acid (DGLA)->Prostaglandins (PGs) of series 1 (e.g., PGE1) COX-1, COX-2 15-HETrE 15-HETrE Dihomo-γ-Linolenic Acid (DGLA)->15-HETrE 15-Lipoxygenase (LOX) Prostaglandins of series 2 Prostaglandins of series 2 Arachidonic Acid (AA)->Prostaglandins of series 2 COX-1, COX-2 Leukotrienes of series 4 Leukotrienes of series 4 Arachidonic Acid (AA)->Leukotrienes of series 4 5-Lipoxygenase (LOX) Anti-inflammatory Eicosanoids Anti-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids

Caption: Metabolic pathway of Dihomo-γ-Linolenic Acid (DGLA).

Experimental_Workflow cluster_analysis Downstream Analysis Start Start Prepare DGLA-CoA Stock Solution Prepare DGLA-CoA Stock Solution Start->Prepare DGLA-CoA Stock Solution Cell Seeding and Culture Cell Seeding and Culture Prepare DGLA-CoA Stock Solution->Cell Seeding and Culture Treat Cells with DGLA-CoA Treat Cells with DGLA-CoA Cell Seeding and Culture->Treat Cells with DGLA-CoA Incubation Incubation Treat Cells with DGLA-CoA->Incubation Harvest Cells and Supernatant Harvest Cells and Supernatant Incubation->Harvest Cells and Supernatant Gene Expression Analysis (qPCR, RNA-seq) Gene Expression Analysis (qPCR, RNA-seq) Harvest Cells and Supernatant->Gene Expression Analysis (qPCR, RNA-seq) Protein Analysis (Western Blot, ELISA) Protein Analysis (Western Blot, ELISA) Harvest Cells and Supernatant->Protein Analysis (Western Blot, ELISA) Lipid Metabolite Analysis (LC-MS) Lipid Metabolite Analysis (LC-MS) Harvest Cells and Supernatant->Lipid Metabolite Analysis (LC-MS) Functional Assays (e.g., Migration, Phagocytosis) Functional Assays (e.g., Migration, Phagocytosis) Harvest Cells and Supernatant->Functional Assays (e.g., Migration, Phagocytosis) Data Analysis and Interpretation Data Analysis and Interpretation Gene Expression Analysis (qPCR, RNA-seq)->Data Analysis and Interpretation Protein Analysis (Western Blot, ELISA)->Data Analysis and Interpretation Lipid Metabolite Analysis (LC-MS)->Data Analysis and Interpretation Functional Assays (e.g., Migration, Phagocytosis)->Data Analysis and Interpretation End End Data Analysis and Interpretation->End

Caption: General experimental workflow for DGLA-CoA cell culture studies.

Experimental Protocols

Protocol 1: Preparation of DGLA-CoA Stock Solution

Note: Direct synthesis of DGLA-CoA can be complex. A common and effective alternative is to provide DGLA to the cells, which will then endogenously convert it to DGLA-CoA. The following protocol details the preparation of a DGLA stock solution for cell culture treatment.

Materials:

Procedure:

  • Prepare a DGLA stock solution: Dissolve DGLA in absolute ethanol to a concentration of 100 mM. Store this stock solution at -20°C under nitrogen or argon to prevent oxidation.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Filter-sterilize the solution through a 0.22 µm filter.

  • Complex DGLA with BSA: a. In a sterile tube, warm the 10% BSA solution to 37°C. b. Slowly add the DGLA stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., for a 10 mM working stock, add 100 µl of 100 mM DGLA to 900 µl of 10% BSA). The molar ratio of DGLA to BSA should be between 3:1 and 6:1. c. Incubate the DGLA-BSA complex at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilization and Storage: Filter-sterilize the DGLA-BSA complex through a 0.22 µm filter. This is now your working stock solution. It can be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Treatment with DGLA-BSA Complex

Materials:

  • Cultured cells of interest (e.g., macrophages, endothelial cells)

  • Complete cell culture medium

  • DGLA-BSA working stock solution (from Protocol 1)

  • Vehicle control (10% BSA in PBS without DGLA)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment. Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Treatment Medium: Dilute the DGLA-BSA working stock solution and the vehicle control into pre-warmed complete cell culture medium to achieve the desired final concentrations of DGLA.

  • Cell Treatment: a. Remove the existing culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the prepared treatment medium (containing either DGLA-BSA or vehicle control) to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type and experimental endpoint.

  • Harvesting: Following incubation, harvest the cell supernatant and/or cell lysates for downstream analysis as outlined in the experimental workflow.

Protocol 3: Analysis of DGLA Metabolites by LC-MS

Materials:

  • Cell supernatant or cell lysate

  • Internal standards (e.g., deuterated PGE1, 15-HETrE)

  • Acetonitrile (B52724)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS system

Procedure:

  • Sample Preparation: a. To 1 ml of cell supernatant or cell lysate, add an appropriate amount of internal standard. b. Acidify the sample to pH ~3.5 with formic acid.

  • Solid-Phase Extraction (SPE): a. Condition an SPE cartridge with methanol (B129727) followed by water. b. Load the acidified sample onto the SPE cartridge. c. Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove interfering substances. d. Elute the DGLA metabolites with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the sample in a small volume of the initial mobile phase. c. Inject the sample onto a reverse-phase C18 column. d. Separate the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). e. Detect and quantify the metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

These protocols provide a foundation for conducting robust and reproducible cell culture experiments with DGLA-CoA. Researchers should optimize these protocols for their specific cell types and experimental goals.

References

Application Notes and Protocols for 11Z,14Z,17Z-Eicosatrienoyl-CoA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11Z,14Z,17Z-Eicosatrienoyl-CoA is the activated coenzyme A (CoA) ester of dihomo-α-linolenic acid, an omega-3 polyunsaturated fatty acid (PUFA). As an intermediate in the omega-3 fatty acid metabolic pathway, it serves as a critical substrate for key enzymes involved in the production of downstream biologically active lipids. These application notes provide detailed protocols for utilizing this compound in enzymatic assays to characterize enzyme function and to screen for potential modulators of the omega-3 metabolic cascade. The primary enzymes of interest for which this molecule acts as a substrate are Delta-5 Desaturase (FADS1) and as a product of Fatty Acid Elongase (ELOVL).

Key Applications

  • Substrate for Delta-5 Desaturase (FADS1) Assays: this compound is a direct substrate for FADS1, which catalyzes the introduction of a double bond at the delta-5 position to form eicosatetraenoic acid (20:4n-3), a precursor to anti-inflammatory eicosanoids. Assays using this substrate are crucial for studying FADS1 activity and for the discovery of inhibitors or activators of this enzyme.

  • Product in Fatty Acid Elongase (ELOVL) Assays: this compound is the elongation product of stearidonic acid (18:4n-3). ELOVL enzymes, particularly ELOVL5, are responsible for this two-carbon chain extension. Assays measuring the formation of this compound from stearidonyl-CoA are essential for characterizing elongase activity and specificity.

  • Investigating Omega-3 Metabolism and Drug Discovery: The enzymatic conversion of this compound is a pivotal step in the omega-3 pathway. Therefore, it is a valuable tool in drug discovery for inflammatory diseases, cardiovascular conditions, and neurological disorders where omega-3 fatty acids play a protective role.

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic reactions involving this compound and its related analogs.

Table 1: Kinetic Parameters for Delta-5 Desaturase (FADS1)

SubstrateEnzyme SourceApparent Km (µM)Vmax (pmol/min/mg protein)Reference
20:3n-6 (Dihomo-γ-linolenic acid)*Human Fetal Liver Microsomes3.99.1[1]

Table 2: Substrate Specificity of Fatty Acid Elongase 5 (ELOVL5)

SubstrateEnzyme SourceElongation ActivityReference
18:3n-6 (γ-linolenic acid)MurineHigh[2]
18:4n-3 (Stearidonic acid)MurineHigh[2]
20:4n-6 (Arachidonic acid)MurineModerate[2]
20:5n-3 (Eicosapentaenoic acid)MurineModerate[2]

Note: ELOVL5 demonstrates broad specificity for C18 and C20 polyunsaturated fatty acids, including the precursor to this compound.

Signaling Pathway

The enzymatic conversion of this compound is a key step in the omega-3 polyunsaturated fatty acid metabolic pathway. This pathway leads to the synthesis of important anti-inflammatory mediators.

Omega3_Metabolism cluster_n3 Omega-3 Pathway alpha_Linolenic_Acid α-Linolenic Acid (18:3n-3) Stearidonic_Acid Stearidonic Acid (18:4n-3) alpha_Linolenic_Acid->Stearidonic_Acid Δ6-Desaturase (FADS2) Eicosatrienoyl_CoA This compound (20:3n-3) Stearidonic_Acid->Eicosatrienoyl_CoA Elongase (ELOVL5) Eicosatetraenoic_Acid Eicosatetraenoic Acid (20:4n-3) Eicosatrienoyl_CoA->Eicosatetraenoic_Acid Δ5-Desaturase (FADS1) Eicosapentaenoic_Acid Eicosapentaenoic Acid (EPA, 20:5n-3) Eicosatetraenoic_Acid->Eicosapentaenoic_Acid Δ17-Desaturase (FADS3) Anti_inflammatory_Eicosanoids Anti-inflammatory Eicosanoids Eicosapentaenoic_Acid->Anti_inflammatory_Eicosanoids COX, LOX

Omega-3 Fatty Acid Metabolic Pathway

Experimental Protocols

Protocol 1: In Vitro Delta-5 Desaturase (FADS1) Activity Assay

This protocol describes the measurement of FADS1 activity using this compound as a substrate. The product, eicosatetraenoyl-CoA, is quantified by LC-MS/MS.

Materials:

  • This compound (substrate)

  • Eicosatetraenoyl-CoA (product standard)

  • Microsomal protein preparation (from liver or recombinant FADS1-expressing cells)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.2), 0.33 M sucrose, 1 mg/mL BSA, 4 mM NADH, 4000 U/mL catalase

  • Reaction Stop Solution: 2 M Potassium Hydroxide

  • Internal Standard (e.g., d8-Arachidonic Acid)

  • LC-MS/MS system with a C18 reverse-phase column

Workflow Diagram:

FADS1_Assay_Workflow start Start microsomes Prepare Microsomal Protein Suspension start->microsomes reaction_mix Prepare Reaction Mixture (Buffer, NADH, Substrate) microsomes->reaction_mix incubation Incubate at 37°C reaction_mix->incubation stop_reaction Stop Reaction (add KOH) incubation->stop_reaction extraction Liquid-Liquid Extraction of Fatty Acyl-CoAs stop_reaction->extraction analysis LC-MS/MS Analysis extraction->analysis end End analysis->end

FADS1 Enzymatic Assay Workflow

Procedure:

  • Microsome Preparation: Isolate microsomes from a suitable source (e.g., rat liver or cells overexpressing human FADS1) by differential centrifugation.[3] Resuspend the microsomal pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Microsomal protein (50-100 µg)

    • Assay Buffer to a final volume of 190 µL

    • This compound (to a final concentration of 10-50 µM)

  • Initiate Reaction: Pre-incubate the mixture at 37°C for 3 minutes. Initiate the reaction by adding 10 µL of 40 mM NADH (final concentration 2 mM).

  • Incubation: Incubate the reaction at 37°C for 15-30 minutes with gentle shaking.

  • Stop Reaction: Terminate the reaction by adding 100 µL of 2 M KOH.

  • Saponification and Extraction: Incubate at 65°C for 30 minutes to saponify the acyl-CoAs. Acidify the reaction with HCl and extract the free fatty acids using a suitable organic solvent (e.g., hexane (B92381)/isopropanol). Add an internal standard before extraction for accurate quantification.

  • LC-MS/MS Analysis: Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis. Separate the substrate and product using a C18 column and detect using negative ion mode electrospray ionization. Monitor the specific mass transitions for 11Z,14Z,17Z-eicosatrienoic acid and eicosatetraenoic acid.

  • Data Analysis: Quantify the amount of product formed by comparing the peak area to a standard curve of eicosatetraenoic acid. Calculate the enzyme activity as pmol of product formed per minute per mg of protein.

Protocol 2: In Vitro Fatty Acid Elongase (ELOVL) Activity Assay

This protocol measures the activity of ELOVL enzymes by quantifying the formation of this compound from stearidonyl-CoA.

Materials:

  • Stearidonyl-CoA (substrate)

  • [14C]-Malonyl-CoA (radiolabeled co-substrate)

  • This compound (product standard)

  • Microsomal protein preparation (from liver or recombinant ELOVL-expressing cells)

  • Elongase Assay Buffer: 20 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 1 mM EDTA, 5% (v/v) glycerol, 0.3 M ammonium (B1175870) sulfate

  • NADPH

  • Reaction Stop Solution: 10% (w/v) KOH in 50% ethanol

  • Scintillation cocktail

Workflow Diagram:

ELOVL_Assay_Workflow start Start microsomes Prepare Microsomal Protein Suspension start->microsomes reaction_mix Prepare Reaction Mixture (Buffer, NADPH, Substrates) microsomes->reaction_mix incubation Incubate at 37°C reaction_mix->incubation stop_reaction Stop Reaction and Saponify (add KOH) incubation->stop_reaction extraction Acidify and Extract Fatty Acids stop_reaction->extraction quantification Quantify Radioactivity (Scintillation Counting) extraction->quantification end End quantification->end

ELOVL Enzymatic Assay Workflow

Procedure:

  • Microsome Preparation: Prepare microsomes as described in Protocol 1. Resuspend the pellet in Elongase Assay Buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Microsomal protein (100-200 µg)

    • Elongase Assay Buffer to a final volume of 180 µL

    • 1 mM NADPH

    • Stearidonyl-CoA (to a final concentration of 20-100 µM)

  • Initiate Reaction: Pre-incubate the mixture at 37°C for 3 minutes. Initiate the reaction by adding 20 µL of [14C]-Malonyl-CoA (final concentration 50 µM, specific activity ~2000 dpm/nmol).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Stop Reaction and Saponification: Terminate the reaction by adding 1 mL of 10% KOH in 50% ethanol. Incubate at 80°C for 1 hour to saponify the fatty acyl-CoAs.

  • Extraction: Cool the tubes on ice and acidify with 200 µL of 6 M HCl. Extract the fatty acids by adding 1 mL of hexane and vortexing vigorously. Centrifuge to separate the phases.

  • Quantification: Transfer the upper hexane layer to a scintillation vial, evaporate the solvent, and add a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of malonyl-CoA incorporated into the elongated fatty acid product and express the enzyme activity as nmol of malonyl-CoA incorporated per minute per mg of protein.

Troubleshooting and Considerations

  • Substrate Stability: Fatty acyl-CoAs can be prone to hydrolysis. Store stock solutions at -80°C and handle them on ice.

  • Enzyme Activity: The activity of microsomal enzymes can vary depending on the preparation method and storage conditions. It is recommended to use freshly prepared microsomes or aliquots that have been flash-frozen and stored at -80°C.

  • LC-MS/MS Optimization: For accurate quantification, it is essential to optimize the LC gradient and MS/MS parameters (e.g., collision energy, fragment ions) for both the substrate and the product.

  • Radiolabeled Substrates: When using radiolabeled substrates, ensure appropriate handling and disposal procedures are followed according to institutional guidelines.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a substrate to investigate the key enzymes of the omega-3 fatty acid metabolic pathway, facilitating a deeper understanding of lipid metabolism and aiding in the development of novel therapeutics.

References

Application Notes & Protocols for the Analysis of Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-coenzyme A (acyl-CoA) esters are central metabolites in numerous cellular processes, including the biosynthesis and oxidation of fatty acids, the tricarboxylic acid (TCA) cycle, and the regulation of gene expression through protein acylation. Given their pivotal role in metabolism and cellular signaling, the accurate and sensitive quantification of acyl-CoA species is crucial for researchers, scientists, and drug development professionals. This document provides an overview of common analytical techniques, detailed experimental protocols, and comparative quantitative data to guide the analysis of these critical molecules.

Analytical Techniques Overview

The analysis of acyl-CoAs is challenging due to their low abundance, structural diversity, and inherent instability. Several techniques have been developed to overcome these challenges, with liquid chromatography-mass spectrometry (LC-MS) being the most prevalent and powerful method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for acyl-CoA analysis, offering high sensitivity, selectivity, and the ability to measure a wide range of acyl-CoA species simultaneously. Reversed-phase liquid chromatography (RPLC) is commonly used for separation, coupled with tandem mass spectrometry (MS/MS) for detection and quantification.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A more traditional method, HPLC-UV is less sensitive than LC-MS but can be effective for analyzing more abundant short-chain acyl-CoAs. Detection is typically performed at 254 or 260 nm, corresponding to the adenine (B156593) moiety of the CoA molecule.

  • Enzymatic Assays: These assays are specific for a particular acyl-CoA, such as acetyl-CoA or malonyl-CoA. They rely on enzymes that use the acyl-CoA as a substrate, leading to the production of a detectable product (e.g., NADH, NADPH, or a colored/fluorescent compound). While highly specific, they are low-throughput and not suitable for profiling multiple acyl-CoAs.

Quantitative Data Summary

The performance of different analytical methods for acyl-CoA analysis can vary significantly. The following table summarizes typical quantitative data for LC-MS-based methods from various studies to provide a comparative overview.

Acyl-CoA SpeciesMethodLLOQ (pmol)Linear Range (pmol)Reference
Acetyl-CoALC-MS/MS0.1 - 1.00.1 - 100
Malonyl-CoALC-MS/MS0.05 - 0.50.05 - 50
Succinyl-CoALC-MS/MS0.1 - 0.80.1 - 80
HMG-CoALC-MS/MS0.2 - 1.00.2 - 100
Palmitoyl-CoALC-MS/MS0.02 - 0.10.02 - 20
Oleoyl-CoALC-MS/MS0.02 - 0.10.02 - 20

LLOQ: Lower Limit of Quantification

Experimental Workflows and Signaling Pathways

General Workflow for Acyl-CoA Analysis

The following diagram illustrates a typical experimental workflow for the analysis of acyl-CoAs from biological samples using LC-MS.

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Biological Sample (Tissue, Cells) quench Metabolism Quenching (e.g., Liquid Nitrogen) sample->quench 1. Quench extract Acyl-CoA Extraction (e.g., Acidified Methanol) quench->extract 2. Extract cleanup Solid Phase Extraction (SPE Cleanup) extract->cleanup 3. Purify lcms LC-MS/MS Analysis (RPLC-MS/MS) cleanup->lcms 4. Analyze data_proc Data Processing (Peak Integration) lcms->data_proc 5. Process quant Quantification (Standard Curve) data_proc->quant 6. Quantify result Acyl-CoA Profile quant->result

A typical workflow for acyl-CoA analysis by LC-MS.
Role of Acetyl-CoA in Cellular Metabolism

Acetyl-CoA is a central hub in metabolism, linking glycolysis, fatty acid oxidation, and the TCA cycle. It is also the acetyl group donor for protein acetylation, a key post-translational modification.

Acetyl_CoA_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA β-Oxidation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FattyAcid_Synth Fatty Acid Synthesis AcetylCoA->FattyAcid_Synth Histone_Acetylation Histone Acetylation (Gene Expression) AcetylCoA->Histone_Acetylation

Acetyl-CoA as a central hub in cellular metabolism.

Detailed Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol describes the extraction of acyl-CoAs from adherent mammalian cells for subsequent LC-MS analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, ice-cold

  • Extraction Buffer: 75% Methanol, 25% Water, with 10 mM ammonium (B1175870) acetate (B1210297), pre-chilled to -20°C

  • Internal Standards (IS): A mixture of stable isotope-labeled acyl-CoAs (e.g., [¹³C₃]-Malonyl-CoA, [¹³C₂]-Acetyl-CoA)

  • Cell scrapers

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture plates (e.g., 6-well or 10 cm dishes).

  • Washing: Aspirate the culture medium. Immediately wash the cells twice with 1 mL of ice-cold PBS to remove any remaining medium.

  • Metabolism Quenching and Extraction:

    • After the final PBS wash, add 1 mL of pre-chilled (-20°C) Extraction Buffer containing the internal standards to each well.

    • Immediately place the plate on dry ice for 10 minutes to quench metabolic activity and freeze the cells.

  • Cell Lysis and Collection:

    • Thaw the plate on ice.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tube vigorously for 30 seconds.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

    • The sample is now ready for LC-MS analysis or can be stored at -80°C.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general method for the analysis of a broad range of acyl-CoAs using a reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS) system.

Instrumentation and Columns:

  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 60% B

    • 10-12 min: 60% to 98% B

    • 12-14 min: 98% B

    • 14-15 min: 98% to 2% B

    • 15-20 min: 2% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each acyl-CoA and internal standard. For example:

    • Acetyl-CoA: m/z 810.1 -> 303.1

    • Malonyl-CoA: m/z 854.1 -> 347.1

    • Palmitoyl-CoA: m/z 1006.5 -> 499.3

Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for each acyl-CoA and internal standard using the instrument's software.

  • Standard Curve: Generate a standard curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Quantification: Determine the concentration of each acyl-CoA in the samples by interpolating their peak area ratios from the standard curve.

Application Note: Derivatization of Dihomo-α-Linolenic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihomo-α-linolenic acid (DGLA) is a polyunsaturated fatty acid of significant interest in various research fields, including nutrition, pharmacology, and clinical diagnostics. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the inherent low volatility and high polarity of free fatty acids like DGLA make their direct analysis by GC challenging, often resulting in poor peak shape and inaccurate quantification.[1][2][3] To overcome these limitations, a derivatization step is essential to convert the polar carboxyl group into a less polar, more volatile functional group.[1][3] This application note provides detailed protocols for the derivatization of DGLA for GC analysis, focusing on the widely used methods of esterification to form fatty acid methyl esters (FAMEs) and silylation.

Derivatization Methods

The two primary methods for derivatizing fatty acids for GC analysis are esterification and silylation. The choice of method depends on the sample matrix, the presence of other lipid classes, and the specific requirements of the analysis.

  • Esterification (Formation of Fatty Acid Methyl Esters - FAMEs): This is the most common method for fatty acid analysis.[4] It involves the conversion of the carboxylic acid group to a methyl ester. This can be achieved through acid-catalyzed or base-catalyzed reactions.

    • Acid-Catalyzed Esterification: Reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl are frequently used.[3][5] This method is effective for a wide range of lipid classes, including free fatty acids and glycerolipids.[3][6]

    • Base-Catalyzed Transesterification: This method is rapid and efficient for glycerides but is not suitable for free fatty acids.[3]

  • Silylation: This method involves the replacement of the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester.[1] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS).[1][2] Silylation is a versatile method that can also derivatize other functional groups like hydroxyl and amino groups.[2]

Experimental Protocols

The following are detailed protocols for the derivatization of DGLA using acid-catalyzed esterification and silylation.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is suitable for the esterification of DGLA from total lipid extracts.

Materials:

  • Dried lipid extract containing Dihomo-α-Linolenic Acid

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol) reagent

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Start with a dried lipid extract (1-10 mg) in a screw-capped glass tube. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 0.5 mL of 14% BF₃-Methanol reagent to the dried sample.[3]

  • Reaction: Tightly cap the tube and vortex for 10 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[3]

  • Reaction Termination and Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of saturated NaCl solution to stop the reaction.[3]

    • Add 1 mL of hexane to extract the FAMEs.

    • Vortex thoroughly for 30 seconds.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the DGLA methyl ester.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[3]

  • Analysis: The sample is now ready for injection into the GC system.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol is effective for the derivatization of free fatty acids.

Materials:

  • Dried fatty acid sample containing Dihomo-α-Linolenic Acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (B109758), Acetonitrile, or Pyridine)

  • 2 mL glass GC vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried fatty acid sample (approximately 1 mg) into a 2 mL GC vial. It is critical that the sample is free of water.[1]

  • Reagent Addition: Add 50-100 µL of BSTFA + 1% TMCS to the vial.[1] A molar excess of the reagent is necessary for complete derivatization.

  • Reaction Incubation:

    • Tightly cap the vial immediately to prevent moisture from entering.

    • Vortex the mixture for 10 seconds.

    • Heat the vial in a heating block or oven at 60°C for 15 to 60 minutes.[1][2] The optimal time may need to be determined empirically.

  • Cooling and Dilution:

    • After incubation, remove the vial and let it cool to room temperature.

    • The sample can be injected directly or diluted with a suitable solvent like dichloromethane before analysis.[1]

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

Data Presentation

The successful derivatization of Dihomo-α-Linolenic Acid will result in a single, sharp peak in the gas chromatogram corresponding to its methyl ester or TMS-ester derivative. The retention time and peak area can be used for identification and quantification, respectively. Below is a table summarizing typical parameters for the GC analysis of DGLA derivatives.

ParameterDGLA-Methyl Ester (FAME)DGLA-Trimethylsilyl Ester (TMS)
Derivatization Reagent BF₃-Methanol or Methanolic HClBSTFA + 1% TMCS
Reaction Temperature 60 - 100°C60 - 100°C
Reaction Time 10 - 60 minutes15 - 60 minutes
Volatility HighVery High
Stability ExcellentGood (moisture sensitive)
Typical GC Column Polar (e.g., FAMEWAX, BPX-70)Non-polar to mid-polar (e.g., DB-5)
Detection Method FID, MSMS

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of Dihomo-α-Linolenic Acid for GC analysis.

DerivatizationWorkflow Workflow for DGLA Derivatization and GC Analysis Sample Sample Containing Dihomo-α-Linolenic Acid Extraction Lipid Extraction (if necessary) Sample->Extraction 1 Drying Drying of Extract Extraction->Drying 2 Derivatization Derivatization Step Drying->Derivatization 3 Esterification Esterification (FAMEs) e.g., BF₃-Methanol Derivatization->Esterification Method A Silylation Silylation (TMS-Esters) e.g., BSTFA Derivatization->Silylation Method B Extraction_Deriv Extraction of Derivative Esterification->Extraction_Deriv Silylation->Extraction_Deriv GC_Analysis GC/GC-MS Analysis Extraction_Deriv->GC_Analysis 4 Data_Analysis Data Analysis (Quantification & Identification) GC_Analysis->Data_Analysis 5

Caption: General workflow for DGLA derivatization and GC analysis.

References

Application Notes and Protocols: Fluorescent Labeling of 11Z,14Z,17Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z,14Z,17Z-Eicosatrienoyl-CoA is the activated form of 11Z,14Z,17Z-eicosatrienoic acid (dihomo-α-linolenic acid), a rare omega-3 polyunsaturated fatty acid.[1] As a key metabolic intermediate, its fluorescently labeled counterpart is an invaluable tool for investigating lipid metabolism, enzyme kinetics, and cellular signaling pathways. These application notes provide detailed protocols for the synthesis, purification, and application of fluorescently labeled this compound.

Data Presentation

Table 1: Spectroscopic Properties of Fluorescently Labeled 11Z,14Z,17Z-Eicosatrienoic Acid Analogs
FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Extinction Coefficient (ε, M⁻¹cm⁻¹)
BODIPY™ FL505513~0.90~80,000
NBD466539~0.30~22,000

Note: Spectroscopic properties are approximate and can vary with the solvent environment.

Table 2: Comparison of Synthesis Methods for Fluorescent this compound
MethodPrincipleTypical YieldPurityKey AdvantagesKey Disadvantages
Enzymatic Acyl-CoA synthetase-mediated ligation of fluorescent fatty acid and Coenzyme A.[2][3][4]40-60%>95%High specificity, mild reaction conditions.Enzyme cost and stability, potential for enzyme inhibition by the fluorescent substrate.
Chemical Activation of the fluorescent fatty acid (e.g., as an N-hydroxysuccinimide ester) followed by reaction with Coenzyme A.[5]50-70%>90%Higher potential yield, no enzyme required.Harsher reaction conditions may degrade polyunsaturated fatty acids, potential for side reactions.

Experimental Protocols

Two primary methods for the synthesis of fluorescently labeled this compound are presented: enzymatic and chemical synthesis. Both methods start with a fluorescently labeled 11Z,14Z,17Z-eicosatrienoic acid.

Protocol 1: Fluorescent Labeling of 11Z,14Z,17Z-Eicosatrienoic Acid

This protocol describes the labeling of 11Z,14Z,17Z-eicosatrienoic acid with a BODIPY™ dye at the carboxylic acid group.

Materials:

  • 11Z,14Z,17Z-Eicosatrienoic acid

  • BODIPY™ FL, SE (Succinimidyl Ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reversed-phase HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve 1 mg of 11Z,14Z,17Z-eicosatrienoic acid in 200 µL of anhydrous DMF.

  • Add 1.5 molar equivalents of DIPEA to the solution.

  • Add 1.2 molar equivalents of BODIPY™ FL, SE dissolved in 50 µL of anhydrous DMF.

  • Incubate the reaction mixture at room temperature for 2 hours in the dark, with gentle stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purify the product by reversed-phase HPLC using a C18 column and a gradient of water/ACN with 0.1% TFA.

  • Collect the fluorescent fractions and confirm the product identity by mass spectrometry.

  • Evaporate the solvent under a stream of nitrogen and store the labeled fatty acid at -20°C.

Protocol 2: Enzymatic Synthesis of Fluorescent this compound

This protocol utilizes a long-chain acyl-CoA synthetase to ligate the fluorescently labeled fatty acid to Coenzyme A.

Materials:

  • Fluorescently labeled 11Z,14Z,17Z-eicosatrienoic acid (from Protocol 1)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Coenzyme A lithium salt (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Reversed-phase HPLC system

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM CoA

    • 0.1% Triton X-100

    • 50 µM Fluorescently labeled 11Z,14Z,17Z-eicosatrienoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

    • 5-10 µg Long-chain acyl-CoA synthetase

  • Adjust the final volume to 100 µL with buffer.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding 10 µL of 10% TFA.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Purify the supernatant containing the fluorescent acyl-CoA by reversed-phase HPLC as described in Protocol 1.

  • Quantify the product using the extinction coefficient of the fluorophore.

Protocol 3: Chemical Synthesis of Fluorescent this compound

This protocol provides an alternative chemical synthesis route.

Materials:

  • Fluorescently labeled 11Z,14Z,17Z-eicosatrienoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A lithium salt

  • Sodium bicarbonate buffer (pH 8.0)

  • Anhydrous Dioxane

  • Reversed-phase HPLC system

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 1 mg of the fluorescently labeled fatty acid in 200 µL of anhydrous dioxane.

    • Add 1.2 molar equivalents of NHS and 1.2 molar equivalents of DCC.

    • Stir the reaction at room temperature for 4-6 hours in the dark.

    • Monitor the formation of the NHS ester by TLC.

    • Filter the reaction to remove the dicyclohexylurea precipitate.

  • Reaction with Coenzyme A:

    • Dissolve 1.5 molar equivalents of Coenzyme A in 500 µL of 100 mM sodium bicarbonate buffer (pH 8.0).

    • Slowly add the activated fluorescent fatty acid solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed for 4 hours at room temperature in the dark.

  • Purification:

    • Acidify the reaction mixture with 1% TFA.

    • Purify the product by reversed-phase HPLC as described in Protocol 1.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation to Acyl-CoA cluster_purification_analysis Purification & Analysis fatty_acid 11Z,14Z,17Z- Eicosatrienoic Acid labeling Fluorescent Labeling (e.g., BODIPY™ SE) fatty_acid->labeling labeled_fa Fluorescently Labeled Fatty Acid labeling->labeled_fa enzymatic Enzymatic Synthesis (Acyl-CoA Synthetase) labeled_fa->enzymatic chemical Chemical Synthesis (NHS Ester) labeled_fa->chemical hplc HPLC Purification (C18 Column) enzymatic->hplc chemical->hplc analysis Characterization (Fluorescence Spec, MS) hplc->analysis final_product Fluorescent This compound analysis->final_product

Caption: Experimental workflow for the synthesis and purification of fluorescently labeled this compound.

metabolic_pathways cluster_fates Metabolic Fates cluster_applications Research Applications start Fluorescent This compound phospholipids Incorporation into Phospholipids (e.g., PC, PE) start->phospholipids triacylglycerols Synthesis of Triacylglycerols (TAG) start->triacylglycerols elongation Chain Elongation & Desaturation start->elongation signaling Modulation of Signaling Pathways start->signaling membrane Membrane Dynamics phospholipids->membrane lipid_storage Lipid Droplet Formation triacylglycerols->lipid_storage eicosanoid Eicosanoid Precursor Studies elongation->eicosanoid enzyme_kinetics Enzyme Activity Assays signaling->enzyme_kinetics

Caption: General metabolic pathways and applications of fluorescently labeled this compound.

References

Application Notes and Protocols for the Analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA, a key intermediate in lipid metabolism and signaling. The following sections detail the software, experimental protocols, and data analysis workflows necessary for the accurate quantification and interpretation of this analyte in biological samples.

Introduction to this compound Analysis

This compound is the activated form of 11Z,14Z,17Z-eicosatrienoic acid, an omega-3 fatty acid. As a central metabolite, its levels can reflect the activity of various metabolic and signaling pathways, including those involved in inflammation and cellular signaling. Accurate and robust analytical methods are crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.

Software for Data Acquisition and Analysis

A variety of software platforms can be utilized for the analysis of this compound data, from instrument control to statistical analysis and pathway visualization.

Table 1: Recommended Software for this compound Data Analysis

Software NameDeveloper/ProviderKey FeaturesApplication Stage
MassHunter Agilent TechnologiesInstrument control, data acquisition, qualitative and quantitative data analysis.Data Acquisition & Processing
Xcalibur Thermo Fisher ScientificInstrument control, data acquisition, and processing for Thermo Fisher mass spectrometers.Data Acquisition & Processing
Analyst SCIEXInstrument control and data acquisition for SCIEX mass spectrometers.Data Acquisition & Processing
MetaboAnalyst Xia Lab, McGill UniversityA web-based platform for comprehensive metabolomics data analysis, including statistical analysis, functional interpretation, and pathway analysis.[1]Statistical Analysis & Interpretation
LIQUID Pacific Northwest National LaboratoryOpen-source software for identifying lipids in LC-MS/MS-based lipidomics data.[2]Lipid Identification
Lipostar2 Waters CorporationComprehensive software for LC-MS/MS-based lipidomics that includes raw data import, peak detection, identification, quantification, and statistical analysis.[3]Comprehensive Workflow
Lipid Annotator Agilent TechnologiesProvides comprehensive lipid annotation from Q-TOF data.[4]Lipid Identification
LipidCreator University of ViennaA tool for targeted lipidomics assays that accelerates the analysis of specific lipid groups and signaling molecules.[5]Targeted Method Development
MetaboScape BrukerAll-in-one software suite for discovery metabolomics and lipidomics, featuring feature detection, statistical analysis, and compound identification.[6]Comprehensive Workflow

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of this compound from biological samples.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Homogenization : Homogenize tissue samples or cell pellets in a suitable buffer on ice.

  • Internal Standard Spiking : Add an appropriate internal standard, such as a stable isotope-labeled C20:3-CoA or a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA), to the homogenate.

  • Protein Precipitation : Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) and centrifuge to pellet the precipitate.

  • Solid-Phase Extraction :

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with an aqueous solution to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution : Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A : Water with 10 mM ammonium (B1175870) hydroxide.

  • Mobile Phase B : Acetonitrile with 10 mM ammonium hydroxide.

  • Gradient : A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate : 0.2-0.4 mL/min.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Ionization Source Parameters : Optimize source temperature, gas flows, and ion spray voltage for maximal signal intensity.

Multiple Reaction Monitoring (MRM)

A generic and powerful approach for the detection of all acyl-CoAs is to use a programmed multiple reaction monitoring (MRM) method that scans for the characteristic neutral loss of 507 Da from the precursor ion ([M+H]+).[5][7][8]

Table 2: Generic MRM Transitions for Acyl-CoA Analysis

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Purpose
Any Acyl-CoACalculated mass of the specific acyl-CoA[M-507+H]+Quantification
Any Acyl-CoACalculated mass of the specific acyl-CoA428.1Confirmation

For this compound (Molecular Formula: C41H68N7O17P3S), the monoisotopic mass is approximately 1075.37 Da.

Table 3: Specific MRM Transitions for this compound

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
This compound1076.4569.430-40
This compound1076.4428.140-50

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 4: Example Quantitative Data for this compound

Sample IDConditionThis compound (pmol/mg protein)Standard Deviation
Control_1Vehicle1.250.15
Control_2Vehicle1.380.21
Control_3Vehicle1.190.18
Treatment_A_1Drug X2.560.32
Treatment_A_2Drug X2.780.29
Treatment_A_3Drug X2.650.35
Treatment_B_1Drug Y0.890.11
Treatment_B_2Drug Y0.950.13
Treatment_B_3Drug Y0.820.10

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization Homogenization Internal_Standard Internal_Standard Homogenization->Internal_Standard Add IS Protein_Precipitation Protein_Precipitation Internal_Standard->Protein_Precipitation Precipitate SPE SPE Protein_Precipitation->SPE Extract LC_Separation LC_Separation SPE->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Ionize & Detect Peak_Integration Peak_Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical_Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway_Analysis Statistical_Analysis->Pathway_Analysis

Caption: Experimental workflow for this compound analysis.

Signaling Pathway

This compound is a substrate for the synthesis of various signaling molecules known as eicosanoids. The following diagram depicts the major metabolic pathways.

G cluster_eicosanoids Eicosanoid Synthesis 11Z,14Z,17Z-Eicosatrienoic_Acid 11Z,14Z,17Z-Eicosatrienoic_Acid This compound This compound 11Z,14Z,17Z-Eicosatrienoic_Acid->this compound Acyl-CoA Synthetase Eicosanoids Eicosanoids This compound->Eicosanoids Prostaglandins Prostaglandins Eicosanoids->Prostaglandins COX Leukotrienes Leukotrienes Eicosanoids->Leukotrienes LOX Epoxyeicosatrienoic_Acids Epoxyeicosatrienoic_Acids Eicosanoids->Epoxyeicosatrienoic_Acids CYP450

Caption: Metabolic fate of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

The primary challenges in the quantification of this compound include:

  • Low Abundance: This is a relatively rare polyunsaturated fatty acyl-CoA, often present in low nanomolar concentrations in tissues.[1][2]

  • Chemical Instability: The presence of three double bonds makes it susceptible to oxidation. Proper sample handling and storage at low temperatures (-80°C) are critical.[3]

  • Extraction Efficiency: Efficiently extracting this polar molecule from complex biological matrices while minimizing degradation is challenging. Common methods involve solvent precipitation with methanol (B129727) or acetonitrile (B52724) mixtures.[1][4]

  • Chromatographic Resolution: Separating this compound from other isomeric and structurally similar acyl-CoAs requires optimized liquid chromatography methods, typically using C18 reversed-phase columns.[4]

  • Lack of Commercial Standards: The availability of a certified reference standard for this compound can be limited, making absolute quantification challenging.

  • Selection of Internal Standard: Choosing a suitable internal standard that is not naturally present in the sample and mimics the behavior of the analyte is crucial for accurate quantification.[5]

Q2: What is the recommended method for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs like this compound.[6][7] This technique offers high selectivity through the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which minimizes interference from the complex biological matrix.[8]

Q3: How should I prepare my samples for this compound analysis?

A common and effective method for extracting a broad range of acyl-CoAs involves the following steps:[4]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent, such as 80% methanol in water.[4]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[4]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.[4]

  • Drying and Reconstitution: Dry the supernatant, for instance, under a stream of nitrogen, and reconstitute the pellet in a solvent compatible with the LC-MS/MS analysis, such as 5% sulfosalicylic acid.[4][6]

Q4: What type of internal standard should I use?

The ideal internal standard should be a structurally similar molecule that is not endogenously present in the sample.[5] For acyl-CoA analysis, odd-chain fatty acyl-CoAs (e.g., C17:0-CoA or C19:0-CoA) or stable isotope-labeled analogs (e.g., ¹³C-labeled this compound) are commonly used.[9] Stable isotope-labeled internal standards are preferred as they co-elute with the analyte and experience similar ionization effects, leading to more accurate quantification.

Troubleshooting Guide

Issue: Low or no signal for this compound

  • Possible Cause 1: Analyte Degradation.

    • Solution: Ensure samples are always kept on ice or at 4°C during preparation. Use antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent to prevent oxidation. Store extracts at -80°C and analyze them as soon as possible.[3]

  • Possible Cause 2: Inefficient Extraction.

    • Solution: Optimize the extraction solvent and procedure. Consider solid-phase extraction (SPE) for sample cleanup and enrichment after the initial solvent extraction.[6]

  • Possible Cause 3: Poor Ionization.

    • Solution: Optimize the mass spectrometer source parameters, including electrospray voltage, gas flows, and temperature. Acyl-CoAs are typically analyzed in positive ion mode.[9]

Issue: Poor chromatographic peak shape (e.g., tailing, broad peaks)

  • Possible Cause 1: Inappropriate Column or Mobile Phase.

    • Solution: Use a high-quality C18 reversed-phase column with a small particle size (e.g., 1.8 µm) for better resolution.[4] Optimize the mobile phase gradient. A common mobile phase consists of water with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and acetonitrile or methanol with the same additives as mobile phase B.[4]

  • Possible Cause 2: Sample Overload.

    • Solution: Dilute the sample before injection.

  • Possible Cause 3: Matrix Effects.

    • Solution: Improve sample cleanup using techniques like SPE. A dilution of the sample can also mitigate matrix effects.

Issue: High variability between replicate injections

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure precise and consistent execution of the extraction protocol for all samples. Use an automated liquid handler if available.

  • Possible Cause 2: Instability of the Analyte in the Autosampler.

    • Solution: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of this compound in the reconstituted extracts.

  • Possible Cause 3: LC-MS System Instability.

    • Solution: Equilibrate the LC-MS system thoroughly before starting the analytical run. Monitor system suitability by injecting a standard solution periodically throughout the run.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation (based on[1][4])

  • For cultured cells, rinse with ice-cold PBS, scrape, and pellet by centrifugation.

  • For tissues, flash-freeze in liquid nitrogen and grind to a fine powder.

  • Homogenize the cell pellet or tissue powder in 1 mL of ice-cold 80% methanol containing an appropriate internal standard (e.g., C17:0-CoA).

  • Vortex vigorously for 1 minute and incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 5% sulfosalicylic acid in water/acetonitrile (95:5, v/v).

2. LC-MS/MS Analysis (based on[4][8])

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid
Mobile Phase B Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid
Gradient Start with 2% B, increase to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound
Product Ion (Q3) Characteristic fragment ion (e.g., neutral loss of 507 Da)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells/Tissue) homogenization Homogenization in 80% Methanol with Internal Standard start->homogenization centrifugation Centrifugation (14,000 x g, 4°C) homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying under Nitrogen supernatant->drying reconstitution Reconstitution in 5% Sulfosalicylic Acid drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: General experimental workflow for this compound quantification.

signaling_pathway cluster_synthesis Biosynthesis cluster_metabolism Potential Metabolism ala α-Linolenic Acid (18:3, n-3) elongase Elongase ala->elongase eta 11Z,14Z,17Z-Eicosatrienoic Acid (20:3, n-3) elongase->eta acyl_coa_synthetase Acyl-CoA Synthetase eta->acyl_coa_synthetase eta_coa This compound acyl_coa_synthetase->eta_coa desaturase Δ5-Desaturase eta_coa->desaturase epa_coa Eicosapentaenoyl-CoA (EPA-CoA) desaturase->epa_coa eicosanoids Eicosanoid Signaling Molecules epa_coa->eicosanoids

Caption: Proposed metabolic pathway of this compound.

References

11Z,14Z,17Z-Eicosatrienoyl-CoA stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11Z,14Z,17Z-Eicosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during my experiments?

A1: The stability of this compound is influenced by several factors. The main causes of degradation are:

  • Hydrolysis: The thioester bond in the molecule is susceptible to hydrolysis, a process that is accelerated in alkaline and strongly acidic conditions.[1]

  • Enzymatic Degradation: Cellular extracts and tissues contain acyl-CoA thioesterases (ACOTs) which can enzymatically hydrolyze the thioester bond.[1]

  • Oxidation: The polyunsaturated eicosatrienoyl chain is prone to oxidation. Additionally, the thiol group in coenzyme A can be oxidized, leading to the formation of CoA disulfides.[1]

  • Elevated Temperatures: Higher temperatures increase the rates of both chemical hydrolysis and enzymatic degradation.[1]

Q2: How does pH affect the stability of my this compound samples?

A2: The pH of your solution is a critical determinant of stability. The thioester bond is most stable in a slightly acidic environment.

  • Alkaline pH (pH > 7.0): Significantly increases the rate of chemical hydrolysis of the thioester bond.[1]

  • Strongly Acidic pH (pH < 4.0): While more stable than in alkaline conditions, strong acidity can also lead to hydrolysis.[1]

  • Optimal pH Range: For maximum stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.[1]

Q3: What are the recommended storage conditions for long-term and short-term use of this compound?

A3: For long-term stability, it is essential to store this compound as a dry pellet at -80°C.[1][2] For short-term storage of stock solutions, -80°C is also recommended for periods up to 6 months, while for very short-term use (up to one month), -20°C can be acceptable.[2] Always minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound.

  • Potential Cause 1: Degradation of the Acyl-CoA. Your stock solution or experimental dilutions may have degraded.

    • Solution: Prepare fresh dilutions for each experiment from a properly stored stock. Verify the pH of your buffers, ensuring they are within the optimal range of 4.0-6.8.[1] Consider reconstituting the dry pellet in an organic solvent like methanol (B129727) for better stability over purely aqueous solutions.[3]

  • Potential Cause 2: Enzymatic Degradation in Cell Lysates. If using cell or tissue extracts, endogenous acyl-CoA thioesterases may be cleaving your substrate.

    • Solution: Ensure that your extraction buffers contain inhibitors of thioesterases and that the extraction is performed at low temperatures (e.g., on ice) to minimize enzymatic activity.[1]

  • Potential Cause 3: Oxidation. The polyunsaturated nature of the fatty acyl chain makes it susceptible to oxidation, which can affect its interaction with enzymes.

    • Solution: Use degassed buffers and consider adding an antioxidant like EDTA to chelate metal ions that can catalyze oxidation. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) if possible.

Issue 2: Low recovery of this compound after extraction from biological samples.

  • Potential Cause: Suboptimal Extraction Protocol. The chosen method may not be efficient for this specific long-chain polyunsaturated acyl-CoA.

    • Solution: Employ a robust extraction method. A common approach involves solid-phase extraction. Ensure that the pH of your extraction buffer is acidic (around 4.9) to inhibit thioesterase activity and minimize chemical hydrolysis.[1]

Data Presentation

Table 1: Summary of Stability and Storage Conditions for Acyl-CoA Molecules

ParameterRecommended ConditionRationale
Storage Temperature (Long-term) -80°C (as dry pellet)Minimizes enzymatic degradation and chemical hydrolysis.[1][2]
Storage Temperature (Short-term, in solution) -20°C to -80°CSlows degradation, with -80°C being optimal.[2]
pH for Storage/Analysis 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[1]
pH for Extraction ~4.9Inhibits thioesterase activity and minimizes chemical hydrolysis.[1]
Reconstitution Solvent MethanolProvides better stability compared to purely aqueous solutions.[3]
Handling On iceMinimizes enzymatic degradation and slows chemical hydrolysis.[1]

Experimental Protocols

Protocol: Assessment of this compound Stability in an Aqueous Buffer

  • Preparation of Stock Solution:

    • Carefully weigh a precise amount of lyophilized this compound.

    • Reconstitute in a minimal volume of methanol to create a concentrated stock solution.

  • Preparation of Experimental Buffers:

    • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0).

    • Degas the buffers to remove dissolved oxygen.

  • Incubation:

    • Dilute the methanolic stock solution of this compound into each of the prepared buffers to a final desired concentration.

    • Create aliquots for different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Incubate the samples at a controlled temperature (e.g., 4°C or room temperature).

  • Sample Analysis:

    • At each time point, quench the reaction (e.g., by adding a strong acid).

    • Analyze the remaining intact this compound using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining acyl-CoA against time for each pH and temperature condition to determine the stability profile.

Mandatory Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_molecule This compound cluster_degradation Degradation Products pH pH Molecule Intact Acyl-CoA pH->Molecule Hydrolysis Temperature Temperature Temperature->Molecule Accelerates Degradation Enzymes Enzymes (Thioesterases) Enzymes->Molecule Enzymatic Cleavage Oxidation Oxidation Oxidation->Molecule Oxidative Damage Hydrolysis_Products Free Fatty Acid + CoA Molecule->Hydrolysis_Products Oxidized_Products Oxidized Acyl-CoA Molecule->Oxidized_Products

Caption: Factors leading to the degradation of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Methanolic Stock of Acyl-CoA Incubate Incubate Acyl-CoA in Buffers at Defined Temperatures Prep_Stock->Incubate Prep_Buffers Prepare Buffers (Varying pH/Conditions) Prep_Buffers->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench LCMS Analyze by LC-MS/MS Quench->LCMS Data_Analysis Quantify Remaining Acyl-CoA and Determine Half-life LCMS->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

References

preventing degradation of 11Z,14Z,17Z-Eicosatrienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA is critical for understanding its role in various metabolic pathways. However, its polyunsaturated nature makes it highly susceptible to degradation during extraction, leading to inaccurate results. This technical support center provides detailed troubleshooting guides and FAQs to help you minimize degradation and ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is an activated form of the omega-3 fatty acid eicosatrienoic acid. Its structure contains three cis double bonds, which makes it a polyunsaturated fatty acyl-CoA. These double bonds are highly susceptible to attack by reactive oxygen species (ROS), leading to a degradation process called lipid peroxidation. This process can significantly reduce the yield of the target molecule and produce various artifacts that may interfere with analysis.

Q2: What is the primary degradation pathway for this molecule during extraction?

A2: The primary degradation pathway is non-enzymatic lipid peroxidation, a free-radical chain reaction.[1] It consists of three main stages:

  • Initiation: A free radical abstracts a hydrogen atom from a carbon adjacent to a double bond, forming a lipid radical.

  • Propagation: The lipid radical reacts with oxygen to form a peroxyl radical, which can then attack another polyunsaturated molecule, creating a new lipid radical and a lipid hydroperoxide, thus propagating the chain reaction.

  • Termination: The reaction stops when two radical species react with each other to form a non-radical product.

Q3: What are the most critical factors to control during extraction to prevent degradation?

A3: To maintain the integrity of this compound, it is crucial to control temperature, pH, and exposure to oxygen and light. All procedures should be performed rapidly at low temperatures (0-4°C) to minimize both enzymatic and chemical degradation.[2] Maintaining a slightly acidic pH can help inhibit the activity of certain degradative enzymes. Minimizing exposure to air (oxygen) and light helps prevent the initiation of lipid peroxidation.

Q4: What role do antioxidants play, and which ones should I use?

A4: Antioxidants are crucial for preventing lipid peroxidation by neutralizing free radicals.[3][4] They work by donating an electron to a free radical, thus stopping the propagation of the chain reaction.[4] Common synthetic antioxidants used in extraction protocols include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[5] These should be added to the extraction solvents to protect the analyte throughout the procedure.

Troubleshooting Guide

Problem Potential Causes Solutions & Recommendations
Low or No Recovery of this compound Oxidative Degradation: The molecule has been destroyed by lipid peroxidation due to exposure to oxygen.• Add an antioxidant (e.g., 0.01% BHT) to all extraction solvents. • Work quickly and keep samples on ice at all times. • Consider degassing solvents with nitrogen or argon before use.
Enzymatic Degradation: Endogenous thioesterases in the sample have hydrolyzed the CoA ester.• Immediately quench metabolic activity upon cell/tissue harvesting by flash-freezing in liquid nitrogen or using a cold quenching buffer. • Perform the extraction at a slightly acidic pH (e.g., 4.5-5.0) to inhibit most thioesterase activity.
Suboptimal Extraction: The chosen solvent system is inefficient for extracting long-chain acyl-CoAs.• Use a validated extraction method such as solid-phase extraction (SPE) or a liquid-liquid extraction with a polar organic solvent like acetonitrile/isopropanol.[6] • Ensure complete cell lysis to release the analyte. Sonication on ice can be beneficial.
Poor Reproducibility Between Replicates Inconsistent Sample Handling: Variations in the time between sample collection and extraction, or temperature fluctuations.• Standardize the entire workflow. Process all samples identically and for the same duration. • Use pre-chilled tubes and solvents. • Avoid multiple freeze-thaw cycles.[2]
Incomplete Quenching: Residual enzymatic activity varies between samples.• Ensure the quenching step is rapid and complete for every sample. • For adherent cells, aspirate media and add the extraction solvent directly and immediately to the plate on ice.
Presence of Unexpected Peaks in LC-MS/MS Analysis Degradation Products: Peaks may correspond to oxidized species (e.g., hydroperoxides, aldehydes) or hydrolyzed free fatty acids.• Compare the masses of the unknown peaks to potential oxidized derivatives of this compound. • Implement the preventative measures for oxidative and enzymatic degradation described above to see if the artifact peaks are reduced.
Matrix Effects: Co-extracted substances are interfering with the ionization of the target analyte.• Optimize the purification step (e.g., SPE wash steps) to better remove interfering compounds. • Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and recovery loss.

Visualization of Degradation and Prevention

To better understand the challenges and solutions, the following diagrams illustrate the primary degradation pathway and a recommended experimental workflow designed to prevent it.

PUFA_CoA 11Z,14Z,17Z- Eicosatrienoyl-CoA Radical Lipid Radical (L•) PUFA_CoA->Radical PUFA_CoA2 Another PUFA-CoA (LH) Initiator Initiator (e.g., ROS, Light, Metal Ions) Initiator->Radical Initiation (H• Abstraction) Peroxyl_Radical Peroxyl Radical (LOO•) Radical->Peroxyl_Radical Propagation Oxygen Oxygen (O2) Oxygen->Peroxyl_Radical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide Stable_Radical Stable Antioxidant Radical (A•) Peroxyl_Radical->Stable_Radical Termination PUFA_CoA2->Hydroperoxide Propagation Secondary_Products Secondary Products (Aldehydes, etc.) Hydroperoxide->Secondary_Products Decomposition Antioxidant Antioxidant (AH) Antioxidant->Stable_Radical cluster_prevention Key Protective Measures cluster_workflow Extraction Workflow p1 Work on Ice (0-4°C) p2 Acidic Buffer (pH ~4.9) p3 Add Antioxidants (BHT) p4 Minimize Air/Light Exposure Harvest 1. Harvest Cells/Tissue (Flash Freeze or use Cold PBS) Lyse 2. Lyse & Homogenize (Cold Acidic Buffer + Antioxidants) Harvest->Lyse Extract 3. Extract Acyl-CoAs (e.g., Cold Acetonitrile/Isopropanol) Lyse->Extract Purify 4. Purify (Optional) (e.g., Solid-Phase Extraction at 4°C) Extract->Purify Dry 5. Evaporate Solvent (Under Nitrogen Stream) Purify->Dry Reconstitute 6. Reconstitute & Analyze (LC-MS/MS Analysis) Dry->Reconstitute

References

Technical Support Center: Purification of 11Z,14Z,17Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11Z,14Z,17Z-Eicosatrienoyl-CoA. The information is designed to address common challenges encountered during the purification of this polyunsaturated acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's inherent instability. Long-chain polyunsaturated acyl-CoAs are susceptible to both chemical and enzymatic degradation. The thioester bond is prone to hydrolysis, especially under non-optimal pH conditions, and the polyunsaturated fatty acid chain is susceptible to oxidation.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at -80°C. For short-term storage, -20°C may be acceptable, but for long-term stability, the lower temperature is crucial. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) base of CoA) or a mass spectrometer (LC-MS/MS) is the most common and effective method.[5][6][7] LC-MS/MS offers higher specificity and sensitivity.[8]

Q4: Can I use a standard C18 reverse-phase column for HPLC purification?

A4: Yes, a C18 reverse-phase column is commonly used for the separation of long-chain acyl-CoAs.[5][6][7] Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[5][6][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Low or No Recovery After Purification
Potential Cause Recommended Solution
Degradation during extraction/purification Work quickly and keep samples on ice or at 4°C at all times to minimize enzymatic activity.[9][10] Use buffers with a slightly acidic pH (e.g., pH 4.9) to improve stability.[5][11]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[9][11] Optimize the wash and elution steps; the choice of solvents and their volumes are critical for efficient recovery.[11][12]
Precipitation of the analyte Long-chain acyl-CoAs can be poorly soluble in aqueous solutions. Ensure the reconstitution solvent is appropriate, which may require a mix of aqueous buffer and organic solvent.[12]
Oxidation of the polyunsaturated chain De-gas all solvents and use them freshly prepared. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the solvents, but be mindful of potential interference with downstream applications.
Poor Chromatographic Peak Shape (Broadening or Tailing)
Potential Cause Recommended Solution
Secondary interactions with the column Interactions between the phosphate groups of CoA and the silica (B1680970) backbone of the column can cause peak tailing. Use a high-quality, end-capped C18 column. The addition of an ion-pairing agent to the mobile phase can sometimes improve peak shape, but this can complicate downstream analysis.
Column contamination If purifying from a complex mixture (e.g., a crude reaction or biological extract), the column can become contaminated with proteins or other lipids. Implement a robust column washing protocol between runs.[1]
Inappropriate mobile phase pH The pH of the mobile phase can affect the ionization state of the molecule and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to optimize peak shape.
Sample overload Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or diluting the sample.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) and HPLC Purification of this compound

1. Sample Preparation:

  • If starting from a synthesis reaction, quench the reaction and adjust the pH to be slightly acidic (e.g., pH 4.0-5.0) with a suitable buffer like potassium phosphate.

  • Centrifuge the mixture to pellet any precipitated material. The supernatant contains the acyl-CoA.

2. Solid-Phase Extraction (SPE):

  • Column: Weak anion exchange (WAX) SPE column.

  • Conditioning: Wash the column with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of deionized water.

  • Equilibration: Equilibrate the column with 1-2 column volumes of an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9).[5][11]

  • Sample Loading: Load the supernatant from step 1 onto the conditioned and equilibrated SPE column.

  • Washing: Wash the column with 1-2 column volumes of the equilibration buffer to remove unbound impurities. A subsequent wash with a low percentage of organic solvent (e.g., 5-10% acetonitrile in water) can help remove less polar impurities.

  • Elution: Elute the this compound with a solvent mixture that disrupts the ionic interaction, such as a solution containing a higher salt concentration or a more basic pH, often mixed with an organic solvent. A common elution solution is a mixture of methanol and an ammonium formate (B1220265) solution.[11]

3. HPLC Purification:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: Aqueous buffer (e.g., 75 mM potassium phosphate, pH 4.9).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • Start with a relatively high concentration of Mobile Phase A (e.g., 60-70%).

    • Over 20-30 minutes, increase the concentration of Mobile Phase B to elute the more hydrophobic this compound.

    • A final wash with a high concentration of Mobile Phase B is recommended to clean the column.

  • Detection: UV at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of interest.

  • Post-Purification: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a vacuum concentrator. Reconstitute the purified product in a suitable solvent for storage at -80°C.

Data Presentation

The following table summarizes typical recovery rates for long-chain acyl-CoAs using SPE, which can serve as a benchmark for optimizing the purification of this compound.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Palmitoyl-CoAC16:0Oligonucleotide70-80%[11]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[11]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[11]

Visualizations

PurificationWorkflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Reverse-Phase HPLC cluster_final Final Product start Crude Synthesis Mixture quench Quench Reaction & Adjust pH start->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition & Equilibrate SPE Column supernatant->condition load Load Sample condition->load wash Wash load->wash elute Elute wash->elute inject Inject Eluate elute->inject separate Gradient Separation inject->separate collect Collect Fractions separate->collect dry Evaporate Solvent collect->dry store Store at -80°C dry->store

Caption: General workflow for the purification of this compound.

TroubleshootingFlow start Low Recovery of Acyl-CoA check_temp Were samples kept cold (0-4°C)? start->check_temp degradation Potential enzymatic degradation. Maintain low temp. check_temp->degradation No check_spe Was SPE column conditioned & equilibrated? check_temp->check_spe Yes temp_yes Yes temp_no No improper_spe Improper SPE setup. Follow conditioning protocol. check_spe->improper_spe No check_elution Was elution solvent appropriate? check_spe->check_elution Yes spe_yes Yes spe_no No wrong_elution Inefficient elution. Optimize solvent composition. check_elution->wrong_elution No check_oxidation Were solvents degassed? check_elution->check_oxidation Yes elution_yes Yes elution_no No oxidation Potential oxidation. Use fresh, degassed solvents. check_oxidation->oxidation No oxidation_yes Yes oxidation_no No

Caption: Troubleshooting guide for low recovery of this compound.

References

Technical Support Center: Dihomo-α-Linolenic Acid-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihomo-α-Linolenic Acid-CoA (DGLA-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding isomerization and degradation of this critical molecule during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Dihomo-α-Linolenic Acid-CoA and why is its stability important?

Dihomo-α-linolenic acid-CoA (DGLA-CoA) is the activated form of dihomo-α-linolenic acid, an omega-3 polyunsaturated fatty acid (PUFA). It is an important intermediate in fatty acid metabolism and the biosynthesis of various bioactive lipids. The stability of DGLA-CoA is crucial for accurate experimental results, as its degradation through hydrolysis of the thioester bond or isomerization of its double bonds can lead to the formation of artifacts and misinterpretation of data.

Q2: What are the primary factors that cause the isomerization of Dihomo-α-Linolenic Acid-CoA?

The primary factors that can induce isomerization of the cis double bonds in the polyunsaturated acyl chain of DGLA-CoA to trans isomers include:

  • Heat: Elevated temperatures significantly accelerate the rate of isomerization.

  • Light: Exposure to light, particularly UV light, can promote isomerization.

  • Presence of Oxygen: Oxidative conditions can lead to the formation of free radicals, which can catalyze the isomerization of double bonds.

  • Incompatible Materials: Certain materials may catalyze isomerization. It is advisable to use high-quality, inert labware.

  • Enzymatic Activity: Enoyl-CoA isomerases are enzymes that can catalyze the shifting of double bonds in fatty acyl-CoA molecules. Contamination with these enzymes during sample preparation can lead to isomerization.

Q3: What are the main degradation pathways for Dihomo-α-Linolenic Acid-CoA other than isomerization?

Besides isomerization, DGLA-CoA is susceptible to other forms of degradation:

  • Hydrolysis: The thioester bond is prone to hydrolysis, yielding the free fatty acid (Dihomo-α-Linolenic Acid) and Coenzyme A. This is accelerated by neutral to alkaline pH.[1]

  • Oxidation: The polyunsaturated fatty acyl chain is susceptible to oxidation, especially when exposed to air.[1]

  • Enzymatic Degradation: Acyl-CoA thioesterases can enzymatically hydrolyze the thioester bond.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in enzymatic assays.
Possible Cause Troubleshooting Step Expected Outcome
Degradation of DGLA-CoA stock solution. 1. Prepare fresh DGLA-CoA stock solution in a slightly acidic buffer (pH 4-6).2. Aliquot the stock solution into single-use vials and store at -80°C under an inert gas (argon or nitrogen).3. Minimize freeze-thaw cycles.[1]Consistent enzymatic activity and reproducible results across experiments.
Isomerization during the assay. 1. Perform the assay on ice to minimize thermal effects.2. Deoxygenate all buffers and solutions prior to use.3. Protect the reaction from light by using amber tubes or covering the plate with foil.Reduced formation of trans isomers, leading to more accurate measurement of the intended biological activity.
Enzymatic degradation by contaminating thioesterases. 1. Use highly purified enzymes in your assay.2. If using cell lysates, ensure rapid inactivation of endogenous thioesterases during sample preparation (see protocol below).Preservation of DGLA-CoA concentration throughout the assay, leading to reliable kinetic data.
Issue 2: Suspected isomerization or degradation of DGLA-CoA upon analysis (e.g., by LC-MS).
Possible Cause Troubleshooting Step Expected Outcome
Improper sample handling and storage. 1. Review and strictly adhere to the recommended storage and handling protocols.2. Analyze a freshly prepared standard alongside the stored sample to assess degradation.Confirmation of sample integrity or identification of handling/storage issues.
Degradation during sample preparation for analysis. 1. Keep samples on ice throughout the extraction and preparation process.2. Use pre-chilled solvents.3. Minimize the time between sample preparation and analysis.Accurate representation of the DGLA-CoA and its isomers in the analytical results.
Analytical method not optimized for isomer separation. 1. Utilize a validated HPLC or UPLC method with a suitable column (e.g., C18) for the separation of fatty acyl-CoA isomers.2. Optimize the mobile phase gradient and temperature for better resolution.Clear separation and quantification of DGLA-CoA and its potential isomers.

Experimental Protocols

Protocol 1: Preparation and Storage of Dihomo-α-Linolenic Acid-CoA Stock Solutions

Objective: To prepare a stable stock solution of DGLA-CoA and store it to minimize degradation and isomerization.

Materials:

  • Dihomo-α-Linolenic Acid-CoA (powder)

  • High-purity, deoxygenated water or a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0)

  • Glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the container of powdered DGLA-CoA to warm to room temperature before opening to prevent moisture condensation.[1]

  • Weighing: Accurately weigh the desired amount of DGLA-CoA powder in a clean, dry glass vial.

  • Dissolution:

    • Add the desired volume of pre-chilled, deoxygenated buffer to the vial.

    • Gently swirl to dissolve. If necessary, sonicate briefly in a water bath on ice to aid dissolution. Avoid vigorous shaking.[1]

  • Inert Gas Purge: Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.[1]

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use, amber glass vials.

    • Purge the headspace of each aliquot with inert gas before sealing tightly with a Teflon-lined cap.

    • Store the aliquots at -80°C for long-term stability.

Protocol 2: Quenching Enzymatic Reactions and Extraction of DGLA-CoA for Analysis

Objective: To rapidly stop enzymatic reactions and efficiently extract DGLA-CoA from a biological sample while preserving its integrity.

Materials:

  • Ice-cold methanol (B129727)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Washing: Aspirate the culture media and quickly wash the cells twice with ice-cold PBS.

  • Metabolic Quenching: Add 2 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to halt all enzymatic activity.

  • Cell Lysis & Collection:

    • Scrape the cell lysate from the plate.

    • Transfer the lysate to a pre-chilled tube.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Extraction: The supernatant now contains the extracted acyl-CoAs and can be further processed for analysis (e.g., by solid-phase extraction) or directly analyzed by LC-MS.

Quantitative Data Summary

Parameter Condition Recommendation/Observation Reference
Storage Temperature -20°CSuitable for short-term storage (days to weeks).[1]
-80°CRecommended for long-term storage (months to years).[1]
pH for Storage/Analysis 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[1]
> 7.0Alkaline pH significantly promotes chemical hydrolysis of the thioester bond.[1]
Solvent for Reconstitution Methanol or 50% Methanol / 50% Ammonium Acetate (pH 7)Methanol has shown good stability for acyl-CoAs over 24 hours.[1]
Freeze-Thaw Cycles Repeated cyclesShould be minimized as they accelerate degradation. Single-use aliquots are highly recommended.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Experimental Assay cluster_analysis Analysis weigh Weigh DGLA-CoA Powder dissolve Dissolve in Acidic Buffer (pH 4-6) on Ice weigh->dissolve purge1 Purge with Inert Gas dissolve->purge1 aliquot Aliquot into Single-Use Vials purge1->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot on Ice assay Perform Assay on Ice (Protect from Light) thaw->assay quench Quench Reaction (e.g., with cold Methanol) assay->quench extract Extract DGLA-CoA quench->extract lcms Analyze by LC-MS extract->lcms

Caption: Experimental workflow for handling Dihomo-α-Linolenic Acid-CoA.

degradation_pathways cluster_isomerization Isomerization cluster_degradation Degradation dgla_coa Dihomo-α-Linolenic Acid-CoA (cis isomers) trans_isomers Trans Isomers dgla_coa->trans_isomers Isomerization hydrolysis_products Free Fatty Acid + CoA dgla_coa->hydrolysis_products Hydrolysis oxidation_products Oxidized Products dgla_coa->oxidation_products Oxidation heat Heat heat->trans_isomers light Light light->trans_isomers oxygen Oxygen oxygen->trans_isomers enzymes_iso Enoyl-CoA Isomerase enzymes_iso->trans_isomers ph Alkaline pH ph->hydrolysis_products thioesterases Acyl-CoA Thioesterases thioesterases->hydrolysis_products oxygen_deg Oxygen oxygen_deg->oxidation_products

Caption: Factors leading to isomerization and degradation of DGLA-CoA.

References

Technical Support Center: Quality Control for 11Z,14Z,17Z-Eicosatrienoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the quality control, handling, and analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA standards. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your research data.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the storage, handling, and analysis of this compound standards.

Question 1: What are the primary causes of degradation for this compound standards and how can I prevent it?

Answer: this compound, like other polyunsaturated long-chain acyl-CoAs, is susceptible to two primary forms of degradation:

  • Hydrolysis: The thioester bond is prone to cleavage by water, especially at neutral or alkaline pH, resulting in the formation of the free fatty acid and Coenzyme A. To minimize hydrolysis, always handle the standard in anhydrous solvents and avoid aqueous solutions when possible. If aqueous buffers are necessary, they should be acidic (pH 4-6) and used for the shortest possible time.

  • Oxidation: The three double bonds in the eicosatrienoyl chain are susceptible to oxidation by atmospheric oxygen. This can be accelerated by exposure to light and elevated temperatures. To prevent oxidation, store the standard under an inert gas (argon or nitrogen), protect it from light, and maintain it at low temperatures.

Question 2: I am observing low signal intensity and high background noise in my LC-MS/MS analysis of this compound. What are the likely causes and solutions?

Answer: Poor signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs.[1] Here are some potential causes and their solutions:

  • Sample Degradation: As mentioned above, these molecules are unstable. Ensure that samples are processed quickly on ice and stored at -80°C. Reconstitute dried extracts just before analysis.[1]

  • Matrix Effects: Biological samples contain various molecules that can suppress the ionization of the target analyte.[1] A robust sample cleanup procedure, such as solid-phase extraction (SPE), is highly recommended to remove interfering substances.[1]

  • Suboptimal Instrument Settings: The choice of ionization mode and source parameters significantly impacts signal intensity. Positive ion mode electrospray ionization (ESI) is generally effective for acyl-CoAs. Optimize parameters like capillary voltage, gas flow, and temperature for your specific instrument.[1]

Question 3: My HPLC chromatogram shows peak tailing for this compound. How can I improve the peak shape?

Answer: Peak tailing is a frequent issue in the HPLC analysis of acyl-CoAs and can be caused by several factors:

  • Secondary Interactions: The phosphate (B84403) groups in the CoA moiety can interact with residual silanol (B1196071) groups on silica-based columns, leading to tailing. Using a highly deactivated column or operating at a lower mobile phase pH (around 2-3) can help to minimize these interactions.

  • Column Overload: Injecting too much of the standard can saturate the column. Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. Ensure the pH is appropriate to minimize secondary interactions and that the organic modifier (e.g., acetonitrile (B52724) or methanol) provides good selectivity.

Data Presentation

The following tables summarize typical quality control parameters for a high-quality this compound standard. Note that specific values may vary slightly between batches and suppliers; always refer to the Certificate of Analysis provided with your standard.

Table 1: Physicochemical Properties

ParameterSpecification
Molecular Formula C₄₁H₆₈N₇O₁₇P₃S
Molecular Weight 1056.00 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727) and water

Table 2: Quality Control Specifications

TestSpecificationMethod
Purity (by HPLC) ≥95%HPLC-UV at 260 nm
Identity (by Mass Spec) Conforms to structureESI-MS
Moisture Content ≤5%Karl Fischer Titration
Residual Solvents To be reportedGC-HS

Table 3: Recommended Storage Conditions and Stability

ConditionRecommended TemperatureExpected Stability
Solid Form -20°C or -80°C≥ 1 year
In Solution (Anhydrous Organic Solvent) -80°CUp to 6 months
In Aqueous Solution (Acidic pH) -80°CShort-term (days to weeks)

Note: Avoid repeated freeze-thaw cycles as this can lead to degradation.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibration: Allow the vial containing the solid this compound to warm to room temperature before opening to prevent condensation.

  • Solvent Addition: Add a precise volume of anhydrous methanol to the vial to achieve the desired concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Inert Atmosphere: If storing for an extended period, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Storage: Store the stock solution at -80°C in tightly sealed vials.

Protocol 2: Quantification by HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Quantification: Create a standard curve using serial dilutions of a freshly prepared stock solution of known concentration. Calculate the concentration of the unknown sample by comparing its peak area to the standard curve.

Protocol 3: Sample Preparation for LC-MS/MS Analysis from Biological Matrices
  • Homogenization: Homogenize the frozen tissue or cell pellet in an ice-cold extraction solvent (e.g., 80% methanol in water).[5]

  • Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA, to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a suitable agent (e.g., perchloric acid or sulfosalicylic acid) and centrifuge at high speed (e.g., 14,000 x g) at 4°C.[5]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[5]

  • Solid-Phase Extraction (SPE): For cleaner samples, perform SPE using a C18 cartridge to remove salts and other interferences.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC-MS/MS system (e.g., 50% methanol in water with 0.1% formic acid).[5]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Biological Sample (Tissue/Cells) homogenize Homogenization in Cold Solvent sample->homogenize precipitate Protein Precipitation & Centrifugation homogenize->precipitate supernatant Collect Supernatant precipitate->supernatant spe Solid-Phase Extraction (Optional) supernatant->spe dry Dry Down & Reconstitute spe->dry lcms LC-MS/MS Analysis dry->lcms hplcuv HPLC-UV Analysis dry->hplcuv enzymatic Enzymatic Assay dry->enzymatic quant Quantification & Interpretation lcms->quant hplcuv->quant enzymatic->quant

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway cluster_pro_inflammatory Pro-inflammatory Pathway cluster_anti_inflammatory Anti-inflammatory Pathway fatty_acid 11Z,14Z,17Z-Eicosatrienoic Acid (Dihomo-α-Linolenic Acid) acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase eicosatrienoyl_coa This compound acyl_coa_synthetase->eicosatrienoyl_coa delta5_desaturase Δ5-Desaturase eicosatrienoyl_coa->delta5_desaturase cox1_cox2 COX-1 / COX-2 eicosatrienoyl_coa->cox1_cox2 arachidonoyl_coa Arachidonoyl-CoA delta5_desaturase->arachidonoyl_coa cox_lox COX / LOX arachidonoyl_coa->cox_lox prostaglandins_leukotrienes Pro-inflammatory Prostaglandins & Leukotrienes cox_lox->prostaglandins_leukotrienes pg_series1 Prostaglandin E1 (PGE1) cox1_cox2->pg_series1 anti_inflammatory_effects Anti-inflammatory Effects pg_series1->anti_inflammatory_effects

Caption: Simplified metabolic pathways of this compound.

References

Technical Support Center: Analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency and overall analysis of this and other long-chain polyunsaturated fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the ionization efficiency of this compound crucial for its analysis?

A1: this compound, like other long-chain acyl-CoAs, can be challenging to analyze effectively by mass spectrometry due to its inherent chemical properties. Enhancing ionization efficiency is critical for several reasons:

  • Increased Sensitivity: Improved ionization leads to higher signal intensity, which is essential for detecting and quantifying low-abundance species in complex biological samples.

  • Improved Accuracy and Precision: Stronger signals result in better counting statistics and more reliable quantitative data.

  • Enhanced Structural Elucidation: Efficient ionization can lead to more informative fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the confident identification of the molecule and its isomers.

Q2: What are the primary strategies for enhancing the ionization efficiency of long-chain polyunsaturated fatty acyl-CoAs?

A2: The most effective and widely used strategy is chemical derivatization .[1][2][3] This involves chemically modifying the this compound molecule to attach a functional group that is more readily ionized. This approach can significantly improve the peak shape, chromatographic performance, and sensitivity of the analysis.[2] Another key strategy involves optimizing the mass spectrometry source conditions and liquid chromatography parameters.

Q3: What are some common derivatization reagents used for this purpose?

A3: A variety of derivatization reagents have been developed to enhance the ionization efficiency of fatty acids and their CoA esters.[4][5] These reagents typically target the carboxyl group or other functional groups. Some common classes of reagents include:

  • Primary and Secondary Amines: These can be used to introduce a readily protonatable site for enhanced positive ion mode analysis.

  • Aromatic Amines and Hydrazines: These can also improve ionization and may offer advantages in terms of fragmentation.

  • Charge-Switch Derivatization Reagents: These reagents can reverse the typical charge state of the analyte, for example, allowing for detection in the positive ion mode with higher sensitivity.[2][3] An example is the use of 3-(chlorosulfonyl)benzoic acid which allows for detection in the negative ion mode with high stability and ionization efficiency.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Ionization Inherently low ionization efficiency of the native molecule.Implement a chemical derivatization strategy to introduce a more ionizable group.[1][3] Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature.
Ion suppression from matrix components.Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids.[6]
Poor Peak Shape / Tailing Suboptimal chromatographic conditions.Optimize the liquid chromatography (LC) method. A C18 reversed-phase column is often effective for separating long-chain acyl-CoAs.[6][7] Adjusting the mobile phase gradient and composition can significantly improve peak shape.
Inconsistent Results / Poor Reproducibility Degradation of the acyl-CoA analyte.Handle samples quickly on ice and store them at -80°C to prevent degradation. Reconstitute dried samples in an appropriate solvent, such as 50% methanol (B129727), immediately before analysis.[6][8]
Matrix effects varying between samples.Utilize a stable isotope-labeled internal standard corresponding to this compound to normalize for variations in sample preparation and matrix effects.
Difficulty in Structural Confirmation Insufficient fragmentation in MS/MS.Chemical derivatization can alter fragmentation patterns to yield more informative product ions.[1] Optimize collision energy in your MS/MS method to achieve the desired fragmentation.

Experimental Protocols

Protocol 1: General Sample Preparation for Acyl-CoA Analysis

This protocol outlines a general procedure for the extraction of acyl-CoAs from cellular samples.

  • Cell Harvesting and Lysis:

    • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 2 mL of cold methanol and incubate at -80°C for 15 minutes.[8]

    • Scrape the cell lysate and centrifuge at 15,000 x g for 5 minutes at 4°C.[8]

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Add 1 mL of acetonitrile (B52724) and evaporate the solvent in a vacuum concentrator.[8]

  • Reconstitution:

    • Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.[8]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

This protocol provides a starting point for developing an LC-MS/MS method.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.[9]

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to ensure separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI) is often preferred for acyl-CoAs.[7][10]

    • MS Parameters: Optimize the following for your specific instrument:

      • Capillary voltage: ~3.2 kV[8]

      • Cone voltage: ~45 V[8]

      • Desolvation gas flow: ~500 L/h[8]

      • Desolvation temperature: ~500°C[8]

      • Source temperature: ~120°C[8]

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs and can be used for precursor ion or neutral loss scans to identify potential acyl-CoA species.[7]

Visualizations

Signaling and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample extraction Extraction of Acyl-CoAs sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup derivatization Chemical Derivatization cleanup->derivatization lc_separation LC Separation derivatization->lc_separation Inject Derivatized Sample ms_detection MS Detection (ESI) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis quantification Quantification data_analysis->quantification identification Structural Identification data_analysis->identification

Caption: Experimental workflow for enhancing acyl-CoA analysis.

troubleshooting_logic start Low Signal Intensity? check_derivatization Is derivatization applied? start->check_derivatization Yes apply_derivatization Apply Chemical Derivatization start->apply_derivatization No optimize_ms Optimize MS Source Parameters check_derivatization->optimize_ms Yes apply_derivatization->optimize_ms check_sample_cleanup Is sample cleanup sufficient? optimize_ms->check_sample_cleanup improve_cleanup Improve Sample Cleanup (SPE) check_sample_cleanup->improve_cleanup No check_lc Review LC Method check_sample_cleanup->check_lc Yes improve_cleanup->check_lc end Signal Improved check_lc->end

Caption: Troubleshooting logic for low signal intensity issues.

References

dealing with co-eluting peaks in Dihomo-α-Linolenic Acid-CoA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihomo-γ-Linolenic Acid-CoA (DGLA-CoA) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in DGLA-CoA analysis?

Co-elution in DGLA-CoA chromatography can stem from several factors. The most common include the presence of structurally similar isomers, inadequate chromatographic separation, and issues with sample preparation.[1][2] In lipid analysis, even with long gradients, co-eluting structural isomers are often observed.[2] Sample preparation is also a critical step that can introduce complexity and the potential for co-elution.[1]

Q2: How can I confirm that I have co-eluting peaks and not just a broad peak?

To confirm co-elution, you can use a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can assess peak purity by comparing UV spectra across the peak; non-identical spectra suggest an impure peak.[3] Similarly, an MS detector can reveal different mass spectra across a single chromatographic peak, confirming the presence of multiple components.[3][4] Visual inspection of the chromatogram for peak shoulders or asymmetry can also indicate co-elution.[4]

Q3: What are the initial steps I should take to troubleshoot co-elution?

Start with a systematic assessment of your method. First, confirm peak purity using your detector.[3] Then, perform a blank run to check for system contamination.[3] Finally, review your sample preparation procedure to ensure its effectiveness and consistency.[1][3]

Q4: Can my sample extraction method contribute to co-elution?

Yes, the extraction method significantly influences the complexity of the lipid extract. A broad extraction technique like liquid-liquid extraction (LLE) might co-extract a wide range of lipid classes, increasing the likelihood of co-elution.[1] In contrast, solid-phase extraction (SPE) can fractionate lipids, reducing sample complexity and minimizing co-elution.[1][5]

Q5: Are there specific isomers of DGLA-CoA that are known to co-elute?

Dihomo-γ-linolenic acid is an omega-6 fatty acid (20:3n-6).[6] Its isomers, such as positional isomers of the double bonds, can be challenging to separate. For instance, DGLA (an ω-6, 9, 12 eicosatrienoic acid) and sciadonic acid (an ω-6, 9, 15 eicosatrienoic acid) are isomers that could potentially co-elute, although their different double bond positions can be exploited for separation.[7] The elution order of polyunsaturated fatty acids is often determined by the position of the double bonds.[7]

Troubleshooting Guides

Guide 1: Optimizing Chromatographic Conditions to Resolve Co-eluting Peaks

If you have confirmed co-elution, optimizing your liquid chromatography (LC) method is the most effective next step.[1] The key is to adjust parameters that influence chromatographic resolution: capacity factor, selectivity, and efficiency.[1][3]

1. Modify the Mobile Phase Gradient: A shallow gradient, which involves a slower increase in the organic solvent concentration, can significantly improve the separation of closely eluting compounds like DGLA-CoA and its isomers.[1][8]

Table 1: Effects of Gradient Modifications on Lipid Separation

Parameter ChangeEffect on SeparationTypical Application
Slower Gradient Ramp Increases analysis time but improves resolution for most lipids.Resolving complex mixtures of isomers (e.g., cis/trans fatty acids).[1]
Lower Initial % Organic Increases retention of early-eluting polar lipids.Separating lysophospholipids from the solvent front.[1]
Introduce Isocratic Hold Can improve separation for compounds eluting during the hold.Targeting a specific region of the chromatogram with known co-elution.[1]

2. Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.[1] Increasing the temperature generally shortens retention times and produces sharper peaks. It's recommended to test a range of temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal separation for your specific analytes.[1]

3. Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different chemistry. Phenyl-hexyl or C8 columns may offer different selectivity for lipids.[8] For enantiomeric separations, a chiral stationary phase is necessary.[9][10][11]

Table 2: Comparison of Stationary Phases for Lipid Analysis

Stationary PhaseSeparation PrincipleBest Suited For
C18, C8 Hydrophobicity (chain length, double bonds)General lipid profiling.[1][8]
Phenyl-Hexyl π-π interactions with double bondsSeparation of unsaturated fatty acids.[8]
Chiral Phases Enantioselective interactionsSeparation of enantiomers.[9][11]
Guide 2: Advanced Separation Techniques for Persistent Co-elution

When optimizing a one-dimensional LC method is insufficient, more advanced techniques may be required.

1. Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, a 2D-LC setup can provide comprehensive separation.[8] This often involves coupling a normal-phase or HILIC separation (based on headgroup polarity) to a reversed-phase separation (based on hydrophobicity).[8]

2. Chiral Chromatography: To separate enantiomers of DGLA-CoA or its metabolites, chiral chromatography is essential.[9][11] This can be achieved using a chiral stationary phase (CSP).[9][12]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a general method and may require optimization for your specific sample type.[5][13]

Materials:

  • Frozen tissue sample (~50-100 mg)[5]

  • Pre-chilled 100 mM potassium phosphate (B84403) buffer (pH 4.9)[5][13]

  • Pre-chilled acetonitrile (B52724) (ACN) and isopropanol[5]

  • Internal standard (e.g., Heptadecanoyl-CoA)[14]

  • Homogenizer[5]

  • Centrifuge[5]

Procedure:

  • Weigh 50-100 mg of frozen tissue and immediately place it in a tube with 1 mL of ice-cold potassium phosphate buffer containing the internal standard.[5]

  • Homogenize the tissue on ice until no visible particles remain.[5]

  • Add 2 mL of a pre-chilled 1:1 (v/v) mixture of acetonitrile and isopropanol.[5]

  • Vortex vigorously for 5 minutes.[5]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[5]

  • Carefully collect the supernatant containing the acyl-CoAs.[5]

  • For further purification, proceed to solid-phase extraction.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

Procedure:

  • Condition a weak anion exchange SPE column with 3 mL of methanol (B129727), followed by 3 mL of water.[14]

  • Load the supernatant from the tissue extraction onto the conditioned SPE cartridge.[5]

  • Wash the cartridge with 2 mL of water, followed by 2 mL of 2% aqueous ammonia (B1221849).[5]

  • Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.[5]

  • Dry the eluate under a gentle stream of nitrogen.[5][14]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[5]

Visualizations

Troubleshooting_Workflow Start Co-elution Suspected (Peak Shouldering/Broadening) Confirm Confirm Peak Purity (DAD/MS) Start->Confirm System_Check Check for System Contamination (Blank Run) Confirm->System_Check Impurity Confirmed Sample_Prep Review Sample Preparation (Extraction, Derivatization) System_Check->Sample_Prep Optimize_LC Optimize LC Method Sample_Prep->Optimize_LC System & Sample Prep OK Gradient Adjust Gradient Optimize_LC->Gradient Resolution Still Poor Temperature Adjust Temperature Gradient->Temperature Resolved Peaks Resolved Gradient->Resolved Success Stationary_Phase Change Stationary Phase Temperature->Stationary_Phase Temperature->Resolved Success Advanced_Tech Employ Advanced Techniques Stationary_Phase->Advanced_Tech Co-elution Persists Stationary_Phase->Resolved Success TwoD_LC 2D-LC Advanced_Tech->TwoD_LC Complex Sample Chiral_LC Chiral Chromatography Advanced_Tech->Chiral_LC Enantiomers Suspected TwoD_LC->Resolved Success Chiral_LC->Resolved Success

Caption: A logical workflow for troubleshooting co-eluting peaks.

DGLA_Metabolism cluster_n6 Omega-6 Pathway cluster_products Metabolic Products LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA Elongase GLA_CoA GLA-CoA GLA->GLA_CoA AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase PG1 Prostaglandins (Series 1) DGLA->PG1 COX HETrE 15-HETrE DGLA->HETrE 15-LOX DGLA_CoA DGLA-CoA DGLA->DGLA_CoA PG2 Prostaglandins (Series 2) AA->PG2 COX LT4 Leukotrienes (Series 4) AA->LT4 5-LOX AA_CoA AA-CoA AA->AA_CoA

Caption: Metabolic pathway of DGLA and potential co-eluting acyl-CoAs.

References

Technical Support Center: 11Z,14Z,17Z-Eicosatrienoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its quantification, with a focus on calibration curve issues.

Troubleshooting Guides

This section addresses specific problems you might encounter when generating a calibration curve for this compound using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

Question: My calibration curve for this compound has a low coefficient of determination (R² < 0.99). What are the potential causes and solutions?

Answer: A low R² value indicates a poor fit of the data points to the linear regression model. Common causes and their respective solutions are outlined below:

Potential Cause Troubleshooting Steps & Solutions
Inaccurate Standard Preparation Errors in the serial dilution of your this compound standard are a frequent source of non-linearity.[1][2] • Solution: Carefully prepare fresh calibration standards using calibrated pipettes and high-purity solvents.[2] It is advisable to prepare a new set of standards from a separate stock solution to confirm the accuracy of the dilutions.
Inappropriate Calibration Range The selected concentration range may exceed the linear dynamic range of the mass spectrometer.[1] • Solution: Narrow the concentration range of your calibration standards. If a broad dynamic range is required, consider using a weighted linear regression or a quadratic curve fit, though non-linearity can indicate other issues.[1]
Analyte Instability Long-chain polyunsaturated acyl-CoAs can be prone to degradation through oxidation or enzymatic activity, especially at low concentrations. • Solution: Prepare standards fresh and keep them on ice or in a cooled autosampler. Minimize the time between preparation and analysis. Ensure the analyte is stored correctly, typically at -20°C or lower for long-term stability.[3][4]
Matrix Effects Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[1] • Solution: Improve sample preparation to remove interfering components using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[1][5]
Issue 2: High Variability and Poor Reproducibility at Low Concentrations

Question: I'm observing high variability in the signal for my lowest calibration points. Why is this happening and how can I improve it?

Answer: High variability at the lower limit of quantitation (LLOQ) is often due to issues with analyte adsorption, background noise, or inconsistent sample handling.

Potential Cause Troubleshooting Steps & Solutions
Adsorption to Surfaces Long-chain acyl-CoAs are amphipathic molecules that can adsorb to plasticware and glass surfaces, leading to significant analyte loss at low concentrations. • Solution: Use low-adsorption vials and pipette tips (e.g., siliconized or polypropylene). Adding a small percentage of a competing agent like bovine serum albumin (BSA) to the solvent can help reduce non-specific binding.
Background Interference Chemical noise or contamination in the LC-MS system can interfere with the detection of low-abundance analytes.[6] • Solution: Run a solvent blank to check for contamination in the mobile phase, solvents, or the system itself.[1] Ensure you are using high-purity solvents (e.g., LC-MS grade).
Inconsistent Pipetting Small volume inconsistencies during the preparation of low-concentration standards can lead to large relative errors.[2][7] • Solution: Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes.[2] Prepare a larger volume of the lowest concentration standard to minimize pipetting errors.
Issue 3: Low Signal Intensity or Poor Peak Shape

Question: The peak for this compound is very small, broad, or tailing. What could be the problem?

Answer: Poor signal and peak shape can stem from a variety of factors including issues with the mobile phase, the analytical column, or the mass spectrometer source conditions.[6][8]

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Mobile Phase The pH and composition of the mobile phase are critical for the retention and ionization of acyl-CoAs.[8] • Solution: For reversed-phase chromatography of acyl-CoAs, mobile phases often contain an ion-pairing agent or a buffer like ammonium (B1175870) acetate.[8] Adjusting the pH can improve peak shape. For example, using a slightly alkaline mobile phase with ammonium hydroxide (B78521) can improve peak shape for these acidic molecules.[8]
Column Contamination or Degradation Repeated injections of biological extracts can lead to a buildup of material on the analytical column, causing peak distortion.[8] • Solution: Implement a column wash step in your gradient to clean the column after each run.[8] If the problem persists, try flushing the column with a strong solvent or replace it if it has reached the end of its lifespan. Using a guard column is also recommended.[9]
Poor Ionization Efficiency The electrospray ionization (ESI) source parameters may not be optimized for this compound. • Solution: Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows by infusing a standard solution of the analyte.[10] Long-chain acyl-CoAs are typically analyzed in positive ion mode.[10]
Analyte Degradation in Source Thermally labile compounds can degrade in the high-temperature environment of the ESI source. • Solution: Reduce the capillary or source temperature to the lowest setting that still allows for efficient desolvation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound standards?

A1: this compound, like other polyunsaturated lipids, is susceptible to oxidation. It should be stored at -20°C or, for long-term stability, at -80°C.[3][4] It is often supplied in a solution containing an antioxidant like BHT. When preparing solutions, use solvents purged with an inert gas like argon or nitrogen and store in tightly sealed vials to minimize exposure to air.

Q2: What type of internal standard is best for the quantification of this compound?

A2: The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same matrix effects, providing the most accurate correction.[5] If a specific SIL standard is unavailable, a SIL analog from the same lipid class or a non-endogenous odd-chain acyl-CoA (e.g., C17:0-CoA) can be used, but its performance must be carefully validated.[5][10]

Q3: My calibration curve has a negative intercept. What does this indicate?

A3: A negative intercept can occur if the blank sample reading is higher than some of the low-concentration standards. This might be due to contamination in the blank or an issue with peak integration where the baseline is incorrectly set.[1] Re-run the blank and low-concentration standards, and carefully re-evaluate the peak integration parameters.[1]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

This protocol describes the preparation of a set of calibration standards for this compound for LC-MS analysis.

Materials:

  • This compound standard (e.g., 1 mg/mL in ethanol)

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C-Palmitoyl-CoA

  • LC-MS grade methanol, acetonitrile, and water

  • Calibrated micropipettes and low-adsorption tips

  • Low-adsorption autosampler vials

Procedure:

  • Prepare a Stock Solution (e.g., 100 µg/mL):

    • Allow the commercial standard to equilibrate to room temperature.

    • Accurately dilute the commercial standard in a suitable solvent (e.g., 50:50 methanol:water) to create a high-concentration stock solution.

  • Prepare an Internal Standard Working Solution (e.g., 10 µg/mL):

    • Dilute the IS stock solution to a concentration that is similar to the expected mid-range of the calibration curve.

  • Serial Dilution for Calibration Curve:

    • Perform serial dilutions of the 100 µg/mL stock solution to prepare calibration standards at concentrations such as 1000, 500, 250, 100, 50, 25, 10, and 1 ng/mL.

    • For each standard, add a constant amount of the IS working solution.

    • The final solvent composition of the standards should match the initial mobile phase conditions of your LC method as closely as possible to ensure good peak shape.[9]

  • Prepare Blank and Zero Samples:

    • Blank: Prepare a sample containing only the solvent.

    • Zero Sample (Blank + IS): Prepare a sample containing the solvent and the internal standard. This is used to check for interference at the retention time of the analyte.

Protocol 2: Generic LC-MS/MS Method for Long-Chain Acyl-CoAs

This method provides a starting point for the analysis of this compound. Optimization will be required for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

Parameter Typical Setting
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-20 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

Parameter Typical Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Spray Voltage 3.5 - 4.5 kV[10]
Capillary Temperature 275 - 350 °C[10]
Sheath/Nebulizer Gas Nitrogen
MRM Transitions To be determined by infusing the standard. Precursor ion will be [M+H]⁺. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety.

Visualizations

G Troubleshooting Workflow for Poor Calibration Curve Linearity start Start: Poor Linearity (R² < 0.99) check_standards Are standards freshly and accurately prepared? start->check_standards remake_standards Action: Prepare fresh standards using calibrated equipment. check_standards->remake_standards No check_range Is the concentration range appropriate for the instrument? check_standards->check_range Yes remake_standards->check_range adjust_range Action: Narrow the concentration range or use a weighted regression. check_range->adjust_range No check_stability Is the analyte stable during the analytical run? check_range->check_stability Yes adjust_range->check_stability improve_stability Action: Use cooled autosampler, minimize run time, check storage. check_stability->improve_stability No check_matrix Are matrix effects suspected? check_stability->check_matrix Yes improve_stability->check_matrix improve_cleanup Action: Enhance sample cleanup (SPE/LLE) or use SIL-IS. check_matrix->improve_cleanup Yes end End: Linearity Improved check_matrix->end No improve_cleanup->end

Caption: A decision tree for troubleshooting poor calibration curve linearity.

G Simplified Metabolic Context of Eicosatrienoyl-CoA cluster_fatty_acid_activation Fatty Acid Activation ETA 11Z,14Z,17Z-Eicosatrienoic Acid (Free Fatty Acid) Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase (LACS) ETA->Acyl_CoA_Synthetase + ATP + CoA-SH ET_CoA This compound Acyl_CoA_Synthetase->ET_CoA Beta_Oxidation β-Oxidation (Energy Production) ET_CoA->Beta_Oxidation Lipid_Synthesis Incorporation into Complex Lipids (e.g., Phospholipids, TAGs) ET_CoA->Lipid_Synthesis Elongation_Desaturation Further Elongation/ Desaturation ET_CoA->Elongation_Desaturation

Caption: Simplified overview of the activation and metabolic fate of Eicosatrienoyl-CoA.

References

Validation & Comparative

A Comparative Guide to the Metabolic Validation of 11Z,14Z,17Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathway of 11Z,14Z,17Z-eicosatrienoyl-CoA, an intermediate in the omega-3 fatty acid metabolic cascade, with the competing omega-6 fatty acid pathway. The information presented herein is supported by experimental data to aid researchers in designing and interpreting studies related to fatty acid metabolism and its therapeutic modulation.

Metabolic Pathway Overview: Omega-3 vs. Omega-6

The biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) from essential fatty acids, alpha-linolenic acid (ALA; omega-3) and linoleic acid (LA; omega-6), is a critical metabolic process. These two pathways compete for the same set of desaturase and elongase enzymes.[1][2] this compound is the activated form of 11Z,14Z,17Z-eicosatrienoic acid (ETA), a key intermediate in the omega-3 pathway.

The metabolic conversion of ALA to ETA involves a series of elongation and desaturation steps. Similarly, the omega-6 pathway converts LA into arachidonic acid (ARA). The enzymes involved, primarily fatty acid desaturases (FADS) and elongases of very-long-chain fatty acids (ELOVL), exhibit preferences for omega-3 substrates, though the overall flux is influenced by the dietary ratio of omega-3 to omega-6 fatty acids.[3][4]

Quantitative Comparison of Metabolic Efficiency

The efficiency of the conversion of ALA to downstream omega-3 fatty acids, including the precursor to this compound, is a critical parameter in understanding the metabolic output of this pathway. The ratio of omega-6 to omega-3 fatty acids in the diet significantly impacts this conversion rate due to substrate competition.

A study using human hepatoma cells incubated with varying ratios of 13C-labeled linoleic acid ([13C]LA) and alpha-linolenic acid ([13C]ALA) provides quantitative insight into this competition. The maximum conversion of ALA to eicosapentaenoic acid (EPA), a downstream product of ETA, was observed at a LA/ALA ratio of 1:1.[5]

Table 1: Conversion Efficiency of [13C]ALA to [13C]EPA and [13C]DHA in Human Hepatoma Cells at Different LA/ALA Ratios [5]

[13C]LA / [13C]ALA Ratio% of Recovered [13C]ALA Converted to [13C]EPA% of Recovered [13C]ALA Converted to [13C]DHA
0:1 (100µM ALA)16.0%0.5%
1:1 (50µM each)17.0%0.7%
2:114.0%0.6%
4:111.0%0.4%
10:17.0%0.2%

Data adapted from a study on human hepatoma cells incubated with labeled fatty acids.[5]

These data demonstrate that a lower ratio of omega-6 to omega-3 fatty acids enhances the conversion of ALA to longer-chain omega-3 PUFAs. In vivo studies in humans have shown that the conversion efficiency of ALA to EPA is estimated to be between 8% and 12%, and to DHA is around 1%.[6] Another study in young women who ingested 700 mg of [U-13C]ALA reported an estimated net fractional inter-conversion of ALA to EPA of 21%.[7]

Experimental Protocols for Pathway Validation

Validating the metabolic flux through the this compound pathway requires robust analytical methods. Stable isotope tracing coupled with mass spectrometry is a powerful technique for this purpose.

Protocol 1: Stable Isotope Tracing of Fatty Acid Metabolism in Cultured Cells

This protocol is adapted from methodologies used to study fatty acid metabolism in vitro.[5][8]

1. Cell Culture and Isotope Labeling:

  • Culture human hepatoma cells (e.g., HepG2) in a suitable medium.

  • Prepare labeling media containing known concentrations of stable isotope-labeled fatty acids, such as [U-13C]alpha-linolenic acid, complexed with fatty acid-free bovine serum albumin (BSA).

  • Incubate the cells with the labeling medium for a defined period (e.g., 24-72 hours) to allow for the uptake and metabolism of the labeled fatty acids.

2. Lipid Extraction:

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Harvest the cells and perform a total lipid extraction using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).[9]

  • Add an internal standard, such as a deuterated fatty acid, to the extraction solvent for quantification.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

3. Fatty Acid Derivatization for GC-MS Analysis:

  • Dry the lipid extract under a stream of nitrogen.

  • Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubating with 14% boron trifluoride in methanol at 100°C for 1 hour.

  • Extract the FAMEs with hexane.

4. GC-MS Analysis:

  • Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column for FAME separation.

  • The mass spectrometer can be operated in electron ionization (EI) mode to obtain fragmentation patterns for identification and in selected ion monitoring (SIM) mode for quantification of the labeled and unlabeled fatty acids.

Protocol 2: Analysis of Fatty Acyl-CoAs by LC-MS/MS

Direct measurement of fatty acyl-CoAs can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Harvest cells and rapidly quench metabolism using cold methanol.

  • Extract metabolites, including fatty acyl-CoAs, using a suitable solvent system (e.g., acetonitrile:methanol:water).

  • Incorporate an internal standard, such as a 13C-labeled fatty acyl-CoA, for accurate quantification.

2. LC-MS/MS Analysis:

  • Separate the fatty acyl-CoAs using reverse-phase liquid chromatography.

  • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific for each fatty acyl-CoA species.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the omega-3 and omega-6 metabolic pathways and a general workflow for their experimental validation.

Omega_3_Metabolic_Pathway ALA Alpha-Linolenic Acid (ALA) (18:3n-3) ALA_CoA ALA-CoA ALA->ALA_CoA Acyl-CoA Synthetase SDA_CoA Stearidonic Acid-CoA (18:4n-3) ALA_CoA->SDA_CoA Δ6-Desaturase (FADS2) ETA_CoA This compound (20:3n-3-CoA) ALA_CoA->ETA_CoA Elongase (ELOVL5/2) ET_CoA Eicosatetraenoyl-CoA (20:4n-3) SDA_CoA->ET_CoA Elongase (ELOVL5) EPA_CoA Eicosapentaenoyl-CoA (EPA-CoA) (20:5n-3) ETA_CoA->EPA_CoA Δ8-Desaturase or Δ5-Desaturase (FADS1) ET_CoA->EPA_CoA Δ5-Desaturase (FADS1) DPA_CoA Docosapentaenoyl-CoA (DPA-CoA) (22:5n-3) EPA_CoA->DPA_CoA Elongase (ELOVL2/5) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) (22:6n-3) DPA_CoA->DHA_CoA Δ6-Desaturase (FADS2) Peroxisomal β-oxidation

Caption: The metabolic pathway of omega-3 fatty acids.

Omega_6_Metabolic_Pathway LA Linoleic Acid (LA) (18:2n-6) LA_CoA LA-CoA LA->LA_CoA Acyl-CoA Synthetase GLA_CoA Gamma-Linolenic Acid-CoA (18:3n-6) LA_CoA->GLA_CoA Δ6-Desaturase (FADS2) DGLA_CoA Dihomo-Gamma-Linolenic Acid-CoA (20:3n-6) GLA_CoA->DGLA_CoA Elongase (ELOVL5) AA_CoA Arachidonoyl-CoA (AA-CoA) (20:4n-6) DGLA_CoA->AA_CoA Δ5-Desaturase (FADS1)

Caption: The metabolic pathway of omega-6 fatty acids.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture with Stable Isotope Labeled Fatty Acids lipid_extraction Total Lipid Extraction cell_culture->lipid_extraction derivatization Derivatization to FAMEs lipid_extraction->derivatization lcms LC-MS/MS Analysis (for Acyl-CoAs) lipid_extraction->lcms gcms GC-MS Analysis derivatization->gcms quantification Quantification of Labeled Metabolites gcms->quantification lcms->quantification flux_analysis Metabolic Flux Analysis quantification->flux_analysis

Caption: Experimental workflow for fatty acid metabolic flux analysis.

References

Confirming the Identity of 11Z,14Z,17Z-Eicosatrienoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 11Z,14Z,17Z-eicosatrienoyl-CoA in biological samples, supported by experimental data and detailed protocols.

The accurate identification and quantification of specific fatty acyl-CoA species, such as this compound, are critical for understanding their roles in various metabolic pathways, including fatty acid metabolism and signaling cascades. The choice of analytical technique significantly impacts the reliability and sensitivity of these measurements. This guide compares the performance of the most robust available methods, highlighting their strengths and weaknesses to aid researchers in selecting the optimal approach for their studies.

Comparison of Analytical Methodologies

The primary method for the definitive identification of acyl-CoAs is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers superior sensitivity and specificity compared to other methods.[1] While alternative techniques exist, they often present limitations in terms of specificity and the need for chemical derivatization.

Analytical TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of the intact molecule and its fragments.High sensitivity and specificity.[2][3] Provides structural information.[3] Amenable to a wide range of acyl-CoA species.[3]Higher instrument cost. Potential for ion suppression from matrix components.[4]
LC-UV Chromatographic separation followed by detection based on UV absorbance of the CoA moiety.Relatively simple and accessible instrumentation.Less specific, potential for co-eluting interferences.[1] Lower sensitivity compared to LC-MS/MS.[1]
GC-MS Gas chromatographic separation of volatile derivatives followed by mass analysis.High chromatographic resolution for volatile compounds.Requires derivatization of the non-volatile acyl-CoA.[1] The derivatization process can introduce variability.[1]
LC-Fluorescence Chromatographic separation followed by detection of fluorescent derivatives.Can be highly sensitive with appropriate derivatizing agents.Requires derivatization as native acyl-CoAs are not highly fluorescent.[1] The derivatization step adds complexity.[1]

Experimental Protocols

Key Experiment: Identification and Quantification by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in mammalian cell cultures.

1. Sample Preparation (Lipid Extraction)

  • Wash cultured cells (approximately 1-10 million) twice with cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold methanol (B129727) and scrape the cells.

  • Transfer the cell lysate to a glass tube and add an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Add 500 µL of water and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Collect the upper organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/acetonitrile) for LC-MS/MS analysis.[4]

2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for acyl-CoA separation.

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the acyl-CoAs based on their hydrophobicity. The retention time increases with the length of the fatty acid chain and decreases with the number of double bonds.[4]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used for the detection of acyl-CoAs.[3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.[4][5] This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation.

  • Precursor and Product Ions: The specific m/z values for the precursor and product ions of this compound would need to be determined using a standard compound. For long-chain acyl-CoAs, characteristic product ions corresponding to the CoA moiety are often monitored.[3]

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

Visualizations

Experimental Workflow for Acyl-CoA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample InternalStandard Internal Standard Spiking BiologicalSample->InternalStandard Extraction Lipid Extraction Drying Drying Extraction->Drying InternalStandard->Extraction Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry (MS/MS) LC->MS PeakIntegration Peak Integration MS->PeakIntegration Identification Identification MS->Identification Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for the analysis of this compound.

Simplified Fatty Acid Beta-Oxidation Pathway

beta_oxidation FattyAcid 11Z,14Z,17Z-Eicosatrienoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase EicosatrienoylCoA This compound AcylCoA_Synthetase->EicosatrienoylCoA BetaOxidation Mitochondrial Beta-Oxidation EicosatrienoylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Simplified pathway showing the activation of the fatty acid.

References

A Comparative Analysis of the Biological Activities of 11Z,14Z,17Z-Eicosatrienoyl-CoA and EPA-CoA

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid metabolism and cellular signaling, the roles of various fatty acyl-CoA molecules are of paramount interest to researchers in biochemistry, pharmacology, and drug development. This guide provides a detailed comparison of the biological activities of two key omega-3 fatty acyl-CoA molecules: 11Z,14Z,17Z-Eicosatrienoyl-CoA and Eicosapentaenoyl-CoA (EPA-CoA). While direct comparative studies on the CoA esters are limited, this analysis draws upon the well-documented activities of their corresponding free fatty acids, 11Z,14Z,17Z-Eicosatrienoic Acid (Dihomo-α-Linolenic Acid) and Eicosapentaenoic Acid (EPA), which are the precursors to their activated CoA forms.

Overview of this compound and EPA-CoA

Both this compound and EPA-CoA are derived from omega-3 polyunsaturated fatty acids and play significant roles in metabolic pathways. 11Z,14Z,17Z-Eicosatrienoic Acid is a less common 20-carbon omega-3 fatty acid with three double bonds. In contrast, EPA is a well-known 20-carbon omega-3 fatty acid with five double bonds, abundant in fatty fish and fish oil supplements. Their activated CoA forms are crucial intermediates in various cellular processes.

Comparative Biological Activities

The primary distinction in the biological activity of these two molecules lies in their influence on the eicosanoid synthesis pathway and fatty acid metabolism. 11Z,14Z,17Z-Eicosatrienoic Acid is recognized as a potent inhibitor of the enzymes responsible for converting dietary 18-carbon fatty acids into 20-carbon eicosanoid precursors.[1][2][3] This inhibitory action can modulate the pool of available precursors for signaling molecules.

EPA, and by extension EPA-CoA, is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of the 3-series prostaglandins (B1171923) and thromboxanes, and the 5-series leukotrienes. These eicosanoids are generally less inflammatory than those derived from the omega-6 fatty acid, arachidonic acid.[4][5] Furthermore, EPA has been shown to inhibit triglyceride synthesis in the liver and reduce inflammation through various mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs).[4][6][7]

The following table summarizes the key comparative biological activities:

Biological ActivityThis compound (from Dihomo-α-Linolenic Acid)EPA-CoA (from Eicosapentaenoic Acid)
Enzyme Inhibition Potent inhibitor of fatty acid elongation and desaturation enzymes[1][2][3]Competitive inhibitor of arachidonic acid metabolism by COX and LOX enzymes
Eicosanoid Production Reduces the pool of precursors for eicosanoid synthesisPrecursor to anti-inflammatory eicosanoids (prostaglandin E3, thromboxane (B8750289) A3, leukotriene B5)[5]
Lipid Metabolism Modulates fatty acid composition by inhibiting desaturasesInhibits hepatic triglyceride synthesis[6] and promotes fatty acid oxidation via PPAR activation[4]
Gene Expression Limited direct evidenceActivates nuclear receptors like PPARs, influencing genes involved in lipid metabolism and inflammation[4][7]
Cell Membrane Effects May alter membrane composition due to its effects on fatty acid metabolismIncorporates into cell membranes, affecting fluidity and the function of membrane-bound proteins[4]

Signaling Pathways and Metabolic Roles

The distinct biological activities of this compound and EPA-CoA can be visualized through their respective roles in cellular signaling and metabolic pathways.

cluster_legend Legend C18_FA Dietary C18 ω-3 Fatty Acids (e.g., α-Linolenic Acid) Elongase Elongase Enzymes C18_FA->Elongase Elongation Desaturase Desaturase Enzymes (e.g., Δ6-desaturase) Elongase->Desaturase Intermediate Steps Eicosanoid_Precursors Eicosanoid Precursors (e.g., Arachidonic Acid) Desaturase->Eicosanoid_Precursors ETA_CoA This compound Inhibition Inhibition ETA_CoA->Inhibition Inhibition->Elongase Inhibition->Desaturase EPA Eicosapentaenoic Acid (EPA) ACSL Acyl-CoA Synthetase EPA->ACSL EPA_CoA EPA-CoA ACSL->EPA_CoA COX_LOX COX & LOX Enzymes EPA_CoA->COX_LOX PPARs PPARs EPA_CoA->PPARs Activation Inhibition2 Inhibition EPA_CoA->Inhibition2 Anti_Inflammatory_Eicosanoids Anti-Inflammatory Eicosanoids (PGs, TXs, LTs) COX_LOX->Anti_Inflammatory_Eicosanoids Gene_Expression Modulation of Gene Expression (Lipid Metabolism & Inflammation) PPARs->Gene_Expression Triglyceride_Synthesis Hepatic Triglyceride Synthesis Inhibition2->Triglyceride_Synthesis mol Molecule enz Enzyme act_mol Active Molecule of Interest inhib_mol Inhibitory Molecule of Interest outcome Biological Outcome

Caption: Comparative signaling pathways of this compound and EPA-CoA.

Experimental Protocols

The biological activities described above are typically assessed using a variety of in vitro and in vivo experimental protocols.

Fatty Acid Desaturase and Elongase Inhibition Assay:

This assay measures the ability of a compound to inhibit the conversion of a radiolabeled fatty acid substrate.

  • Cell Culture: A suitable cell line expressing the desaturase and elongase enzymes of interest (e.g., hepatocytes) is cultured.

  • Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., 11Z,14Z,17Z-Eicosatrienoic Acid).

  • Substrate Addition: A radiolabeled substrate (e.g., [1-14C]α-linolenic acid) is added to the culture medium.

  • Lipid Extraction: After a defined incubation period, total lipids are extracted from the cells using a solvent system (e.g., chloroform:methanol).

  • Analysis: The fatty acid methyl esters are prepared and separated by gas chromatography or thin-layer chromatography. The radioactivity associated with the substrate and the product peaks is quantified to determine the percentage of inhibition.

Cyclooxygenase (COX) Activity Assay:

This assay determines the effect of a compound on the production of prostaglandins.

  • Enzyme Source: Purified COX-1 or COX-2 enzyme or cell lysates containing the enzymes are used.

  • Incubation: The enzyme is pre-incubated with the test compound (e.g., EPA) or a control vehicle.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid.

  • Quantification: The production of a specific prostaglandin (B15479496) (e.g., PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

PPAR Activation Assay (Reporter Gene Assay):

This assay measures the ability of a compound to activate PPARs.

  • Cell Transfection: A suitable cell line is co-transfected with an expression vector for the PPAR of interest (e.g., PPARα) and a reporter plasmid containing a PPAR response element linked to a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with the test compound (e.g., EPA) or a known PPAR agonist.

  • Lysis and Assay: After incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer. An increase in reporter activity indicates PPAR activation.

start Start: Cell Culture with Radiolabeled Substrate incubation Incubate with Test Compound (e.g., 11Z,14Z,17Z-Eicosatrienoic Acid) start->incubation extraction Lipid Extraction incubation->extraction separation Separation of Fatty Acids (GC or TLC) extraction->separation quantification Quantify Radioactivity of Substrate and Product separation->quantification end End: Determine % Inhibition quantification->end

Caption: Experimental workflow for a fatty acid desaturase inhibition assay.

Conclusion

References

A Comparative Guide to the Lipidomics of Omega-3 Acyl-CoAs: Unraveling the Roles of ALA-CoA, EPA-CoA, and DHA-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key omega-3 acyl-coenzyme A (acyl-CoA) molecules: alpha-linolenoyl-CoA (ALA-CoA), eicosapentaenoyl-CoA (EPA-CoA), and docosahexaenoyl-CoA (DHA-CoA). As the activated forms of dietary omega-3 fatty acids, these molecules are central to a variety of metabolic and signaling pathways. Understanding their distinct and overlapping functions is crucial for developing novel therapeutics targeting metabolic and inflammatory diseases. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways in which these molecules participate.

Data Presentation: Quantitative Comparison of Omega-3 Acyl-CoAs and Their Precursors

The direct quantification of endogenous omega-3 acyl-CoA levels in cells and tissues is technically challenging due to their low abundance and transient nature. The following table presents available quantitative data on the conversion of the precursor fatty acids and their incorporation into cellular lipids, which indirectly reflects the potential pool size of their respective acyl-CoAs.

ParameterAlpha-Linolenic Acid (ALA)Eicosapentaenoic Acid (EPA)Docosahexaenoic Acid (DHA)Reference
Conversion Efficiency in HepG2 Cells (% of initial ALA) N/A17%0.7%[1]
Incorporation into Human Endothelial Cells (nmol/10⁶ cells after 24h) Not Reported18.0 ± 0.9916.9 ± 0.97[2]
Effect on Adiponectin Secretion in 3T3-L1 Adipocytes (Effective Concentration) Not Reported100-200 µmol/L50-100 µmol/L[3]
Whole-Body Synthesis-Secretion Rate from ALA (mg/day in humans) N/A2.1 - 2.70.27 - 0.47[4]
Relative Abundance in Rat Heart after Infarction (% change vs. vehicle) Not ReportedGreater reduction in inflammatory markers than DHASignificant reduction in inflammatory markers[5]

Experimental Protocols

Accurate quantification and comparison of omega-3 acyl-CoAs necessitate meticulous experimental procedures. Below are detailed methodologies for their extraction and analysis.

Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological samples.

Materials:

  • Frozen tissue powder or cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone (B3395972)

  • Ice-cold 2% (v/v) 2-mercaptoethanol (B42355) in diethyl ether

  • Internal standard (e.g., C17:0-CoA)

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenize the frozen tissue powder or cell pellet in 1 mL of ice-cold 10% TCA in acetone containing a known amount of internal standard.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the pellet twice with 1 mL of ice-cold 2% 2-mercaptoethanol in diethyl ether to remove lipids.

  • After the final wash, briefly dry the pellet under a stream of nitrogen gas.

  • Resuspend the pellet in a suitable buffer for subsequent analysis (e.g., mobile phase A for LC-MS/MS).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of individual acyl-CoA species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 90:10 (v/v) acetonitrile:water

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • ALA-CoA: Precursor ion > Product ion (specific m/z values to be optimized)

    • EPA-CoA: Precursor ion > Product ion (specific m/z values to be optimized)

    • DHA-CoA: Precursor ion > Product ion (specific m/z values to be optimized)

    • Internal Standard-CoA: Precursor ion > Product ion (specific m/z values to be optimized)

  • Data Analysis: Quantify the concentration of each omega-3 acyl-CoA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualization of Pathways

Metabolic Pathway of Omega-3 Fatty Acid Activation and Elongation

The conversion of dietary ALA into the longer-chain omega-3 fatty acids EPA and DHA is a critical metabolic pathway. The activated acyl-CoA forms are the substrates for the elongase and desaturase enzymes.

Omega3_Metabolism cluster_activation Activation cluster_elongation_desaturation Elongation & Desaturation cluster_fates Metabolic Fates ALA α-Linolenic Acid (ALA) ALA_CoA ALA-CoA ALA->ALA_CoA ACSL SDA_CoA Stearidonoyl-CoA ALA_CoA->SDA_CoA Δ6-desaturase ETA_CoA Eicosatetraenoyl-CoA SDA_CoA->ETA_CoA Elongase EPA_CoA EPA-CoA ETA_CoA->EPA_CoA Δ5-desaturase DPA_CoA Docosapentaenoyl-CoA EPA_CoA->DPA_CoA Elongase Prostaglandins Prostaglandins EPA_CoA->Prostaglandins COX, LOX Leukotrienes Leukotrienes EPA_CoA->Leukotrienes COX, LOX Beta_Oxidation Beta_Oxidation EPA_CoA->Beta_Oxidation CPT1/2 Lipid_Synthesis Lipid_Synthesis EPA_CoA->Lipid_Synthesis GPAT, AGPAT DHA_CoA DHA-CoA DPA_CoA->DHA_CoA Δ6-desaturase (Peroxisomal β-oxidation) Resolvins Resolvins DHA_CoA->Resolvins LOX Protectins Protectins DHA_CoA->Protectins LOX DHA_CoA->Beta_Oxidation CPT1/2 DHA_CoA->Lipid_Synthesis GPAT, AGPAT

Caption: Metabolic conversion of ALA-CoA to EPA-CoA and DHA-CoA and their subsequent fates.

Differential Signaling of EPA-CoA and DHA-CoA via PPARγ

EPA and DHA, and by extension their acyl-CoA derivatives, are known to be ligands for the nuclear receptor PPARγ. However, they exhibit differential effects on its activation and subsequent gene transcription, leading to distinct physiological outcomes.

PPAR_Signaling cluster_receptor Nuclear Receptor Activation cluster_effects Downstream Effects EPA_CoA EPA-CoA PPARg PPARγ EPA_CoA->PPARg Activates DHA_CoA DHA-CoA DHA_CoA->PPARg More Potent Activation PPRE PPRE PPARg->PPRE Heterodimerization & DNA Binding RXR RXR RXR->PPRE Heterodimerization & DNA Binding Adiponectin Adiponectin Expression PPRE->Adiponectin Transcription↑ Anti_inflammatory Anti-inflammatory Gene Expression PPRE->Anti_inflammatory Transcription↑ Lipid_Metabolism Lipid Metabolism Gene Expression PPRE->Lipid_Metabolism Transcription↑

Caption: Differential activation of PPARγ by EPA-CoA and DHA-CoA leading to downstream gene expression.

Comparative Analysis of Omega-3 Acyl-CoAs

Metabolic Differences

The conversion of ALA to the more biologically active long-chain omega-3 fatty acids, EPA and DHA, is an inefficient process in humans.[6] Studies in HepG2 cells have shown that the conversion of ALA to EPA is significantly higher than its conversion to DHA.[1] This suggests that under conditions of ALA supplementation, the intracellular pool of EPA-CoA is likely to be larger than that of DHA-CoA derived from this pathway.

Signaling and Functional Differences

While both EPA and DHA are recognized for their anti-inflammatory properties, they exhibit distinct potencies and mechanisms of action.

  • PPARγ Activation: Both EPA and DHA can activate PPARγ, a key regulator of adipogenesis, insulin (B600854) sensitivity, and inflammation. However, studies in 3T3-L1 adipocytes have demonstrated that DHA is more potent than EPA in stimulating PPARγ expression and subsequent adiponectin secretion.[3] DHA was effective at lower concentrations (50-100 µmol/L) compared to EPA (100-200 µmol/L).[3] Interestingly, while both fatty acids increased PPARγ expression, DHA inhibited its phosphorylation, whereas EPA stimulated it, suggesting different modes of receptor modulation.[3]

  • Anti-inflammatory Effects: In macrophages, both EPA and DHA can modulate inflammatory responses. However, their effects on the production of specific cytokines and lipid mediators can differ. For example, in activated macrophages, EPA and DHA differentially impact the remodeling of cardiolipin (B10847521), a key mitochondrial phospholipid, which can influence cellular bioenergetics and inflammatory signaling.[7][8] Furthermore, in subjects with chronic inflammation, DHA was found to modulate a broader range of monocyte-derived pro-inflammatory cytokines compared to EPA.[9]

  • Incorporation into Cellular Lipids: The incorporation of EPA and DHA into cellular membranes and lipid droplets also shows specificity. In human endothelial cells, both fatty acids are readily incorporated, reaching similar maximal levels, although the basal level of DHA is significantly higher.[2] Studies in macrophages have shown that EPA (a 20-carbon fatty acid) has a higher incorporation and cardiolipin remodeling efficiency compared to the 22-carbon DHA.[8]

Alternative Molecules and Approaches

The primary alternatives to supplementation with pre-formed EPA and DHA are high-dose ALA supplementation and dietary modifications to enhance the endogenous conversion pathway. However, the low conversion efficiency of ALA to DHA is a significant limitation.[6] Another approach involves the use of synthetic fatty acid analogues or specific lipid-lowering drugs that can modulate the same signaling pathways, such as PPARγ agonists (e.g., thiazolidinediones). However, these often come with a different side-effect profile.

Conclusion

The comparative lipidomics of omega-3 acyl-CoAs reveals a complex picture of both shared and distinct biological activities. While ALA-CoA serves as the primary precursor, its conversion to EPA-CoA and particularly DHA-CoA is limited. EPA-CoA and DHA-CoA, in turn, exhibit differential potencies in activating key nuclear receptors like PPARγ and modulating inflammatory pathways. DHA appears to be a more potent activator of PPARγ-mediated adiponectin expression, while EPA may have a greater impact on certain aspects of cardiolipin remodeling in macrophages.

For researchers and drug development professionals, these findings highlight the importance of considering the specific omega-3 fatty acid, and by extension its acyl-CoA form, when designing interventions for metabolic and inflammatory diseases. Future research should focus on developing more sensitive analytical methods to directly quantify the intracellular concentrations of these acyl-CoAs to better correlate their levels with specific cellular responses and disease phenotypes.

References

A Comparative Guide to 11Z,14Z,17Z-Eicosatrienoyl-CoA and DHA-CoA: Differential Effects and Metabolic Fates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical properties and potential cellular effects of two key omega-3 fatty acyl-CoA esters: 11Z,14Z,17Z-Eicosatrienoyl-CoA and Docosahexaenoyl-CoA (DHA-CoA). While direct comparative research on these CoA-activated forms is limited, this document synthesizes available data on their free fatty acid precursors and the established roles of acyl-CoAs to offer valuable insights for researchers in lipid biochemistry and drug development.

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs) are integral to human health, playing crucial roles in inflammatory modulation, cell signaling, and membrane structure. Once inside the cell, these fatty acids are activated to their coenzyme A (CoA) esters, which are the metabolically active forms that enter various biochemical pathways. This guide focuses on two such activated omega-3 fatty acids:

  • This compound: The activated form of 11Z,14Z,17Z-eicosatrienoic acid (ETA), a less common 20-carbon omega-3 PUFA.

  • DHA-CoA: The activated form of docosahexaenoic acid (DHA), a well-studied 22-carbon omega-3 PUFA abundant in the brain and retina.

Understanding the differential effects of these acyl-CoAs is critical for elucidating their specific contributions to cellular physiology and for the development of targeted therapeutic strategies.

Biochemical and Physical Properties

A fundamental comparison of the parent fatty acids is essential to understanding the potential differences in their CoA esters.

Property11Z,14Z,17Z-Eicosatrienoic AcidDocosahexaenoic Acid (DHA)
Chemical Formula C20H34O2C22H32O2
Molecular Weight 306.5 g/mol [1]328.5 g/mol
Number of Carbons 2022
Number of Double Bonds 36
Omega-3 Designation 20:3 (n-3)22:6 (n-3)

Comparative Metabolic Pathways

The metabolic fates of this compound and DHA-CoA are dictated by their distinct structures. The primary known role of 11Z,14Z,17Z-eicosatrienoic acid is as an inhibitor of fatty acid elongation and desaturation, suggesting its CoA form may act as a competitive inhibitor in these pathways.[1][2][3] DHA-CoA, on the other hand, is a key substrate for the synthesis of specialized membrane lipids and can also undergo retroconversion.

Metabolic Fate of this compound

Information on the specific metabolic pathway of this compound is scarce. However, based on its known inhibitory effects as a free fatty acid, its metabolic role likely involves:

  • Inhibition of Elongation and Desaturation: this compound may compete with other fatty acyl-CoAs for enzymes involved in the synthesis of longer and more unsaturated fatty acids.[1][2][3]

  • Limited Eicosanoid Production: As an omega-3 fatty acid, it is a poor substrate for the production of pro-inflammatory eicosanoids compared to omega-6 fatty acids.

metabolic_pathway_ETA_CoA cluster_inhibition 11Z,14Z,17Z-Eicosatrienoic Acid 11Z,14Z,17Z-Eicosatrienoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 11Z,14Z,17Z-Eicosatrienoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Elongases & Desaturases Elongases & Desaturases This compound->Elongases & Desaturases Other PUFA Synthesis Other PUFA Synthesis Elongases & Desaturases->Other PUFA Synthesis Inhibition Inhibition

Metabolic activation and inhibitory role of this compound.
Metabolic Fate of DHA-CoA

DHA-CoA is a crucial intermediate in several well-defined pathways:

  • Phospholipid Synthesis: DHA-CoA is the direct substrate for the acylation of lysophospholipids to form DHA-containing phospholipids (B1166683), a process vital for the structure and function of neuronal and retinal membranes. Long-chain acyl-CoA synthetase 6 (ACSL6) shows a preference for converting DHA into DHA-CoA.[4]

  • Beta-Oxidation: DHA-CoA can be transported into mitochondria and peroxisomes for beta-oxidation to generate energy.

  • Retroconversion: DHA-CoA can be converted back to its free fatty acid form, DHA, by acyl-CoA thioesterases.

metabolic_pathway_DHA_CoA DHA DHA ACSL6 ACSL6 DHA->ACSL6 DHA-CoA DHA-CoA ACSL6->DHA-CoA Phospholipid Synthesis Phospholipid Synthesis DHA-CoA->Phospholipid Synthesis Beta-Oxidation Beta-Oxidation DHA-CoA->Beta-Oxidation Acyl-CoA Thioesterases Acyl-CoA Thioesterases DHA-CoA->Acyl-CoA Thioesterases DHA (free) DHA (free) Acyl-CoA Thioesterases->DHA (free)

Metabolic pathways of DHA-CoA.

Differential Cellular and Physiological Effects

Due to the limited direct data on the CoA esters, the following table summarizes the known effects of their parent free fatty acids, which are precursors to the active CoA forms.

Cellular/Physiological Effect11Z,14Z,17Z-Eicosatrienoic AcidDocosahexaenoic Acid (DHA)
Membrane Fluidity & Structure Likely increases membrane fluidity due to its unsaturation.Significantly increases membrane fluidity and can alter the formation of lipid rafts, impacting cell signaling.[5][6]
Cell Growth Data not available.Exhibits dose-dependent inhibition of growth in some cancer cell lines, such as MDA-MB-231 human breast cancer cells.[7]
Triacylglycerol (TAG) Secretion Data not available.Can paradoxically decrease net triacylglycerol secretion in hepatoma cells, leading to intracellular accumulation.[8]
Inflammation As an omega-3 fatty acid, it is expected to have anti-inflammatory properties.A precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation.
Neuronal Function Role not well-defined.Crucial for neuronal development and function; a major component of brain and retinal cell membranes.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound and DHA-CoA and their effects on cellular lipid metabolism.

Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to quantify changes in cellular fatty acid profiles following treatment with the fatty acids of interest.

  • Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat with the desired fatty acid for a specified duration.

  • Lipid Extraction: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Extract total lipids using a standard method like the Folch or Bligh-Dyer method.[9]

  • Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with a methanol/acid catalyst solution.[9][10]

  • GC-MS Analysis: Separate and quantify the FAMEs using a gas chromatograph equipped with a mass spectrometer. Identify individual fatty acids based on their retention times and mass spectra.[9]

gcms_workflow A Cell Culture & Treatment B Lipid Extraction A->B C Transesterification to FAMEs B->C D GC-MS Analysis C->D E Data Analysis D->E

Workflow for GC-MS analysis of fatty acids.
Western Blot Analysis of Key Metabolic Enzymes

This protocol can be used to assess changes in the protein expression of enzymes involved in fatty acid metabolism.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target enzymes (e.g., ACSL6, FADS, ELOVL).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect protein bands using an enhanced chemiluminescence (ECL) system.[9]

Summary and Future Directions

While both this compound and DHA-CoA are omega-3 fatty acyl-CoAs, the available evidence suggests they may have distinct roles in cellular metabolism. DHA-CoA is a key building block for essential membrane structures, particularly in the nervous system, and a precursor for potent anti-inflammatory molecules. In contrast, the primary characterized role of 11Z,14Z,17Z-eicosatrienoic acid is the inhibition of the elongation and desaturation of other fatty acids, suggesting a more regulatory function for its CoA ester.

Future research should focus on:

  • Directly comparing the effects of this compound and DHA-CoA in various cell-based assays.

  • Identifying the specific enzymes that interact with this compound.

  • Elucidating the signaling pathways modulated by 11Z,14Z,17Z-eicosatrienoic acid and its metabolites.

A deeper understanding of the differential effects of these omega-3 acyl-CoAs will be invaluable for developing novel therapeutic interventions for a range of diseases, from inflammatory disorders to neurological conditions.

References

A Comparative Guide to the Metabolism of 11Z,14Z,17Z-Eicosatrienoyl-CoA and Other Polyunsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of 11Z,14Z,17Z-Eicosatrienoyl-CoA, a less common omega-3 polyunsaturated fatty acid (PUFA), with other key PUFA-CoAs. Understanding the metabolic nuances of these molecules is crucial for research in nutrition, inflammation, and the development of therapeutic agents targeting lipid metabolic pathways.

Introduction to PUFA-CoA Metabolism

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a vast array of signaling molecules. Before entering metabolic pathways, PUFAs must be activated to their coenzyme A (CoA) thioesters by acyl-CoA synthetases. This initial activation step is critical for their subsequent elongation, desaturation, and β-oxidation. The metabolic fate of a particular PUFA-CoA is determined by the substrate specificities of the enzymes in these pathways, leading to a diverse range of biologically active products.

Metabolic Pathways of Key PUFA-CoAs

The metabolism of PUFAs involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and mitochondria. The key enzymes are fatty acid elongases (ELOVLs) and desaturases (FADS).

This compound (20:3n-3) , also known as dihomo-α-linolenic acid, is an intermediate in the omega-3 fatty acid metabolic pathway. It is derived from α-linolenic acid (ALA, 18:3n-3) through an elongation step. Its primary metabolic fates are desaturation to eicosatetraenoic acid (ETA, 20:4n-3) by Δ5-desaturase, or further elongation.

Linoleoyl-CoA (18:2n-6) is the primary dietary omega-6 PUFA. It is converted to longer and more unsaturated fatty acids, most notably arachidonoyl-CoA, through a series of desaturation and elongation steps.

α-Linolenoyl-CoA (18:3n-3) is the parent omega-3 PUFA. It is the precursor for the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoyl-CoA (EPA-CoA) and docosahexaenoyl-CoA (DHA-CoA).

Arachidonoyl-CoA (20:4n-6) is a key omega-6 PUFA that serves as the precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.

Eicosapentaenoyl-CoA (EPA-CoA, 20:5n-3) and Docosahexaenoyl-CoA (DHA-CoA, 22:6n-3) are long-chain omega-3 PUFAs with well-established anti-inflammatory properties. They are either obtained from the diet or synthesized from ALA.

PUFA_Metabolism cluster_n6 Omega-6 Pathway cluster_n3 Omega-3 Pathway Linoleoyl-CoA (18:2n-6) Linoleoyl-CoA (18:2n-6) γ-Linolenoyl-CoA (18:3n-6) γ-Linolenoyl-CoA (18:3n-6) Linoleoyl-CoA (18:2n-6)->γ-Linolenoyl-CoA (18:3n-6) Δ6-Desaturase Dihomo-γ-linolenoyl-CoA (20:3n-6) Dihomo-γ-linolenoyl-CoA (20:3n-6) γ-Linolenoyl-CoA (18:3n-6)->Dihomo-γ-linolenoyl-CoA (20:3n-6) ELOVL5 Arachidonoyl-CoA (20:4n-6) Arachidonoyl-CoA (20:4n-6) Dihomo-γ-linolenoyl-CoA (20:3n-6)->Arachidonoyl-CoA (20:4n-6) Δ5-Desaturase Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonoyl-CoA (20:4n-6)->Pro-inflammatory Eicosanoids α-Linolenoyl-CoA (18:3n-3) α-Linolenoyl-CoA (18:3n-3) Stearidonoyl-CoA (18:4n-3) Stearidonoyl-CoA (18:4n-3) α-Linolenoyl-CoA (18:3n-3)->Stearidonoyl-CoA (18:4n-3) Δ6-Desaturase This compound (20:3n-3) This compound (20:3n-3) Stearidonoyl-CoA (18:4n-3)->this compound (20:3n-3) ELOVL5 Eicosatetraenoyl-CoA (20:4n-3) Eicosatetraenoyl-CoA (20:4n-3) This compound (20:3n-3)->Eicosatetraenoyl-CoA (20:4n-3) Δ5-Desaturase Eicosapentaenoyl-CoA (20:5n-3) Eicosapentaenoyl-CoA (20:5n-3) Eicosatetraenoyl-CoA (20:4n-3)->Eicosapentaenoyl-CoA (20:5n-3) Δ17-Desaturase (in some organisms) Docosapentaenoyl-CoA (22:5n-3) Docosapentaenoyl-CoA (22:5n-3) Eicosapentaenoyl-CoA (20:5n-3)->Docosapentaenoyl-CoA (22:5n-3) ELOVL2/5 Anti-inflammatory Eicosanoids Anti-inflammatory Eicosanoids Eicosapentaenoyl-CoA (20:5n-3)->Anti-inflammatory Eicosanoids Docosahexaenoyl-CoA (22:6n-3) Docosahexaenoyl-CoA (22:6n-3) Docosapentaenoyl-CoA (22:5n-3)->Docosahexaenoyl-CoA (22:6n-3) Peroxisomal β-oxidation Eicosanoid_Signaling cluster_DGLA Dihomo-γ-linolenic Acid (DGLA) Metabolism cluster_AA Arachidonic Acid (AA) Metabolism cluster_ETA 11Z,14Z,17Z-Eicosatrienoic Acid (Hypothetical) DGLA DGLA PGE1 PGE1 DGLA->PGE1 COX 15-HETrE 15-HETrE DGLA->15-HETrE 15-LOX Anti-inflammatory effects Anti-inflammatory effects PGE1->Anti-inflammatory effects 15-HETrE->Anti-inflammatory effects AA AA PGE2, LTB4 PGE2, LTB4 AA->PGE2, LTB4 COX, 5-LOX Pro-inflammatory effects Pro-inflammatory effects PGE2, LTB4->Pro-inflammatory effects 11Z,14Z,17Z-ETA 11Z,14Z,17Z-ETA Series-3 Eicosanoids Series-3 Eicosanoids 11Z,14Z,17Z-ETA->Series-3 Eicosanoids COX, LOX (?) Potential anti-inflammatory or distinct signaling Potential anti-inflammatory or distinct signaling Series-3 Eicosanoids->Potential anti-inflammatory or distinct signaling Elongase_Assay_Workflow Tissue Homogenization Tissue Homogenization Low-speed Centrifugation Low-speed Centrifugation Tissue Homogenization->Low-speed Centrifugation Ultracentrifugation Ultracentrifugation Low-speed Centrifugation->Ultracentrifugation Supernatant Microsome Isolation Microsome Isolation Ultracentrifugation->Microsome Isolation Pellet Elongase Reaction Elongase Reaction Microsome Isolation->Elongase Reaction Add Substrates (PUFA-CoA, Malonyl-CoA, NADPH) Saponification Saponification Elongase Reaction->Saponification Fatty Acid Extraction Fatty Acid Extraction Saponification->Fatty Acid Extraction Analysis (HPLC or GC-MS) Analysis (HPLC or GC-MS) Fatty Acid Extraction->Analysis (HPLC or GC-MS) Desaturase_Assay_Workflow Cell Culture/Microsome Prep Cell Culture/Microsome Prep Desaturase Reaction Desaturase Reaction Cell Culture/Microsome Prep->Desaturase Reaction Add Radiolabeled Substrate (e.g., [14C]PUFA) Total Lipid Extraction Total Lipid Extraction Desaturase Reaction->Total Lipid Extraction Saponification & Methylation Saponification & Methylation Total Lipid Extraction->Saponification & Methylation FAME Analysis (HPLC or GC-MS) FAME Analysis (HPLC or GC-MS) Saponification & Methylation->FAME Analysis (HPLC or GC-MS)

A Comparative Guide to Dihomo-γ-Linolenic Acid (DGLA) as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dihomo-γ-Linolenic Acid (DGLA) as a biomarker against established and emerging alternatives in the context of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.

Introduction to Dihomo-γ-Linolenic Acid (DGLA)

Dihomo-γ-linolenic acid is a 20-carbon omega-6 fatty acid that plays a crucial role in the body's inflammatory and anti-inflammatory pathways. It is synthesized from linoleic acid and is a precursor to potent anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1. Recent research has highlighted its potential as a biomarker for various pathological conditions, including metabolic disorders. While the metabolically active form is Dihomo-γ-linolenic acid-CoA, the free fatty acid DGLA is the analyte typically measured in biological samples for biomarker assessment.

DGLA in Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.

DGLA as a Biomarker for Metabolic Syndrome

Elevated levels of DGLA have been associated with metabolic syndrome. The rationale behind its use as a biomarker lies in its relationship with fatty acid metabolism and inflammation, which are central to the pathophysiology of the syndrome.

Comparison with Alternative Biomarkers for Metabolic Syndrome

To evaluate the utility of DGLA, it is compared with other commonly used and researched biomarkers for metabolic syndrome: Leptin, Adiponectin, and C-Reactive Protein (CRP).

BiomarkerClassAssociation with Metabolic SyndromeKey Performance Metrics
Dihomo-γ-Linolenic Acid (DGLA) Fatty AcidElevated levelsLimited data on sensitivity and specificity. Further validation is needed.
Leptin AdipokineElevated levels.[1][2][3][4]A meta-analysis showed significantly higher leptin in individuals with metabolic syndrome.[1] Increased leptin is associated with a higher risk of metabolic syndrome.[1][5]
Adiponectin AdipokineDecreased levels.[6][7][8][9]Low adiponectin concentrations are strongly associated with metabolic syndrome.[6][7] Measuring plasma adiponectin may be useful for managing the syndrome.[6][8][9]
C-Reactive Protein (CRP) Inflammatory MarkerElevated levels.[10][11][12]Median CRP levels increase with the number of metabolic syndrome components.[13] A significant percentage of adolescents with metabolic syndrome have elevated CRP.[11]

DGLA in Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is a term for a range of conditions caused by a build-up of fat in the liver. It's usually seen in people who are overweight or obese. A more severe form of NAFLD is called non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and liver failure.

DGLA as a Biomarker for NAFLD

Emerging evidence suggests that serum DGLA levels may be a useful non-invasive biomarker for detecting liver steatosis, a key feature of NAFLD.

Comparison with Alternative Biomarkers for NAFLD

The performance of DGLA as a biomarker for NAFLD is compared against Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Cytokeratin-18 (CK-18), and the NAFLD Fibrosis Score.

BiomarkerClassAssociation with NAFLDKey Performance Metrics
Dihomo-γ-Linolenic Acid (DGLA) Fatty AcidElevated levels in liver steatosisFurther validation studies are required to establish sensitivity and specificity.
Alanine Aminotransferase (ALT) / Aspartate Aminotransferase (AST) Liver EnzymesElevated levelsCommonly used but lack specificity for NAFLD and cannot reliably distinguish between simple steatosis and NASH.
Cytokeratin-18 (CK-18) Apoptosis MarkerElevated levels of fragments (M30 and M65).[14][15][16][17][18][19][20][21]Can help diagnose different stages of NAFLD, particularly NASH.[14][17] The M30:M65 ratio can indicate the mode of cell death (apoptosis vs. necrosis).[18] The area under the ROC curve for NASH diagnosis was estimated to be 0.83.[17] However, some studies suggest limited sensitivity.[22]
NAFLD Fibrosis Score Scoring SystemHigher score indicates a higher probability of advanced fibrosis.[23][24][25][26][27]A non-invasive tool to identify advanced liver fibrosis.[23][24][25][26][27] An AUC of 0.88 has been reported for identifying advanced fibrosis.[25]

Experimental Protocols

Detailed methodologies for the quantification of DGLA and its alternatives are provided below to ensure reproducibility and standardization.

Quantification of Dihomo-γ-Linolenic Acid (DGLA) in Serum/Plasma by GC-MS

This protocol describes the analysis of total fatty acids, including DGLA, from serum or plasma samples.

1. Sample Preparation and Lipid Extraction:

  • To 50 µL of serum or plasma, add an internal standard mix containing a known amount of a deuterated DGLA standard.

  • Saponify the sample by adding methanolic NaOH and heating to release esterified fatty acids.

  • Acidify the sample with HCl to protonate the free fatty acids.

  • Extract the fatty acids with an organic solvent like hexane (B92381) or iso-octane.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried fatty acid extract in a suitable solvent.

  • Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), to convert the fatty acids into their more volatile ester derivatives.

  • Incubate at room temperature to allow the reaction to complete.

  • Dry the sample again under nitrogen.

3. GC-MS Analysis:

  • Reconstitute the derivatized sample in an appropriate solvent (e.g., iso-octane).

  • Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column for fatty acid methyl ester separation.

  • The mass spectrometer is operated in negative chemical ionization (NCI) mode for high sensitivity.

  • Monitor the specific ions for the DGLA derivative and the internal standard.

4. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of DGLA standards.

  • Quantify the amount of DGLA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Measurement of Leptin and Adiponectin in Serum/Plasma by ELISA

1. Principle:

  • A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of leptin and adiponectin. An antibody specific for the target protein is pre-coated onto a microplate.

2. Assay Procedure:

  • Prepare standards and samples. Serum or plasma samples may require dilution.[28][29][30]

  • Add standards and samples to the appropriate wells of the antibody-coated microplate. Incubate to allow the target protein to bind to the immobilized antibody.

  • Wash the plate to remove unbound substances.

  • Add a biotin-conjugated antibody specific for the target protein. Incubate to form a sandwich complex.

  • Wash the plate again.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

  • Wash the plate to remove unbound conjugate.

  • Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound protein.

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.

Measurement of C-Reactive Protein (CRP) in Serum by Immunoassay

1. Principle:

  • High-sensitivity CRP (hs-CRP) is typically measured using a particle-enhanced immunoturbidimetric or immunonephelometric assay.

2. Assay Procedure (Latex Agglutination as an example): [31][32][33][34]

  • Bring reagents and serum samples to room temperature.[32][34]

  • Place a drop of the serum sample, a positive control, and a negative control onto separate circles of a reaction slide.[31][32][33][34]

  • Add a drop of latex reagent (polystyrene particles coated with anti-human CRP antibodies) to each circle.[31][32][33][34]

  • Mix the serum and latex reagent.

  • Gently rock the slide for a specified time (e.g., 2 minutes) and observe for agglutination.[31][32][33]

3. Data Analysis:

  • The presence of agglutination indicates a CRP concentration above the detection limit of the assay. For quantitative results, a semi-quantitative method involving serial dilutions of the serum can be performed, or more precise methods like immunoturbidimetry are used.

Measurement of Cytokeratin-18 (CK-18) Fragments in Serum/Plasma by ELISA

1. Principle:

  • Specific ELISAs are used to measure total CK-18 (M65 assay) and caspase-cleaved CK-18 (M30 assay). The M30 assay detects a neo-epitope formed during apoptosis.[18][19][20][21]

2. Assay Procedure:

  • The procedure is similar to the general ELISA protocol described for leptin and adiponectin, using specific antibodies for the M30 and M65 fragments of CK-18.

3. Data Analysis:

  • Concentrations of M30 and M65 are determined from their respective standard curves. The ratio of M30 to M65 can be calculated to provide an indication of the relative contribution of apoptosis to total cell death.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

DGLA_Metabolism_and_Action Linoleic Acid Linoleic Acid γ-Linolenic Acid (GLA) γ-Linolenic Acid (GLA) Linoleic Acid->γ-Linolenic Acid (GLA) Δ6-desaturase Dihomo-γ-Linolenic Acid (DGLA) Dihomo-γ-Linolenic Acid (DGLA) γ-Linolenic Acid (GLA)->Dihomo-γ-Linolenic Acid (DGLA) Elongase Prostaglandin E1 (PGE1) Prostaglandin E1 (PGE1) Dihomo-γ-Linolenic Acid (DGLA)->Prostaglandin E1 (PGE1) COX-1, COX-2 Anti-inflammatory Effects Anti-inflammatory Effects Prostaglandin E1 (PGE1)->Anti-inflammatory Effects

Caption: Metabolic pathway of Dihomo-γ-Linolenic Acid (DGLA).

Biomarker_Comparison_Workflow cluster_0 Sample Collection & Processing cluster_1 Biomarker Quantification cluster_2 Data Analysis & Comparison Patient Cohort Patient Cohort Serum/Plasma Isolation Serum/Plasma Isolation Patient Cohort->Serum/Plasma Isolation DGLA (GC-MS) DGLA (GC-MS) Serum/Plasma Isolation->DGLA (GC-MS) Alternative Biomarkers (ELISA, Immunoassay) Alternative Biomarkers (ELISA, Immunoassay) Serum/Plasma Isolation->Alternative Biomarkers (ELISA, Immunoassay) Statistical Analysis Statistical Analysis DGLA (GC-MS)->Statistical Analysis Alternative Biomarkers (ELISA, Immunoassay)->Statistical Analysis Performance Evaluation (Sensitivity, Specificity, AUC) Performance Evaluation (Sensitivity, Specificity, AUC) Statistical Analysis->Performance Evaluation (Sensitivity, Specificity, AUC) Biomarker Validation Biomarker Validation Performance Evaluation (Sensitivity, Specificity, AUC)->Biomarker Validation

Caption: Experimental workflow for biomarker comparison.

Conclusion

Dihomo-γ-linolenic acid shows promise as a non-invasive biomarker for metabolic syndrome and NAFLD, reflecting underlying alterations in fatty acid metabolism and inflammation. However, its clinical utility requires further validation through large-scale studies that directly compare its performance against established and emerging biomarkers. This guide provides the foundational information, including comparative data and experimental protocols, to facilitate such research. The continued investigation of DGLA and its metabolic pathways will be crucial in determining its definitive role in the diagnosis and management of these prevalent metabolic diseases.

References

A Comparative Guide to the Quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of lipid mediators like 11Z,14Z,17Z-Eicosatrienoyl-CoA is crucial for understanding biochemical pathways and drug efficacy. This guide provides a comparative overview of the primary analytical methods used for the quantification of this and other long-chain polyunsaturated fatty acyl-CoAs, with a focus on providing supporting data and detailed experimental protocols.

Data Presentation: A Comparative Analysis of Methodologies

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of common methods used for the quantification of long-chain acyl-CoAs.

ParameterLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with UV Detection)ELISA (Enzyme-Linked Immunosorbent Assay)
Sensitivity (LLOQ) High (0.1 - 10 pg on column)[1]Low to Moderate (ng to µg range)High (pg to ng/mL range)
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (relies on chromatographic separation)High (antibody-dependent)
Linearity (r²) Excellent (>0.98)[1]Good (>0.99)Good (variable, depends on assay)
Precision (%RSD) Excellent (Inter- and Intra-day <15%)[1][2]Good (<15-20%)Good (<15-20%)
Accuracy (% Recovery) Good (85-115%)[1][2]Moderate to Good (can be matrix-dependent)Good (typically 80-120%)
Throughput Moderate to HighModerateHigh
Instrumentation Cost HighModerateLow
Sample Matrix Complexity Tolerant to complex matricesSusceptible to interferenceCan be affected by matrix effects

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol describes a robust method for the extraction and quantification of long-chain acyl-CoAs from biological matrices.

a. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • Homogenization: Homogenize tissue samples (100-200 mg) in a suitable buffer. For cultured cells, lyse the cell pellet.

  • Deproteinization: Add a deproteinizing agent like 5-sulfosalicylic acid (SSA) to the homogenate to precipitate proteins.[3]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE column (e.g., C18) with methanol (B129727) followed by water.[4]

    • Load the supernatant from the centrifugation step onto the SPE column.

    • Wash the column with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.[4]

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

b. Chromatographic Separation

  • Column: C18 reversed-phase column.[2]

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[2]

  • Mobile Phase B: Acetonitrile (B52724).[2]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs.

  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

c. Mass Spectrometric Detection

  • Ionization Mode: Positive electrospray ionization (ESI+).[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective alternative for samples with higher concentrations of the analyte.

a. Sample Preparation: The same sample preparation protocol as for LC-MS/MS can be used.

b. Chromatographic Separation:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent to improve peak shape.

  • Detection: UV absorbance is monitored at a wavelength where the acyl-CoA molecule has significant absorbance (typically around 260 nm due to the adenine (B156593) moiety).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that relies on the specific binding of an antibody to the target molecule. While no commercial ELISA kits specifically for this compound are widely advertised, a custom assay could be developed.

a. General Principle:

  • A microplate is coated with a capture antibody specific for this compound.

  • Samples and standards are added to the wells.

  • A detection antibody, conjugated to an enzyme, is added.

  • A substrate for the enzyme is added, resulting in a color change that is proportional to the amount of analyte present.

  • The absorbance is read on a microplate reader.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic & Spectrometric Analysis cluster_data Data Processing Biological Sample Biological Sample Homogenization & Deproteinization Homogenization & Deproteinization Biological Sample->Homogenization & Deproteinization Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Homogenization & Deproteinization->Solid-Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction (SPE)->Evaporation & Reconstitution HPLC Separation HPLC Separation Evaporation & Reconstitution->HPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection HPLC Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: General experimental workflow for the quantification of this compound.

G Alpha-Linolenic Acid (ALA) Alpha-Linolenic Acid (ALA) Elongation Elongation Alpha-Linolenic Acid (ALA)->Elongation 11Z,14Z,17Z-Eicosatrienoic Acid 11Z,14Z,17Z-Eicosatrienoic Acid Elongation->11Z,14Z,17Z-Eicosatrienoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 11Z,14Z,17Z-Eicosatrienoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Further Metabolism Further Metabolism This compound->Further Metabolism

Caption: Simplified metabolic pathway showing the synthesis of this compound.

References

A Comparative Analysis of the Biological Potency of 11Z,14Z,17Z-Eicosatrienoyl-CoA and its Free Fatty Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological potency of 11Z,14Z,17Z-eicosatrienoyl-CoA and its corresponding free fatty acid, 11Z,14Z,17Z-eicosatrienoic acid, also known as dihomo-α-linolenic acid. While direct comparative studies are limited, this document synthesizes existing data on their distinct and overlapping roles in cellular signaling and metabolism, supported by detailed experimental protocols and pathway visualizations to facilitate further research.

Introduction

11Z,14Z,17Z-Eicosatrienoic acid is a unique omega-3 polyunsaturated fatty acid recognized for its inhibitory effects on fatty acid elongation and desaturation processes. For intracellular metabolic activities, free fatty acids must be activated to their coenzyme A (CoA) esters. This conversion, catalyzed by acyl-CoA synthetases, yields this compound. While the free fatty acid can act as an extracellular signaling molecule, its CoA-ester is the primary intracellular metabolite, suggesting distinct potencies and mechanisms of action.

Data Summary: A Comparative Overview

The following table summarizes the known and inferred biological activities of this compound and 11Z,14Z,17Z-eicosatrienoic acid.

FeatureThis compound11Z,14Z,17Z-Eicosatrienoic Acid
Primary Role Intracellular metabolite and signaling moleculeExtracellular signaling molecule and metabolic precursor
Key Biological Activity Substrate for metabolic pathways (e.g., β-oxidation, lipid synthesis), allosteric regulator of enzymesAgonist for G-protein coupled receptors (e.g., GPR40, GPR120), inhibitor of fatty acid elongation/desaturation
Potency High intracellular potency due to low nanomolar concentrations[1]Potency as a GPCR agonist is likely in the micromolar range, similar to other long-chain fatty acids
Mechanism of Action Direct interaction with intracellular enzymes and transportersBinds to and activates cell surface receptors, leading to downstream signaling cascades

Signaling Pathways and Metabolic Fate

The biological effects of these two molecules are dictated by their distinct roles in cellular signaling and metabolism.

11Z,14Z,17Z-Eicosatrienoic Acid: Extracellular Signaling via GPCRs

Long-chain fatty acids, including potentially 11Z,14Z,17Z-eicosatrienoic acid, can act as ligands for G-protein coupled receptors such as GPR40 and GPR120. Activation of these receptors initiates intracellular signaling cascades that can influence insulin (B600854) secretion and inflammatory responses.

GPR40_Signaling FFA 11Z,14Z,17Z-Eicosatrienoic Acid GPR40 GPR40/FFAR1 FFA->GPR40 Binds to Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca2_release->Downstream PKC->Downstream

GPR40 Signaling Pathway
This compound: Intracellular Metabolic Crossroads

Once converted to its CoA ester, the fatty acid enters various metabolic pathways. Its role as an inhibitor of elongation and desaturation enzymes is likely executed in this form.

Experimental Protocols

To empirically determine and compare the biological potency of this compound and its free fatty acid, the following experimental protocols are proposed.

Experiment 1: GPR40/FFAR1 Activation Assay

This assay will determine the potency of 11Z,14Z,17Z-eicosatrienoic acid as an agonist for the GPR40 receptor by measuring intracellular calcium mobilization.

Workflow:

GPR40_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Culture GPR40-expressing cells (e.g., HEK293) plate_cells Plate cells in a 96-well plate cell_culture->plate_cells dye_loading Load cells with a calcium-sensitive dye plate_cells->dye_loading add_compounds Add compounds to wells dye_loading->add_compounds prepare_compounds Prepare serial dilutions of 11Z,14Z,17Z-eicosatrienoic acid prepare_compounds->add_compounds read_fluorescence Measure fluorescence intensity over time add_compounds->read_fluorescence calculate_ec50 Calculate EC50 values read_fluorescence->calculate_ec50

GPR40 Activation Assay Workflow

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human GPR40 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of 11Z,14Z,17Z-eicosatrienoic acid in HBSS.

  • Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then add the compound dilutions and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis: Determine the peak fluorescence response for each concentration and calculate the EC50 value using a non-linear regression curve fit.

Experiment 2: In Vitro Fatty Acid Elongation Inhibition Assay

This assay will compare the inhibitory potency of this compound and its free fatty acid on the fatty acid elongation process.

Workflow:

Elongation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_microsomes Isolate liver microsomes (source of elongase enzymes) prep_reagents Prepare reaction buffer with malonyl-CoA and NADPH prep_microsomes->prep_reagents add_inhibitors Add serial dilutions of This compound or its free fatty acid prep_reagents->add_inhibitors add_substrate Add radiolabeled substrate (e.g., [14C]palmitoyl-CoA) add_inhibitors->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction and extract fatty acids incubate->stop_reaction separate_fas Separate fatty acids (e.g., by TLC or HPLC) stop_reaction->separate_fas quantify_radioactivity Quantify radioactivity in elongated products separate_fas->quantify_radioactivity calculate_ic50 Calculate IC50 values quantify_radioactivity->calculate_ic50

Fatty Acid Elongation Inhibition Assay

Methodology:

  • Microsome Preparation: Isolate microsomes from rat liver homogenates by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NADPH, and unlabeled malonyl-CoA.

  • Inhibition: Add serial dilutions of either this compound or 11Z,14Z,17Z-eicosatrienoic acid (with ATP and CoA to allow for in situ conversion) to the reaction mixtures.

  • Elongation Reaction: Initiate the reaction by adding a radiolabeled substrate, such as [1-14C]palmitoyl-CoA. Incubate at 37°C for 20-30 minutes.

  • Lipid Extraction: Stop the reaction by adding a solution of isopropanol/heptane (B126788)/water. Extract the lipids into the heptane phase.

  • Analysis: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC) and quantify the radioactivity in the elongated fatty acid products using a scintillation counter or mass spectrometry.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Conclusion

The available evidence strongly suggests that this compound and its free fatty acid possess distinct biological activities and potencies. The free fatty acid likely acts as an extracellular signaling molecule through GPCRs, while the CoA ester is the key intracellular player in metabolic regulation. The proposed experimental protocols provide a framework for directly comparing their potencies in specific biological contexts, which will be crucial for understanding their physiological roles and for the development of novel therapeutics targeting fatty acid metabolism and signaling.

References

A Head-to-Head Comparison of Omega-3 Fatty Acid CoA Esters: Biochemical Activity and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Coenzyme A (CoA) esters of three key omega-3 fatty acids: alpha-linolenic acid (ALA-CoA), eicosapentaenoic acid (EPA-CoA), and docosahexaenoic acid (DHA-CoA). As the primary activated forms of fatty acids within the cell, these CoA esters are central to lipid metabolism, cellular signaling, and the regulation of gene expression. Understanding their distinct biochemical properties is crucial for research into the therapeutic potential of omega-3 fatty acids.

Biochemical and Metabolic Properties

The metabolic fates of ALA, EPA, and DHA are distinct, largely governed by the substrate specificities of the enzymes that process their CoA ester forms. While ALA serves as a precursor, its conversion to the longer-chain EPA and DHA is inefficient in humans. EPA and DHA themselves exhibit different metabolic partitioning, with EPA being a preferred substrate for mitochondrial β-oxidation and DHA being preferentially incorporated into phospholipids (B1166683) and undergoing oxidation in peroxisomes. This suggests differential handling of their respective CoA esters by key metabolic enzymes.[1]

Table 1: Comparative Metabolic Fates of Omega-3 Fatty Acid CoA Esters
FeatureALA-CoAEPA-CoADHA-CoA
Primary Role Precursor for EPA and DHA synthesisEnergy production, anti-inflammatory precursorMembrane structure, signaling, peroxisomal oxidation
Mitochondrial β-oxidation LowHighLow
Peroxisomal β-oxidation LowModerateHigh
Incorporation into Phospholipids LowModerateHigh
Substrate for Elongases/Desaturases HighModerateLow (retro-conversion to EPA)

Enzymatic Interactions and Regulation

The differential effects of omega-3 fatty acids are rooted in the specific interactions of their CoA esters with various enzymes and binding proteins. While comprehensive kinetic data directly comparing the omega-3 acyl-CoAs is limited, substrate specificity studies of key enzymes provide insights into their preferential metabolism.

Table 2: Interactions of Omega-3 Acyl-CoAs with Key Proteins
ProteinFunctionSubstrate Preference/Interaction
Acyl-CoA Synthetases (ACS) Fatty acid activation to Acyl-CoAFamily of enzymes with varying specificity for fatty acid chain length and saturation.
Carnitine Palmitoyltransferase (CPT) Transport of fatty acids into mitochondriaCPT2 shows higher activity for medium and long-chain saturated and monounsaturated acyl-CoAs, with lower activity for polyunsaturated acyl-CoAs.[2]
Acyl-CoA Binding Protein (ACBP) Intracellular transport and protection of Acyl-CoAsBinds with high affinity to medium and long-chain acyl-CoA esters.
Sterol Carrier Protein 2 (SCP2) Intracellular lipid transportBinds to very-long-chain fatty acyl-CoA esters with high affinity.[3][4]
Peroxisome Proliferator-Activated Receptor α (PPARα) Transcription factor for lipid metabolism genesActivated by fatty acids, leading to regulation of genes involved in fatty acid oxidation.

Signaling Pathways and Gene Regulation

Omega-3 fatty acid CoA esters, and their parent fatty acids, are potent signaling molecules that can directly and indirectly influence gene expression. A primary mechanism is through the activation of nuclear receptors like PPARα. The differential activation of such pathways by EPA and DHA contributes to their distinct physiological effects.

Diagram 1: Omega-3 Fatty Acid Activation and Influence on PPARα Signaling

Omega3_PPAR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Omega-3 FAs Omega-3 Fatty Acids (ALA, EPA, DHA) ALA ALA Omega-3 FAs->ALA Uptake EPA EPA Omega-3 FAs->EPA Uptake DHA DHA Omega-3 FAs->DHA Uptake ACS Acyl-CoA Synthetase (ACS) ALA->ACS EPA->ACS DHA->ACS ALA_CoA ALA-CoA ACS->ALA_CoA EPA_CoA EPA-CoA ACS->EPA_CoA DHA_CoA DHA-CoA ACS->DHA_CoA Elongases_Desaturases Elongases & Desaturases ALA_CoA->Elongases_Desaturases PPARa_RXR PPARα-RXR Heterodimer EPA_CoA->PPARa_RXR Activation Elongases_Desaturates Elongases_Desaturates EPA_CoA->Elongases_Desaturates DHA_CoA->PPARa_RXR Activation Elongases_Desaturases->EPA_CoA PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Gene_Expression Transcription Elongases_Desaturates->DHA_CoA

Caption: Activation of omega-3 fatty acids and their subsequent influence on PPARα-mediated gene expression.

Experimental Protocols

Protocol 1: Synthesis of Long-Chain Fatty Acyl-CoA Esters

This protocol outlines a general enzymatic method for the synthesis of omega-3 fatty acyl-CoA esters for in vitro studies.

Materials:

  • Omega-3 fatty acid (ALA, EPA, or DHA)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (from a commercial source or purified)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a stock solution of the omega-3 fatty acid by dissolving it in ethanol (B145695) and then diluting it in a solution containing Triton X-100 and BSA to ensure solubility.

  • In a reaction vessel, combine the potassium phosphate buffer, ATP, CoA, MgCl2, and DTT.

  • Add the fatty acid solution to the reaction mixture.

  • Initiate the reaction by adding Acyl-CoA Synthetase.

  • Incubate the reaction at 37°C with gentle agitation. The reaction time will depend on the specific activity of the enzyme and the desired yield.

  • Monitor the reaction progress by taking aliquots at various time points and analyzing them by HPLC or a radiometric assay if a radiolabeled fatty acid is used.

  • Purify the resulting acyl-CoA ester using solid-phase extraction or preparative HPLC.

  • Quantify the purified acyl-CoA ester by spectrophotometry, using the molar extinction coefficient for the adenine (B156593) ring of CoA.

Diagram 2: Experimental Workflow for Acyl-CoA Synthesis and Analysis

Acyl_CoA_Workflow Start Start: Omega-3 Fatty Acid, CoA, ATP, ACS Reaction Enzymatic Reaction (37°C) Start->Reaction Purification Purification (Solid-Phase Extraction or HPLC) Reaction->Purification Analysis Analysis (HPLC or LC-MS) Purification->Analysis Quantification Quantification (Spectrophotometry) Analysis->Quantification End Purified Omega-3 Acyl-CoA Quantification->End

Caption: General workflow for the enzymatic synthesis and analysis of omega-3 fatty acid CoA esters.

Protocol 2: Analysis of Acyl-CoA Esters by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) is typically used. The exact gradient will need to be optimized based on the specific acyl-CoA esters being analyzed.

Procedure:

  • Prepare samples by diluting them in the initial mobile phase buffer.

  • Inject the sample onto the HPLC system.

  • Run the gradient program to separate the different acyl-CoA species.

  • Detect the eluting compounds at 260 nm (the absorbance maximum for the adenine ring of CoA).

  • Identify the peaks corresponding to the omega-3 acyl-CoA esters by comparing their retention times to those of known standards.

  • Quantify the amount of each acyl-CoA ester by integrating the peak area and comparing it to a standard curve.

Conclusion

While direct comparative kinetic data for omega-3 fatty acid CoA esters remains an area for further research, the existing evidence strongly indicates that ALA-CoA, EPA-CoA, and DHA-CoA have distinct biochemical properties and metabolic fates. These differences are fundamental to the unique physiological effects of their parent fatty acids. The experimental protocols provided here offer a framework for the synthesis and analysis of these important molecules, enabling further investigation into their roles in health and disease.

References

A Comparative Review of 11Z,14Z,17Z-Eicosatrienoyl-CoA and Its Isomeric Alternative in Cellular Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of 11Z,14Z,17Z-Eicosatrienoyl-CoA. Due to a scarcity of direct experimental data on this specific molecule, this guide focuses on the known properties of its precursor fatty acid and draws comparisons with its well-studied omega-6 isomer, Dihomo-γ-linolenic acid (DGLA), to provide a thorough comparative analysis based on available scientific literature.

Introduction

This compound is the activated form of 11Z,14Z,17Z-eicosatrienoic acid (Dihomo-α-linolenic acid), an omega-3 polyunsaturated fatty acid. The conversion to its coenzyme A (CoA) ester is a critical step that primes it for participation in various metabolic pathways. While research directly investigating this compound is limited, understanding its potential roles requires an examination of its precursor fatty acid and a comparison with its better-understood omega-6 isomer, 8Z,11Z,14Z-eicosatrienoyl-CoA, derived from Dihomo-γ-linolenic acid (DGLA).

Comparative Data of Precursor Fatty Acids

A direct comparison of the biochemical and physiological effects of this compound and its omega-6 counterpart is hampered by the lack of studies on the former. However, a comparative analysis of their free fatty acid precursors provides valuable insights into their potential divergent roles.

Feature11Z,14Z,17Z-Eicosatrienoic Acid (Dihomo-α-linolenic acid)8Z,11Z,14Z-Eicosatrienoic Acid (Dihomo-γ-linolenic acid - DGLA)
Omega Family ω-3ω-6
Primary Function Inhibition of fatty acid elongation and desaturation reactions.[1][2]Precursor to anti-inflammatory eicosanoids (prostaglandin E1) and other bioactive lipid mediators.[3][4]
Metabolic Products Limited data on specific eicosanoid production.Metabolized by COX and LOX enzymes to series-1 prostaglandins (B1171923) and 15-HETrE, which have anti-inflammatory and anti-proliferative properties.[4][5]
Biological Significance A rare polyunsaturated fatty acid in humans, representing less than 0.25% of serum phospholipid fatty acids.[1]An uncommon fatty acid found in trace amounts in animal products, but its levels can be increased through dietary supplementation with its precursor, γ-linolenic acid (GLA).[3]

Metabolic Activation: The Role of Long-Chain Acyl-CoA Synthetases

The conversion of free fatty acids into their metabolically active CoA esters is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[6][7] There are five known ACSL isoforms in mammals, each with distinct tissue expression and substrate preferences.[6][7] While specific kinetic data for the activation of 11Z,14Z,17Z-eicosatrienoic acid by these isoforms is not available, studies on various long-chain fatty acids indicate that all five ACSL isoforms can activate eicosanoid precursors.[8] The substrate specificities of ACSL isoforms are crucial as they can direct fatty acids towards specific metabolic fates, such as β-oxidation or incorporation into complex lipids.[7]

ACSL IsoformPrimary Substrate PreferencesPotential Relevance for Eicosatrienoyl-CoA Synthesis
ACSL1 Prefers saturated and monounsaturated C16-C18 fatty acids.[7]May have lower activity towards C20 polyunsaturated fatty acids.
ACSL3 Shows a preference for unsaturated fatty acids.[9]A likely candidate for the activation of both 11Z,14Z,17Z-eicosatrienoic acid and DGLA.
ACSL4 Exhibits a marked preference for arachidonic acid (C20:4).[7][9]Likely to be a key enzyme in the activation of eicosatrienoic acids for eicosanoid synthesis.
ACSL5 Broad substrate specificity.May contribute to the overall pool of eicosatrienoyl-CoA.
ACSL6 Highly expressed in the brain and shows a preference for docosahexaenoic acid (DHA).[1][6]May play a role in the incorporation of omega-3 fatty acids, including 11Z,14Z,17Z-eicosatrienoic acid, into neural tissues.

Signaling Pathways and Experimental Workflows

The metabolic pathways of this compound are not well-defined. However, based on general fatty acid metabolism, a putative pathway can be proposed. In contrast, the metabolic pathways of its isomer, DGLA, are well-characterized.

FFA 11Z,14Z,17Z- Eicosatrienoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSLs) FFA->ACSL Activation Inhibition Inhibition of Fatty Acid Desaturases FFA->Inhibition CoA_ester 11Z,14Z,17Z- Eicosatrienoyl-CoA ACSL->CoA_ester Metabolism Further Metabolism (e.g., β-oxidation, incorporation into lipids) CoA_ester->Metabolism

Putative metabolic pathway for 11Z,14Z,17Z-Eicosatrienoic Acid.

DGLA Dihomo-γ-linolenic Acid (DGLA) ACSL_DGLA Long-Chain Acyl-CoA Synthetase (ACSLs) DGLA->ACSL_DGLA Activation COX COX-1/2 DGLA->COX LOX 15-LOX DGLA->LOX DGLA_CoA 8Z,11Z,14Z- Eicosatrienoyl-CoA ACSL_DGLA->DGLA_CoA PGE1 Prostaglandin E1 (Anti-inflammatory) COX->PGE1 HETrE 15-HETrE (Anti-inflammatory) LOX->HETrE

Metabolic pathway of Dihomo-γ-linolenic Acid (DGLA).

Start Start: Prepare reaction mix (Buffer, ATP, CoA, MgCl2, Fatty Acid Substrate) Enzyme Add Enzyme Source (e.g., purified ACSL, cell lysate) Start->Enzyme Incubation Incubate at 37°C Enzyme->Incubation Detection Detect Acyl-CoA formation (e.g., spectrophotometrically, by HPLC, or LC-MS) Incubation->Detection Analysis Calculate Enzyme Activity (e.g., Michaelis-Menten kinetics) Detection->Analysis

Experimental workflow for determining Acyl-CoA Synthetase activity.

Experimental Protocols

General Protocol for Assaying Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This protocol is a generalized representation based on methods described in the literature for measuring ACSL activity.[8] Specific conditions may need to be optimized for different enzyme sources and substrates.

1. Materials and Reagents:

  • Enzyme source: Purified recombinant ACSL, mitochondrial fraction, or whole-cell lysate.

  • Reaction Buffer: e.g., 100 mM Tris-HCl (pH 7.5).

  • ATP solution: 100 mM.

  • Coenzyme A (CoA) solution: 10 mM.

  • MgCl2 solution: 100 mM.

  • Fatty acid substrate: 11Z,14Z,17Z-eicosatrienoic acid or other fatty acids of interest, dissolved in an appropriate solvent (e.g., ethanol).

  • Detection reagent: e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for spectrophotometric assays, or appropriate standards for HPLC or LC-MS analysis.

  • Microplate reader or other detection instrument.

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and MgCl2 in a microplate well or microcentrifuge tube.

  • Add the fatty acid substrate to the reaction mixture. The final concentration should be varied to determine kinetic parameters.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the formation of the acyl-CoA product over time. This can be done continuously (e.g., by measuring the increase in absorbance at a specific wavelength if a colorimetric detection method is used) or by stopping the reaction at different time points.

  • For endpoint assays, the reaction can be stopped by adding a quenching solution (e.g., an acidic solution).

  • Quantify the amount of acyl-CoA produced. For spectrophotometric assays with DTNB, the free CoA remaining after the reaction reacts with DTNB to produce a colored product that can be measured. For HPLC or LC-MS, the acyl-CoA product is separated and quantified based on a standard curve.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of product formation) for each substrate concentration.

  • Plot the reaction velocity against the substrate concentration.

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. This will provide information on the enzyme's affinity for the substrate and its maximum catalytic activity.

Conclusion

While direct experimental data on this compound remains elusive, this guide provides a framework for understanding its potential biological significance. By examining its precursor fatty acid and drawing comparisons with its well-characterized omega-6 isomer, DGLA, we can infer its likely involvement in cellular lipid metabolism. The activation of 11Z,14Z,17Z-eicosatrienoic acid by ACSL enzymes is a critical gateway for its metabolic fate. Future research should focus on elucidating the specific ACSL isoforms responsible for its activation and characterizing its downstream metabolic products and their biological activities. Such studies will be instrumental in uncovering the unique roles of this omega-3 derived acyl-CoA and its potential applications in health and disease.

References

A Comparative Meta-Analysis of Dihomo-γ-Linolenic Acid (DGLA) Metabolism and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the current research on Dihomo-γ-linolenic acid (DGLA), a pivotal n-6 polyunsaturated fatty acid with significant implications for inflammatory and cardiovascular diseases. While direct research on its activated form, Dihomo-γ-Linolenic Acid-CoA (DGLA-CoA), is limited, this guide synthesizes the available data on DGLA metabolism, assuming its activation to DGLA-CoA as a prerequisite for downstream enzymatic conversions, a fundamental step in fatty acid biochemistry. We present quantitative data from various studies, detail key experimental protocols, and provide visual representations of its metabolic pathways to facilitate a deeper understanding and comparison of its performance against other alternatives.

DGLA Metabolism: A Pivotal Junction

Dihomo-γ-linolenic acid is not abundant in the diet but is endogenously produced from γ-linolenic acid (GLA), which is found in botanical oils like borage and evening primrose oil.[1][2] The metabolic cascade begins with the dietary essential fatty acid, linoleic acid (LA), which is converted to GLA by the enzyme Δ6-desaturase.[1][2] GLA is then efficiently elongated to DGLA by the enzyme ELOVL5.[1][3]

Once formed, DGLA stands at a critical metabolic crossroads, where it can be shunted down three major enzymatic pathways, leading to the production of a variety of bioactive lipid mediators. The activation of DGLA to DGLA-CoA by acyl-CoA synthetases is the initial, indispensable step for its entry into these metabolic pathways.[4][5][6]

Comparative Quantitative Data

The following tables summarize quantitative data extracted from the literature, providing a comparative overview of DGLA levels in different physiological and pathological states, and the effects of supplementation.

Table 1: Serum Dihomo-γ-Linolenic Acid (DGLA) Levels in Human Studies

Condition Subject Group DGLA Level (% of total fatty acids) Key Findings Reference
Myocardial InfarctionElderly patients (70-82 years) post-MIMedian: 2.89 (Q1-Q3: 2.43-3.38) %wt in serum phospholipidsLow DGLA levels were associated with a higher risk of total death.[7]
Obesity and Type 2 DiabetesOverweight/obese subjectsSignificantly higher DGLA levels in plasma total lipids, phospholipids, and cholesteryl esters compared to controls.Elevated DGLA/LA ratio and reduced ARA/DGLA ratio suggest altered desaturase activity in obesity.[1]
Atopic DermatitisPatients with atopic dermatitisLower circulating GLA and DGLA levels.Supplementation with GLA-rich oils increased plasma DGLA levels and improved clinical signs.[1]

Table 2: Effects of DGLA and GLA Supplementation on DGLA Metabolites

Supplement Study Model Dosage Effect on DGLA Metabolites Reference
DGLA OilWistar RatsVaried dosages for two weeksDose-dependent increase in DGLA levels in liver, serum, and brain. Significantly increased the ratio of PGE1/PGE2 in plasma.[8]
GLA-rich Borage OilWistar RatsTwo weeksIncreased DGLA concentrations in liver, serum, and brain, but to a lesser extent than direct DGLA oil supplementation.[8]
Genetically Modified Mucor circinelloidesFungal cell factoryN/AOverexpression of the D6E gene led to DGLA accumulation up to 5.72% of total fatty acids.[9]

Key Experimental Protocols

Understanding the methodologies used to generate the data is crucial for interpretation and replication. Below are detailed protocols for key experiments in DGLA research.

Quantification of DGLA in Biological Samples via Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used to determine the fatty acid composition of plasma, cells, and tissues.

1. Lipid Extraction:

  • Biological samples (e.g., 100 µL of plasma) are subjected to lipid extraction using a chloroform:methanol (2:1, v/v) solution, often following the Folch method.
  • The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The lower organic phase containing the lipids is collected.

2. Saponification and Methylation:

  • The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from their glycerol (B35011) backbone.
  • The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This derivatization step is essential to make the fatty acids volatile for GC analysis.

3. GC-MS Analysis:

  • The FAMEs are reconstituted in a solvent like hexane (B92381) and injected into a gas chromatograph equipped with a capillary column (e.g., a DB-23 column).
  • The oven temperature is programmed to ramp up, separating the FAMEs based on their boiling points and polarity.
  • The separated FAMEs are then detected by a mass spectrometer, which provides both quantification and identification based on their mass-to-charge ratio and fragmentation patterns.
  • DGLA levels are quantified by comparing the peak area to that of a known internal standard.

12-Lipoxygenase (12-LOX) Activity Assay

This spectrophotometric assay measures the activity of 12-LOX, an enzyme that metabolizes DGLA to 12-hydroxyeicosatrienoic acid (12-HETrE).

1. Reagents:

  • Enzyme Source: Purified recombinant 12-lipoxygenase or platelet lysate.
  • Assay Buffer: 0.2 M Borate buffer, pH 9.0.
  • Substrate Stock Solution: 10 mM DGLA in ethanol, stored under nitrogen at -80°C.

2. Procedure:

  • The reaction is initiated by adding the DGLA substrate to the assay buffer containing the enzyme source in a quartz cuvette.
  • The 12-LOX enzyme converts DGLA to a hydroperoxy intermediate, which involves a shift in the double bonds to form a conjugated diene.
  • This conjugated diene system exhibits strong absorbance at 234 nm.
  • The increase in absorbance at 234 nm is monitored over time using a spectrophotometer.
  • The rate of increase in absorbance is directly proportional to the 12-LOX activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex metabolic pathways and experimental procedures is essential for a clear understanding of DGLA's role.

DGLA_Metabolic_Pathway LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-Desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA ELOVL5 DGLA_CoA DGLA-CoA DGLA->DGLA_CoA Acyl-CoA Synthetase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase invis1 DGLA_CoA->invis1 Pro_inflammatory Pro-inflammatory Eicosanoids (PGE2, LTB4) AA->Pro_inflammatory COX, LOX PGE1 Prostaglandins (PGE1) (Anti-inflammatory) HETrE 15-HETrE (Anti-inflammatory) invis1->PGE1 COX-1/2 invis1->HETrE 15-LOX invis2 invis3

Caption: Metabolic pathway of Dihomo-γ-Linolenic Acid (DGLA).

The diagram above illustrates the conversion of Linoleic Acid to DGLA and its subsequent metabolism into both anti-inflammatory and pro-inflammatory eicosanoids. The activation of DGLA to DGLA-CoA is a critical, albeit often implicitly stated, step for its conversion by COX and LOX enzymes.

Experimental_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Saponification & Methylation (to FAMEs) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: Experimental workflow for DGLA quantification by GC-MS.

This workflow outlines the key steps involved in the quantitative analysis of DGLA from biological matrices, a fundamental procedure in studying its metabolism and biological effects.

References

A Proposed Framework for Inter-Laboratory Comparison of 11Z,14Z,17Z-Eicosatrienoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

This guide outlines a proposed framework for an inter-laboratory comparison of 11Z,14Z,17Z-Eicosatrienoyl-CoA quantification. To date, no formal inter-laboratory comparison studies have been published specifically for this compound. However, drawing from established methodologies for long-chain fatty acyl-CoAs (LC-CoAs) and general lipidomics inter-laboratory studies, this document provides a robust protocol and comparative data to guide future efforts in standardizing the measurement of this important lipid metabolite.[1][2][3][4] 11Z,14Z,17Z-eicosatrienoic acid, the precursor to its CoA derivative, is a rare omega-3 polyunsaturated fatty acid that plays a role in inhibiting fatty acid elongation and desaturation reactions.[5][6][7]

Comparative Analysis of Analytical Methodologies

The quantification of LC-CoAs is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard due to its high sensitivity and specificity. Alternative methods, such as HPLC with UV detection and enzymatic assays, exist but generally lack the specificity and sensitivity required for low-abundance species like this compound in complex biological matrices.

The following table summarizes the expected performance of different analytical approaches for the quantification of this compound, based on typical performance for similar long-chain acyl-CoAs.

Analytical Method Principle Reported Precision (Inter-assay CV) Limit of Quantification (LOQ) Throughput Specificity Recommendation for Inter-Laboratory Study
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.5-15%[1]Low nMMediumVery HighHighly Recommended (Primary Method)
HPLC-UV Chromatographic separation with detection based on UV absorbance of the adenine (B156593) moiety.15-25%High nM to low µMMediumLow (co-elution risk)Not Recommended
Enzymatic Assay Coupled enzymatic reactions leading to a detectable signal (fluorometric or colorimetric).[8]10-20%µM rangeHighLow (measures total acyl-CoAs or specific classes)Not Recommended for specific quantification

Proposed Experimental Protocol for Inter-Laboratory Comparison

This protocol is synthesized from established methods for the analysis of long-chain acyl-CoAs from biological matrices.[1][9]

Sample Preparation and Distribution

A certified reference material (CRM) or a well-characterized in-house quality control (QC) material should be used. A suitable matrix, such as human plasma (e.g., NIST SRM 1950), should be spiked with a known concentration of this compound.[2][3] Aliquots of this material, along with a blank matrix and a matrix with an unknown concentration of the analyte, should be distributed to participating laboratories under controlled temperature conditions (-80°C).

Extraction of this compound
  • Homogenization: Samples (e.g., 50-100 mg of tissue or 100 µL of plasma) are to be homogenized in a pre-chilled buffer, such as 100 mM KH2PO4 (pH 4.9).[1]

  • Solvent Extraction: An organic solvent mixture, typically acetonitrile (B52724) and isopropanol, is added to the homogenate.[9] A suitable internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA like C17:0-CoA) should be added at the beginning of the extraction process.[1]

  • Phase Separation: The mixture is vortexed and centrifuged to separate the aqueous and organic phases. The upper aqueous-organic phase containing the acyl-CoAs is collected.[9]

  • Drying and Reconstitution: The collected supernatant is dried under a stream of nitrogen and reconstituted in a solvent compatible with the initial mobile phase of the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatography: Separation is typically achieved using a reverse-phase C18 or C8 column.[1][10] A binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile is commonly used.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.[1] Quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The precursor ion for this compound would be its [M+H]⁺ ion, and a characteristic product ion would be monitored. A neutral loss scan of 507 Da is also characteristic for acyl-CoAs.[10][11]

Visualizations

Signaling Pathway Context

The metabolic precursor, 11Z,14Z,17Z-eicosatrienoic acid, is an omega-3 fatty acid that can influence the production of other eicosanoids by inhibiting fatty acid desaturase and elongase enzymes. This has implications for inflammatory and signaling pathways.

cluster_0 Omega-3 Fatty Acid Metabolism cluster_1 Omega-6 Fatty Acid Metabolism ALA α-Linolenic Acid (ALA, 18:3n-3) Enzymes Elongase & Desaturase Enzymes ALA->Enzymes ETA 11Z,14Z,17Z-Eicosatrienoic Acid (20:3n-3) ETA->Enzymes ETACoA 11Z,14Z,17Z- Eicosatrienoyl-CoA ETA->ETACoA Acyl-CoA Synthetase EPA Eicosapentaenoic Acid (EPA, 20:5n-3) EPA->Enzymes Anti_inflammatory Anti-inflammatory Resolvins & Protectins EPA->Anti_inflammatory DHA Docosahexaenoic Acid (DHA, 22:6n-3) DHA->Anti_inflammatory LA Linoleic Acid (LA, 18:2n-6) LA->Enzymes AA Arachidonic Acid (AA, 20:4n-6) Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory Enzymes->ETA Enzymes->EPA Enzymes->DHA Enzymes->AA ETACoA->Enzymes Inhibition

Caption: Metabolic pathway of n-3 fatty acids and the inhibitory role of this compound.

Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.

cluster_prep Coordinating Center cluster_labs Participating Laboratories (N > 10) cluster_analysis Data Analysis & Evaluation Prep Preparation of QC Samples (Spiked Plasma) Dist Distribution to Labs Prep->Dist Receive Sample Receipt & Storage (-80°C) Dist->Receive Extract Acyl-CoA Extraction (Standardized Protocol) Receive->Extract Analyze LC-MS/MS Analysis Extract->Analyze Report Data Reporting Analyze->Report Collect Data Collection & Collation Report->Collect Stats Statistical Analysis (CV, Bias, z-scores) Collect->Stats Publish Publication of Comparison Guide Stats->Publish

Caption: Proposed workflow for the inter-laboratory comparison of this compound.

References

Safety Operating Guide

Prudent Disposal of 11Z,14Z,17Z-Eicosatrienoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of 11Z,14Z,17Z-Eicosatrienoyl-CoA is critical for maintaining a safe laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a cautious, general disposal procedure based on information available for structurally related compounds, namely 11(Z),14(Z),17(Z)-Eicosatrienoic Acid and its methyl ester. Researchers must consult their institution's Environmental Health and Safety (EHS) office for guidance specific to their location and facilities.

Summary of Physicochemical and Hazard Data for Related Compounds

The following table summarizes key data for 11(Z),14(Z),17(Z)-Eicosatrienoic Acid and its methyl ester. It is crucial to note that this information may not directly reflect the properties of this compound, which may have different characteristics due to the presence of the Coenzyme A group.

Property11(Z),14(Z),17(Z)-Eicosatrienoic Acid11(Z),14(Z),17(Z)-Eicosatrienoic Acid Methyl Ester
CAS Number 17046-59-2[1][2]Not explicitly found, but the base acid is 17046-59-2.
Molecular Formula C₂₀H₃₄O₂[1][2]Not explicitly stated, but derived from the acid.
Molecular Weight 306.48 g/mol [1]Not explicitly stated.
Hazard Classification Not classified as hazardous according to 1272/2008.[1] However, it is classified as a Dangerous Good for transport.[3]Highly flammable liquid and vapor (Flammable Liquids 2, H225). Causes serious eye irritation (Eye Irritation 2A, H319).[4]
Disposal Considerations For small quantities, may be released into the environment without serious consequences. Large emissions should be reported.[1]Follow local regulations for flammable liquids.
First Aid: Eyes Rinse thoroughly with water. If symptoms occur, seek medical attention.[1]Immediately rinse with water.[4]
First Aid: Skin Normal washing is considered sufficient. If symptoms occur, seek medical attention.[1]Immediately rinse with water.[4]

Recommended Disposal Protocol for this compound

Given the flammable and irritant nature of the related methyl ester and the classification of the free acid as a "Dangerous Good" for transport, a conservative approach to the disposal of this compound is warranted. The following procedure is a general guideline and must be adapted to comply with institutional and local regulations.

Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

Step 2: Waste Collection

  • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and properly labeled hazardous waste container.

  • The container should be made of a material compatible with organic solvents, if the compound is in solution.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound". List any solvents and their approximate concentrations.

Step 3: Waste Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool location, away from sources of ignition, as a precautionary measure against potential flammability.[4]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate a typical experimental workflow involving a chemical substance and the corresponding logical flow for its proper disposal.

experimental_workflow cluster_experiment Experimental Phase cluster_disposal Disposal Phase A Acquire this compound B Prepare Solutions and Standards A->B C Conduct Experiment B->C D Generate Experimental Waste C->D E Segregate Waste (Solid vs. Liquid) D->E Begin Disposal Process F Collect in Labeled Hazardous Waste Container E->F G Store in Designated Area F->G H Contact EHS for Pickup G->H

Caption: Experimental workflow from acquisition to waste generation.

disposal_pathway start Waste Generated ppe Wear Appropriate PPE start->ppe collect Collect in Labeled Hazardous Waste Container ppe->collect store Store in Cool, Ventilated Area collect->store contact_ehs Schedule EHS Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Logical flow for the safe disposal of laboratory chemical waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.